3'-Methoxy-biphenyl-4-boronic acid
Description
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Properties
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-17-13-4-2-3-11(9-13)10-5-7-12(8-6-10)14(15)16/h2-9,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETGSFIRXNTUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585713 | |
| Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107579-37-2 | |
| Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block for Modern Synthesis
An In-Depth Technical Guide to 3'-Methoxy-biphenyl-4-boronic acid
In the landscape of synthetic organic chemistry, the strategic introduction of aryl moieties is fundamental to the construction of complex molecules. This compound has emerged as a key intermediate, valued for its role in creating the biphenyl scaffold, a privileged structure in medicinal chemistry and materials science. Its utility is most profoundly demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized carbon-carbon bond formation.
This guide provides an in-depth examination of the chemical and physical properties of this compound, offering practical insights for researchers, chemists, and drug development professionals. We will delve into its core characteristics, reactivity, analytical profile, and established protocols, providing a comprehensive resource for its effective application in the laboratory.
Core Chemical Identity
Accurate identification is the cornerstone of reproducible science. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Structure | ![]() | N/A |
| CAS Number | 1630264-43-5 | [1] |
| Molecular Formula | C₁₃H₁₃BO₃ | [1] |
| Molecular Weight | 228.05 g/mol | [1][2] |
| IUPAC Name | (3'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid | [1] |
| Synonyms | 3'-Methoxybiphenyl-4-boronic acid | [1] |
| SMILES | OB(C1=CC=C(C2=CC=CC(OC)=C2)C=C1)O | [1] |
Physicochemical & Computational Data
The physical state and solubility profile of a reagent dictate the design of experimental conditions. This compound is typically supplied as a solid powder. While some properties are experimentally determined, others are predicted through computational models.
| Property | Value | Source(s) |
| Appearance | Solid | [3] |
| Melting Point | 209-211 °C (for the 4'-methoxy isomer) | [3][] |
| Boiling Point | 418.6 °C at 760 mmHg (Predicted, 4'-isomer) | [] |
| Density | 1.2 g/cm³ (Predicted, 4'-isomer) | [] |
| pKa | 8.52 ± 0.16 (Predicted, 4'-isomer) | [5] |
| LogP | 1.042 | [1] |
| Topological Polar Surface Area (TPSA) | 49.69 Ų | [1] |
| Solubility | Expected to have low solubility in water and nonpolar solvents, with good solubility in polar aprotic solvents (THF, DMF, DMSO) and alcohols (Methanol, Ethanol).[6] |
Spectroscopic Profile for Structural Verification
Confirmation of a reagent's identity and purity is paramount. The following describes the expected spectroscopic signatures for this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons ortho to the boronic acid group will typically appear further downfield. The methoxy group (-OCH₃) will present as a sharp singlet around 3.8 ppm. The protons on the methoxy-substituted ring will exhibit splitting patterns consistent with a 1,3-disubstituted benzene ring.
-
¹³C NMR Spectroscopy : The carbon spectrum will show signals for all 13 unique carbon atoms. The carbon atom directly bonded to the boron atom will be a key diagnostic signal. Aromatic carbons will resonate in the typical 110-160 ppm range, with the carbon attached to the methoxy group appearing significantly downfield.
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The exact mass should correspond to the calculated value for C₁₃H₁₃BO₃ (228.0958).[2]
Reactivity and Key Synthetic Applications
The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is the most powerful and common application for arylboronic acids, enabling the formation of a C-C bond between the biphenyl unit and another aryl or vinyl halide/triflate. The boronic acid serves as the organoboron component that transfers its organic group to the palladium center during the catalytic cycle.[6]
The mechanism proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.
This protocol provides a robust, general procedure for coupling this compound with an aryl bromide. The causality behind each step is explained to ensure experimental success.
Objective: To synthesize a substituted terphenyl derivative.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (e.g., 4-bromoacetophenone) (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq) - Catalyst precursor.
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq) - A bulky, electron-rich phosphine ligand that stabilizes the Pd(0) active catalyst and facilitates oxidative addition.
-
Potassium Phosphate (K₃PO₄) (3.0 eq) - The base is crucial for activating the boronic acid in the transmetalation step.
-
Toluene and Water (e.g., 10:1 v/v) - A biphasic solvent system is often used to dissolve both organic and inorganic reagents.
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen).
Procedure:
-
Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of Argon or Nitrogen. Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic efficiency.
-
Reagent Addition: To the flask, add this compound, the aryl bromide, potassium phosphate, Pd(OAc)₂, and the SPhos ligand.
-
Solvent Degassing: Add the degassed toluene/water solvent mixture via cannula or syringe. Causality: Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen, further protecting the catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: Vigorous stirring is necessary in a biphasic system to ensure efficient mixing and reaction between components in different phases.
-
Workup: Once the reaction is complete (typically 2-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). Causality: The water wash removes the inorganic base (K₃PO₄) and other water-soluble byproducts. The brine wash helps to break up emulsions and remove residual water from the organic layer.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure terphenyl derivative.
Synthesis Pathway
Understanding the synthesis of the reagent itself provides context for potential impurities. A common route involves a Suzuki coupling between a di-halogenated arene and a suitable boronic acid or ester, followed by conversion to the target boronic acid. A representative pathway is outlined below.
A detailed synthetic procedure for a related compound involves the lithiation of a bromo-precursor followed by quenching with a borate ester.[7][8]
Safety, Handling, and Storage
Proper handling and storage are essential for user safety and to maintain the integrity of the reagent.
Hazard Identification
Based on safety data for similar arylboronic acids, this compound should be handled with care.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust.[10]
-
P280: Wear protective gloves/eye protection/face protection.[9][11]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][13] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (Argon or Nitrogen) is recommended.[1][6]
-
Stability and Incompatibilities: Boronic acids are sensitive to moisture and can undergo dehydration to form cyclic anhydride trimers known as boroxines.[6] This process is often reversible upon addition of water. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[14]
Conclusion
This compound is a high-value chemical intermediate with a well-defined role in modern organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for constructing complex bi- and terphenyl structures, which are of significant interest in pharmaceutical and materials science research. By understanding its chemical properties, reactivity, and handling requirements as detailed in this guide, researchers can confidently and effectively leverage this versatile building block to advance their scientific objectives.
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Foreword: The Strategic Importance of Substituted Biphenyl Boronic Acids
An In-depth Technical Guide to the Synthesis and Characterization of 3'-Methoxy-biphenyl-4-boronic acid
In the landscape of modern medicinal chemistry and materials science, the biphenyl scaffold is a privileged structure, offering a rigid yet tunable framework for molecular design. When functionalized with a boronic acid, this scaffold is transformed into a versatile building block, primarily for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This compound is a particularly valuable reagent. The methoxy group at the 3'-position modulates the electronic properties and steric profile of the molecule, influencing its reactivity and the properties of its downstream derivatives. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this key synthetic intermediate, grounded in established chemical principles and authoritative literature. The protocols herein are designed to be self-validating, ensuring researchers can achieve high purity and verifiable structural integrity. Boronic acids have become increasingly significant in drug discovery, with several approved drugs featuring this moiety, underscoring the importance of robust synthetic access to novel derivatives like the one discussed here.[1][2][3][4]
Part 1: A Two-Stage Synthetic Strategy
The most robust and logical approach to constructing this compound involves a two-stage process. First, the core biphenyl structure is assembled via a Suzuki-Miyaura cross-coupling reaction. This is followed by the introduction of the boronic acid functionality onto the 4-position of the biphenyl system through a lithium-halogen exchange and subsequent borylation.
This strategy is predicated on the differential reactivity of aryl halides in Suzuki couplings (I > Br > Cl), allowing for a selective initial coupling while preserving a halogen handle for the subsequent borylation step.[5]
Caption: The two-step synthesis of the target compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This first step selectively couples the more reactive carbon-iodine bond of 1-bromo-4-iodobenzene with 3-methoxyphenylboronic acid.
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| 1-Bromo-4-iodobenzene | 282.91 | 5.66 g | 20.0 | Aryl Halide |
| 3-Methoxyphenylboronic acid | 151.96 | 3.34 g | 22.0 | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 231 mg | 0.20 (1 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.53 g | 40.0 | Base |
| Toluene | - | 100 mL | - | Solvent |
| Ethanol | - | 25 mL | - | Co-solvent |
| Water | - | 25 mL | - | Co-solvent |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-4-iodobenzene (5.66 g, 20.0 mmol), 3-methoxyphenylboronic acid (3.34 g, 22.0 mmol), and potassium carbonate (5.53 g, 40.0 mmol).
-
Solvent Addition: Add the solvent mixture of toluene (100 mL), ethanol (25 mL), and water (25 mL).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol) to the flask.
-
Reaction: Heat the reaction mixture to 85°C and stir vigorously under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 100 mL of water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of water and 100 mL of saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product, 4-bromo-3'-methoxy-1,1'-biphenyl , by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Experimental Protocol: Borylation
This second step converts the aryl bromide intermediate into the final boronic acid product. This reaction requires strictly anhydrous and anaerobic conditions due to the high reactivity of the organolithium intermediate.
Table 2: Reagents for Borylation
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| 4-Bromo-3'-methoxy-1,1'-biphenyl | 263.12 | 3.95 g | 15.0 | Starting Material |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | Solvent |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 6.6 mL | 16.5 | Lithiating Agent |
| Triisopropyl borate | 188.08 | 4.23 g (5.1 mL) | 22.5 | Boron Source |
| Hydrochloric Acid (2 M) | - | ~40 mL | - | Acidic Workup |
Step-by-Step Procedure:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask under vacuum and allow it to cool under a positive pressure of argon or nitrogen. Equip the flask with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolution: Dissolve the purified 4-bromo-3'-methoxy-1,1'-biphenyl (3.95 g, 15.0 mmol) in 150 mL of anhydrous THF and transfer the solution to the reaction flask via cannula.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (6.6 mL of a 2.5 M solution in hexanes, 16.5 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting mixture at -78°C for 1 hour.
-
Borylation (Quench): Add triisopropyl borate (5.1 mL, 22.5 mmol) dropwise, again maintaining the temperature below -70°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Acidic Workup: Cool the flask in an ice bath and slowly quench the reaction by adding 40 mL of 2 M aqueous HCl. Stir vigorously for 1 hour to hydrolyze the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated brine (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification/Isolation: The crude solid can often be purified by recrystallization.[6] A common method involves dissolving the crude product in a minimal amount of a hot solvent like ethyl acetate and adding a non-polar anti-solvent like hexane until turbidity is observed, then allowing it to cool slowly. Alternatively, an acid-base extraction can be performed by dissolving the crude material in ether, extracting with aqueous NaOH, washing the aqueous layer with ether, and then re-acidifying the aqueous layer with HCl to precipitate the pure boronic acid, which can be collected by filtration.[7]
Part 2: Rigorous Characterization of the Final Product
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Caption: Workflow for product purification and characterization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is the most powerful tool for structural confirmation. The expected signals are:
-
δ ~8.0 ppm (s, 2H): A broad singlet corresponding to the two hydroxyl protons of the B(OH)₂ group. This peak is D₂O exchangeable.
-
δ ~7.8-7.9 ppm (d, 2H): A doublet for the two protons on the boronic acid-substituted ring that are ortho to the boronic acid group.
-
δ ~7.6-7.7 ppm (d, 2H): A doublet for the two protons on the boronic acid-substituted ring that are meta to the boronic acid group.
-
δ ~7.3-7.4 ppm (t, 1H): A triplet for the proton at the 5'-position of the methoxy-substituted ring.
-
δ ~7.1-7.2 ppm (m, 2H): A multiplet for the protons at the 2'- and 6'-positions.
-
δ ~6.9-7.0 ppm (dd, 1H): A doublet of doublets for the proton at the 4'-position.
-
δ ~3.8 ppm (s, 3H): A sharp singlet for the three protons of the methoxy (-OCH₃) group.[8]
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will confirm the number of unique carbon environments. Expected signals include:
Mass Spectrometry (MS):
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight.
-
Molecular Formula: C₁₃H₁₃BO₃
-
Exact Mass: 228.09 g/mol [10]
-
Expected Ion: [M-H]⁻ at m/z 227.08 or [M+Na]⁺ at m/z 251.08.
-
Field Insight: It is critical to note that boronic acids are prone to dehydration in the gas phase to form cyclic trimers known as boroxines.[11] This may result in a significant peak corresponding to the trimer, [3M - 3H₂O - H]⁻, which can sometimes be more intense than the monomer ion.
Physical Characterization
Melting Point:
The melting point is a reliable indicator of purity. A sharp melting range suggests a highly pure compound. The melting point for this compound should be compared against literature values if available, or recorded as a key characteristic of the synthesized batch.
Table 3: Summary of Characterization Data
| Analysis | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic protons: 6.9-7.9; Methoxy: ~3.8; B(OH)₂: ~8.0 |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Aromatic carbons: 112-160; Methoxy: ~55 |
| ESI-MS | m/z | [M-H]⁻ at 227.08 |
| Molecular Weight | g/mol | 228.09 |
| Appearance | Physical State | White to off-white solid |
Conclusion
This guide outlines a reliable and well-documented pathway for the synthesis and characterization of this compound. By employing a strategic Suzuki-Miyaura coupling followed by a controlled borylation, researchers can access this valuable building block with high purity. The causality-driven explanations for experimental choices and the detailed, self-validating characterization workflow provide the necessary tools for success. Adherence to these protocols will furnish drug development professionals and research scientists with a high-quality intermediate, ready for incorporation into diverse synthetic programs.
References
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Basavaraju, K. C., et al. (2021). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Journal of Molecular Structure. Available at: [Link]
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Bhattacharjee, J., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances. Available at: [Link]
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Chen, Y., & Li, L. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry. Available at: [Link]
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Li, P., et al. (2012). Supporting Information: Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling. Dalton Transactions. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
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Ranu, B. C., et al. (2012). Supporting Information: Palladium nanoparticle catalyzed Suzuki cross-coupling reaction in aqueous micellar medium. Green Chemistry. Available at: [Link]
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Trimble, L. A., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Available at: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
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3'-Methoxy-biphenyl-4-boronic acid CAS number 1630264-43-5
An In-depth Technical Guide to 3'-Methoxy-biphenyl-4-boronic acid (CAS: 1630264-43-5) for Advanced Organic Synthesis
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the strategic use of this compound. We will delve into its chemical attributes, synthesis, reactivity profile, and applications, with a focus on providing practical, field-proven insights to enable its effective implementation in complex synthetic workflows.
Introduction: A Privileged Scaffold Building Block
The biaryl motif is a cornerstone in modern drug discovery and materials science, appearing in a vast array of biologically active molecules and functional materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust methods for the synthesis of these structures, owing to its functional group tolerance and mild reaction conditions.[1][2][3] Within this context, this compound has emerged as a valuable building block. Its structure combines the versatile reactivity of the boronic acid with the electronically-tuned biphenyl backbone, making it a strategic choice for introducing this specific substituted scaffold into target molecules.
The presence of the methoxy group at the 3'-position (meta position on the distal ring) subtly modulates the electronic properties of the molecule, influencing its reactivity and the properties of the final product.[4] This guide will explore these nuances, providing the technical depth necessary for its rational application in research and development.
Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is critical for its proper handling, storage, and application. Key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1630264-43-5 | [5][6] |
| Molecular Formula | C₁₃H₁₃BO₃ | [5][6] |
| Molecular Weight | 228.05 g/mol | [5][] |
| Purity (Typical) | ≥95% | [5] |
| Appearance | White to light yellow crystalline powder | [8] |
| Storage Conditions | Sealed in dry, 2-8°C | [5] |
| SMILES | OB(C1=CC=C(C2=CC=CC(OC)=C2)C=C1)O | [5] |
| Topological Polar Surface Area (TPSA) | 49.69 Ų | [5] |
| LogP (Calculated) | 1.042 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 3 | [5] |
Structural Insights from Analogs
While a specific crystal structure for this compound is not publicly available, analysis of related compounds provides valuable insights. Studies on 4-(methoxycarbonyl)phenylboronic acid reveal that boronic acids in the solid state often form hydrogen-bonded dimers.[9][10][11] These dimers are further linked into sheets through additional hydrogen bonds and π-π stacking interactions.[9][10] The presence of the methoxy group in our target molecule is expected to influence this packing, potentially participating in intermolecular interactions that stabilize the crystal lattice.
Caption: Expected supramolecular assembly via H-bonding and stacking.
Synthesis Pathway
While specific literature detailing the synthesis of CAS 1630264-43-5 is sparse, a logical and robust synthetic route can be designed based on well-established organometallic methodologies. The most direct approach involves a Suzuki-Miyaura coupling to construct the biphenyl core, followed by a lithium-halogen exchange and borylation.
A plausible synthetic route starts from 4-bromo-1,1'-biphenyl and introduces the methoxy and boronic acid functionalities. However, a more convergent and likely industrial approach involves coupling two functionalized rings. A highly effective method involves the reaction of 1-bromo-3-methoxybenzene with 4-bromophenylboronic acid or its corresponding pinacol ester, followed by a subsequent borylation step. An even more direct route, outlined below, couples 1-bromo-3-methoxybenzene with a diboron reagent to form a boronic ester, which is then used in a second Suzuki coupling.
A more direct and common laboratory synthesis would involve a Suzuki coupling between (4-bromophenyl)boronic acid and 1-iodo-3-methoxybenzene, followed by conversion of the bromo group on the resulting biphenyl to the boronic acid. An even more efficient route is a one-pot, two-step process starting from 4-bromoiodobenzene.
Protocol: Synthesis via Sequential Suzuki Coupling and Borylation
This protocol is adapted from established procedures for the synthesis of substituted biaryl boronic acids.
Step 1: Suzuki-Miyaura Coupling to form 4-Bromo-3'-methoxy-1,1'-biphenyl
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromophenylboronic acid (1.0 eq.), 1-iodo-3-methoxybenzene (1.1 eq.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand like SPhos.
-
Solvent and Base: Add a degassed solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 v/v). Add a base, such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Reaction Execution: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes. Heat the mixture to 80-100 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting materials.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-3'-methoxy-1,1'-biphenyl.
Step 2: Borylation to form this compound
-
Reaction Setup: Dissolve the purified 4-bromo-3'-methoxy-1,1'-biphenyl (1.0 eq.) in anhydrous THF or diethyl ether in an oven-dried Schlenk flask under an inert atmosphere.
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 eq., typically 1.6 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1-2 hours at this temperature.
-
Borylation: Slowly add triisopropyl borate or trimethyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.[12]
-
Hydrolysis: Cool the mixture in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for 1-2 hours until a precipitate (the boronic acid) forms.
-
Isolation: Collect the solid product by filtration, wash with cold water and a minimal amount of cold hexanes, and dry under vacuum to afford this compound.
Caption: A plausible synthetic route to the target compound.
Reactivity and Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize more complex, poly-aryl systems. The boronic acid moiety is the reactive handle, while the biphenyl structure serves as the core scaffold being installed.
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) species.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 3'-methoxy-biphenyl moiety) to the palladium center. This is often the rate-determining step.[2]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.
Caption: The generalized catalytic cycle for Suzuki-Miyaura coupling.
Influence of the 3'-Methoxy Group
The methoxy group (-OCH₃) at the meta-position of the second phenyl ring is primarily an electron-donating group through resonance, but also electron-withdrawing through induction. In the meta position, the resonance effect is diminished compared to ortho or para positions. This subtle electronic perturbation can influence reaction rates and the properties of the resulting coupled products without introducing significant steric hindrance. Computational studies on methoxy-substituted aromatics show a significant rearrangement of electron density.[14][15] This electronic tuning is a key tool for medicinal chemists in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with various aryl halides. Optimization of catalyst, ligand, base, and solvent is often necessary for challenging substrates.[13][16]
-
Reagent Preparation: In a vial, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%). For air-stable precatalysts like XPhos Pd G3, these can be added directly.
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane, Toluene, or THF, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vial in a preheated heating block (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sulfate, and concentrate. Purify the residue by flash chromatography or recrystallization.
Table of Recommended Conditions for Challenging Couplings:
| Substrate Type | Recommended Ligand(s) | Recommended Base(s) | Solvent(s) | Key Insight | Source(s) |
| Sterically Hindered Aryl Halide | XPhos, SPhos, RuPhos | K₃PO₄, t-BuOK | Dioxane, Toluene | Bulky, electron-rich ligands are required to facilitate the catalytic cycle. | [13][17] |
| Electron-Rich Aryl Halide | Biaryl Phosphines (e.g., SPhos) | K₃PO₄ | THF, Toluene | These substrates undergo slower oxidative addition, requiring a reactive catalyst. | [17] |
| Heterocyclic Halides | XPhos, Buchwald Ligands | K₂CO₃, K₃PO₄ | Dioxane, THF/H₂O | Ligand choice is crucial to avoid catalyst inhibition by the heterocycle. | [13] |
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound and its subsequent reaction products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the nine protons of the biphenyl system. A sharp singlet around 3.8 ppm would confirm the presence of the methoxy group protons. Two broad singlets, exchangeable with D₂O, would appear for the B(OH)₂ protons.
-
¹³C NMR: The carbon spectrum will display 13 distinct signals for the aromatic and methoxy carbons. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used. Boronic acids can be challenging to analyze due to their tendency to form cyclic anhydrides (boroxines) or solvent adducts in the ion source.[18] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for purity assessment. A gradient elution using acetonitrile and water, often with a formic acid or ammonium acetate modifier, provides good separation of the boronic acid from impurities.[19]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (refrigerated at 2-8°C is recommended) to prevent degradation, particularly dehydration to the boroxine anhydride.[5]
Conclusion
This compound is a strategically important building block for the synthesis of complex biaryl structures. Its utility is centered on its performance in the Suzuki-Miyaura cross-coupling reaction, where the meta-methoxy group provides subtle electronic modulation without imposing significant steric hindrance. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can confidently and effectively leverage this reagent to accelerate their programs in drug discovery and materials science.
References
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Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). Retrieved from [Link]
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Supporting Information 22-01-15. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Optimization of reaction condition for catalyst, base, solvent. (n.d.). ResearchGate. Retrieved from [Link]
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Crystal structure of 4-(meth-oxy-carbon-yl)phenyl-boronic acid. (2015). PubMed. Retrieved from [Link]
-
Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB). (2024). ResearchGate. Retrieved from [Link]
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Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (n.d.). ResearchGate. Retrieved from [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]
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Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. (2015). PMC - NIH. Retrieved from [Link]
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Crystal structure of 4-(methoxycarbonyl)phenyl- boronic acid. (2015). IUCr Journals. Retrieved from [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). MDPI. Retrieved from [Link]
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Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). Retrieved from [Link]
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Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules? (2023). ChemRxiv | Cambridge Open Engage. Retrieved from [Link]
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Supporting Information. (n.d.). Theranostics. Retrieved from [Link]
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Synthesis and late-stage modification of bioactive molecules a,... (n.d.). ResearchGate. Retrieved from [Link]
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(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid. (n.d.). PubChem. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). DOI. Retrieved from [Link]
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Kinetics of the coupling of 4‐methoxyphenylboronic acid with... (n.d.). ResearchGate. Retrieved from [Link]
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Design and synthesis of bioactive molecules. (n.d.). Beilstein Journals. Retrieved from [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved from [Link]
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(3-Methoxy-2-methylphenyl)boronic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
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Effect of methoxy substituents on the structural and electronic properties of fluorinated cyclobutenes: a study of hexafluorocyclobutene and its vinyl methoxy derivatives by XRD and periodic DFT calculations. (n.d.). PubMed. Retrieved from [Link]
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Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. (2023). MDPI. Retrieved from [Link]
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DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphine. (2024). ChemRxiv | Cambridge Open Engage. Retrieved from [Link]
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Physical and spectral data of 3'-Methoxy-biphenyl-4-boronic acid
An In-depth Technical Guide to 3'-Methoxy-biphenyl-4-boronic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: this compound, a member of the versatile arylboronic acid family, stands as a crucial building block in modern organic synthesis. Its structural arrangement, featuring a biphenyl core with distinct electronic properties imparted by the methoxy and boronic acid groups, makes it a valuable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its physical and spectral properties, a detailed synthesis protocol, and its primary applications, particularly for researchers and professionals in drug discovery and materials science. The insights herein are synthesized from available data and established principles of organic chemistry, providing a predictive and practical framework for its use.
Section 1: Physicochemical & Handling Properties
The precise physical properties of this compound are not extensively documented in publicly available literature. However, by drawing parallels with structurally similar compounds and computational data, we can establish a reliable profile.
Core Chemical Identity
The fundamental identifiers for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1630264-43-5 | [1][2] |
| Molecular Formula | C₁₃H₁₃BO₃ | [1] |
| Molecular Weight | 228.05 g/mol | [1] |
| Synonyms | (3'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid | [1] |
Predicted Physical Properties & Data
The following table includes computationally derived data and expert-projected physical properties based on analogs.
| Property | Value / Observation | Rationale & Citation |
| Melting Point | Estimated: 180-210 °C | Experimental data is unavailable. This educated estimate is based on analogs like 3-Methoxyphenylboronic acid (160-163 °C) and 4'-Methoxy-4-biphenylboronic acid (209-211 °C).[][4] The extended biphenyl system typically raises the melting point compared to a single ring. |
| Appearance | White to off-white crystalline powder | Typical appearance for arylboronic acids.[5][6] |
| Solubility | Sparingly soluble in water; Soluble in DMSO, Methanol, THF | General solubility profile for arylboronic acids.[5][6] |
| Topological Polar Surface Area | 49.69 Ų | Computationally derived.[1] |
| LogP | 1.042 | Computationally derived.[1] |
Stability, Storage, and Handling
Expertise & Experience: Boronic acids as a class exhibit variable stability.[7] The primary pathways for degradation are protodeboronation (especially under basic or heated conditions) and oxidation.[8] A common phenomenon is the dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride known as a boroxine. This process is often reversible upon exposure to water.
-
Storage: The compound should be stored sealed in a dry environment at 2-8°C.[1] An inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage to prevent oxidation.
-
Handling: Handle in a well-ventilated area, using standard personal protective equipment (gloves, safety glasses). Avoid inhalation of dust. Due to its potential for irritation, direct contact with skin and eyes should be avoided.[9]
Caption: A robust workflow for the synthesis of the target molecule.
Experimental Protocol
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 4-bromo-3'-methoxybiphenyl (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M concentration).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, slowly add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the mixture to stir at -78 °C for an additional 2 hours.
-
Quench and Hydrolysis: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Once at room temperature, slowly add 1 M hydrochloric acid (HCl) (a volume approximately equal to the THF volume). Stir the biphasic mixture vigorously overnight (12-16 hours) to ensure complete hydrolysis of the boronate ester.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, followed by saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes or water/ethanol) or by flash column chromatography on silica gel to yield the pure this compound.
Section 4: Core Applications in Research
The primary utility of this compound lies in its role as a sophisticated building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [10][11]This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in academic and industrial settings. [12]
Suzuki-Miyaura Cross-Coupling
Mechanism & Role: In a typical Suzuki coupling, the boronic acid is activated by a base to form a more nucleophilic boronate species. This species then undergoes transmetalation with a palladium(II) center (which is formed from the oxidative addition of an organohalide to a Pd(0) catalyst). Following reductive elimination, the new C-C bond is formed, and the Pd(0) catalyst is regenerated, continuing the catalytic cycle. [13] this compound allows for the direct installation of the entire 3'-methoxybiphenyl fragment onto a molecule of interest (typically an aryl, heteroaryl, or vinyl halide/triflate).
Caption: Application in Suzuki-Miyaura cross-coupling.
Significance in Drug Discovery & Materials Science
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The methoxy group can modulate the pharmacokinetic properties (solubility, metabolic stability) and binding interactions of a potential drug candidate.
-
Drug Discovery: This reagent is ideal for generating libraries of complex molecules during lead optimization. By coupling it with various heterocyclic halides, chemists can rapidly explore the structure-activity relationship of the 3'-methoxybiphenyl pharmacophore. Boronic acids themselves are a growing class of therapeutic agents, with several FDA-approved drugs like Bortezomib utilizing the unique chemistry of the boron atom to interact with biological targets. [14][15][16]* Organic Electronics: Substituted biphenyls are also of interest in materials science for the synthesis of organic light-emitting diodes (OLEDs) and other functional materials where tuning the electronic properties of the conjugated system is critical.
References
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Solubility profile of 3'-Methoxy-biphenyl-4-boronic acid in common lab solvents
An In-Depth Technical Guide to the Solubility Profile of 3'-Methoxy-biphenyl-4-boronic acid
Abstract
This compound is a pivotal reagent in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The successful execution of synthetic protocols, subsequent purification, and formulation of this compound are fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility profile of this compound in common laboratory solvents. We delve into the core physicochemical principles governing its solubility, present detailed experimental protocols for its empirical determination, and offer a synthesized data profile based on analogous structures. The guide aims to bridge the gap between theoretical knowledge and practical application, empowering scientists to make informed decisions on solvent selection and experimental design.
Introduction: The Significance of this compound
This compound belongs to the versatile class of arylboronic acids, which are indispensable building blocks in organic synthesis.[1] Their utility in forming carbon-carbon bonds via the Suzuki-Miyaura reaction has revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] The substituents on the biphenyl core—the methoxy group at the 3'-position and the boronic acid moiety at the 4-position—impart specific electronic and steric properties that are crucial for its reactivity.
However, the physical behavior of the compound, particularly its solubility, is a critical parameter that dictates its handling and application. Solubility influences reaction kinetics, dictates the choice of purification methods (e.g., crystallization, chromatography), and is a cornerstone of pre-formulation studies in drug discovery. A poor choice of solvent can lead to incomplete reactions, low yields, and significant challenges in purification. This guide provides the foundational knowledge required to navigate these challenges effectively.
Theoretical Principles Governing Boronic Acid Solubility
The solubility of any compound is a result of the interplay between its intrinsic properties and those of the solvent. For boronic acids, this is complicated by a unique chemical equilibrium.
Molecular Structure and Polarity
This compound is an amphiphilic molecule.
-
Hydrophobic Region: The biphenyl scaffold is large and nonpolar, favoring dissolution in organic solvents with lower polarity.
-
Hydrophilic Region: The boronic acid group, -B(OH)₂, is polar and capable of acting as both a hydrogen bond donor (via the -OH groups) and a Lewis acid (due to the vacant p-orbital on the boron atom).[2][4] This polarity is further influenced by the methoxy group (-OCH₃), which can act as a hydrogen bond acceptor.
This dual character means that its solubility is often moderate across a range of solvents, rather than being exceptionally high in a single class. Most small boronic acids are considered amphiphilic, complicating isolation and purification efforts.[4]
The Boronic Acid-Boroxine Equilibrium
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine.[2][3][5] This equilibrium is influenced by factors such as temperature, concentration, and the presence of water.
Caption: Reversible equilibrium between the boronic acid and its boroxine anhydride.
This equilibrium is a critical consideration for solubility studies. Commercial samples of boronic acids often exist as a mixture of the acid and its anhydride.[6][7] The boroxine is significantly less polar than the corresponding boronic acid, which can lead to inconsistent or misleading solubility measurements if the equilibrium is not accounted for. For this reason, it is often recommended to store boronic acids in a slightly moist state to favor the monomeric form.[4]
Influence of pH
Boronic acids are weak Lewis acids, with a typical pKa around 9.[1][2] In aqueous solutions or in the presence of bases, the boronic acid can accept a hydroxide ion to form a tetrahedral boronate species, which is anionic and significantly more water-soluble.[1][4] Therefore, the solubility of this compound in aqueous systems will increase dramatically at a higher pH.[4] When extracting boronic acids from aqueous solutions, it is advisable to adjust the pH to be neutral or slightly acidic to ensure the compound is in its less soluble, neutral form.[4]
Experimental Determination of Solubility
Accurate solubility determination requires robust and reproducible experimental protocols. The two most common methods employed in laboratory settings are the equilibrium (shake-flask) method and the kinetic solubility assay.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial tightly and agitate it at a constant temperature (e.g., 25 °C) using a shaker or rotator for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.
-
Sample Collection: After equilibration, cease agitation and allow the suspension to settle.
-
Separation: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filter the sample through a 0.45 µm syringe filter (ideally a solvent-compatible filter like PTFE) to remove all undissolved solids.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a standard curve.
-
Calculation: The solubility is expressed as mg/mL or mol/L.
Caption: Experimental workflow for the Shake-Flask equilibrium solubility method.
Protocol 2: Kinetic Solubility Determination
This high-throughput method is common in early-stage drug discovery and measures the concentration of a compound that remains in solution after precipitating from a high-concentration DMSO stock solution.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dilution: Add a small aliquot of the DMSO stock solution to the test solvent (e.g., phosphate-buffered saline, PBS) in a microplate well. The final DMSO concentration should be low (typically 1-2%) to minimize its co-solvent effect.
-
Incubation: Cover the plate and allow it to incubate at room temperature for a set period (e.g., 2-24 hours). During this time, the compound may precipitate out of the supersaturated solution.
-
Analysis: Measure the concentration of the compound remaining in solution, often using direct UV-Vis reading in the plate or by nephelometry (light scattering) to detect precipitate.
Solubility Profile of this compound
Table 1: Expected Solubility Profile of this compound
| Solvent Class | Common Lab Solvents | Expected Solubility | Rationale & Practical Notes |
| Polar Protic | Water | Low to Sparingly Soluble | The large biphenyl backbone limits aqueous solubility. Solubility will increase significantly with the addition of a base (e.g., NaOH) due to boronate formation.[4] |
| Methanol, Ethanol | Soluble to Highly Soluble | The alcohol's polarity and hydrogen bonding capabilities can solvate the boronic acid group effectively. Methanol is often a good solvent for boronic acids.[8] | |
| Polar Aprotic | DMSO, DMF | Highly Soluble | These solvents are excellent at dissolving a wide range of organic compounds. DMSO is a common choice for preparing high-concentration stock solutions.[9] |
| Acetone, Acetonitrile | Soluble | Studies on PBA show high solubility in ketones like acetone.[6][7] Acetonitrile is also a viable solvent, though solubility may be slightly lower. | |
| Tetrahydrofuran (THF) | Soluble to Highly Soluble | Ethers are generally good solvents for boronic acids. PBA shows high solubility in ethers.[6] | |
| Nonpolar / Weakly Polar | Dichloromethane (DCM) | Moderately Soluble | The hydrophobic biphenyl structure allows for solubility in chlorinated solvents. |
| Chloroform | Moderately Soluble | Similar to DCM, chloroform can dissolve the compound, making it useful for extractions. PBA has moderate solubility in chloroform.[6][7] | |
| Ethyl Acetate | Sparingly to Moderately Soluble | Often used as a solvent for reactions and extractions involving boronic acids.[4] | |
| Toluene | Sparingly Soluble | The nonpolar nature of toluene makes it a relatively poor solvent for the polar boronic acid group. | |
| Nonpolar | Hexanes, Heptane | Insoluble to Very Sparingly Soluble | The high polarity of the boronic acid headgroup prevents dissolution in aliphatic hydrocarbons.[3] This property is useful for precipitation/crystallization. |
Discussion and Practical Insights for Researchers
-
For Reaction Setup: For Suzuki-Miyaura couplings, solvent systems like THF, DMF, or toluene/ethanol mixtures are common. The choice should be based not only on the solubility of the boronic acid but also on the other reactants and the catalyst system. The high solubility in THF and DMF makes them excellent choices for achieving homogeneous reaction conditions.
-
For Purification:
-
Recrystallization: A common issue when working with boronic acids is the formation of oils or "gooey" solids upon solvent removal.[10] To obtain a crystalline solid, recrystallization can be attempted from a binary solvent system. For example, dissolving the crude product in a minimal amount of a good solvent (like hot acetone or ethyl acetate) and then slowly adding a poor solvent (like hexanes) can induce crystallization.[10]
-
Extraction: During aqueous workups, ensure the aqueous phase is neutral or acidic (pH < 7) before extracting with an organic solvent like ethyl acetate or DCM to prevent loss of the product as the water-soluble boronate salt.[4]
-
-
For Stock Solution Preparation: For analytical or screening purposes, DMSO is the solvent of choice due to its exceptional solvating power, allowing for the preparation of stable, high-concentration stock solutions.[9]
Conclusion
The solubility of this compound is a multifaceted parameter governed by its amphiphilic nature and the dynamic equilibrium with its boroxine anhydride. While highly soluble in polar aprotic solvents like DMSO and DMF and soluble in alcohols and ethers like methanol and THF, its solubility is limited in water and nonpolar hydrocarbons. This profile provides a strategic advantage, allowing for homogeneous reaction conditions in a variety of organic solvents while enabling precipitation and crystallization using nonpolar anti-solvents. By understanding these principles and employing robust experimental protocols, researchers can optimize the use of this valuable synthetic building block, leading to improved yields, higher purity, and more efficient workflows.
References
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Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation, Properties, and Applications. Wiley-VCH. [Link]
-
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Wikipedia. (n.d.). Boronic acid. Retrieved January 22, 2026, from [Link]
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Gomes, P. A. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. [Link]
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Domańska, U., & Wlazło, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
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Reddit. (2021). Boronic acids being gooey. r/OrganicChemistry. [Link]
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Ensuring Experimental Integrity: A Guide to the Long-Term Stability and Storage of 3'-Methoxy-biphenyl-4-boronic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a foundational building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the integrity of 3'-Methoxy-biphenyl-4-boronic acid is paramount to achieving reproducible and reliable experimental outcomes. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), demands a rigorous understanding of its stability profile. This guide provides a detailed examination of the inherent chemical liabilities of this reagent, outlines optimal storage and handling conditions, and presents a framework for conducting stability assessments to ensure its quality over time.
The Chemical Nature of Arylboronic Acids: Inherent Stability Challenges
Arylboronic acids, while immensely useful, are susceptible to several degradation pathways that can compromise their purity and reactivity. The chemistry of the boronic acid functional group dictates its stability, with the primary routes of decomposition being protodeboronation and oxidation.
-
Protodeboronation: This is a critical degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting the boronic acid back to its parent biphenyl arene. This reaction is highly dependent on the reaction conditions, with both acid and base catalysis being well-documented mechanisms.[1][2][3][4][5] The presence of water is a key factor in facilitating this process, making strict moisture control essential.[2][3] For simple aromatic boronic acids, stability is generally highest at a neutral pH, where both acid- and base-catalyzed degradation pathways are minimized.[3]
-
Oxidative Degradation: The boron atom in a boronic acid possesses an empty p-orbital, making it susceptible to nucleophilic attack by reactive oxygen species (ROS).[6][7] This can lead to oxidative deboronation, where the boronic acid is converted into the corresponding phenol (3'-Methoxy-4-biphenylol) and boric acid.[6][8][9] This process underscores the necessity of storing the compound under an inert atmosphere to prevent contact with atmospheric oxygen.
-
Anhydride Formation (Boroxines): In the solid state or in non-aqueous solutions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer known as a boroxine. While this is often a reversible process upon exposure to water, the presence of significant amounts of boroxine can affect the stoichiometry of reactions and alter the compound's physical properties. It is recommended to use freshly prepared or properly stored boronic acids to avoid complications arising from boroxine formation.[10]
Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above, stringent storage and handling procedures are necessary. The following conditions are recommended to preserve the long-term integrity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows the kinetics of all degradation pathways, including protodeboronation and oxidation.[11][12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by eliminating contact with atmospheric oxygen.[13][14] |
| Humidity | Dry/Anhydrous | Minimizes moisture-driven protodeboronation and prevents physical caking of the solid.[13][15][16][17] |
| Light | Protected from Light (Amber Vial) | While not the primary driver of degradation for this specific molecule, protection from light is a general best practice for organic reagents to prevent potential photo-induced decomposition. |
| Container | Tightly Sealed | Prevents ingress of atmospheric moisture and oxygen, which are the primary drivers of degradation.[13][15][18][19][20] |
For handling, it is crucial to work quickly, preferably in a glovebox or under a stream of inert gas, to minimize exposure to air and moisture. Always use clean, dry spatulas and glassware. After dispensing the required amount, the container should be purged with inert gas before being tightly resealed and returned to refrigerated storage.
Framework for a Long-Term Stability Study
To empirically validate the stability of a specific batch of this compound under defined storage conditions, a formal stability study is recommended. This is particularly critical in regulated environments such as pharmaceutical development. The following protocol provides a comprehensive methodology for such an assessment, based on established guidelines for stability testing.[21]
-
Initial Characterization (Time Zero)
-
Objective: Establish a comprehensive baseline profile of the material.
-
a. Purity Analysis: Use a validated HPLC method with a suitable column (e.g., C18) and mobile phase to determine the purity of the starting material. Record the peak area of the main component and any impurities.
-
b. Structural Confirmation: Record ¹H NMR and ¹³C NMR spectra in a dry, deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure and identify any initial degradation products or residual solvents.
-
c. Water Content: Determine the initial water content using Karl Fischer titration.
-
d. Physical Appearance: Record the color and physical state of the solid.
-
-
Sample Preparation and Storage
-
Objective: Aliquot the material for storage under various conditions.
-
a. In an inert atmosphere (glovebox), accurately weigh and aliquot 10-20 mg of the boronic acid into multiple amber glass vials.
-
b. Tightly cap the vials. For stress conditions involving humidity, use semi-permeable closures if a humidity chamber is used.
-
c. Place sets of vials into stability chambers under the following conditions:
-
Recommended Long-Term: 2–8°C, protected from light.
-
Accelerated: 25°C / 60% Relative Humidity (RH).
-
Forced Degradation/Stress: 40°C / 75% RH.
-
Control: -20°C, sealed under argon.
-
-
-
Time Point Analysis
-
Objective: Periodically test the samples to monitor for degradation over time.
-
a. Define analysis time points. For long-term studies, this could be 3, 6, 9, 12, and 24 months. For accelerated studies, time points might be 1, 3, and 6 months.
-
b. At each designated time point, remove one vial from each storage condition.
-
c. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
d. Re-analyze the sample using the same analytical methods established at Time Zero (HPLC, NMR, appearance).
-
-
Data Evaluation and Interpretation
-
Objective: Quantify changes in purity and identify degradation products.
-
a. Compare the HPLC purity at each time point to the initial value. Calculate the percentage loss of the main component.
-
b. Analyze NMR spectra for the appearance of new signals corresponding to degradation products (e.g., the parent biphenyl from protodeboronation or the corresponding phenol from oxidation).
-
c. Compile the data into a stability summary table.
-
Diagram: Workflow for Stability Assessment
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Structural elucidation of 3'-Methoxy-biphenyl-4-boronic acid
An In-Depth Technical Guide to the Structural Elucidation of 3'-Methoxy-biphenyl-4-boronic acid
Introduction: The Significance of a Well-Defined Structure
In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids are indispensable building blocks, primarily celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] this compound is a key reagent in this class, utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The precise three-dimensional structure and purity of this reagent are paramount; they directly influence reaction kinetics, yield, and the impurity profile of the final product. An unconfirmed or incorrectly characterized structure can lead to failed syntheses, unexpected side products, and significant delays in research and development pipelines.
This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of this compound. We will move beyond simple data reporting, focusing instead on the integrated analytical logic required to build an irrefutable structural proof. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust and self-validating methodology for characterizing this and similar organoboron compounds.
Physicochemical Profile and Synthetic Origin
Before analysis, understanding the fundamental properties and synthetic route of the target compound is crucial. This context informs our analytical strategy and helps in anticipating potential impurities, such as starting materials or the cyclic trimer anhydride, known as a boroxine.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃BO₃ | [6] |
| Molecular Weight | 228.05 g/mol | [6] |
| CAS Number | 1630264-43-5 | [6] |
| Appearance | Typically a white to off-white solid | |
| pKa | ~8-10 (Arylboronic acids) | [7] |
Synthetic Pathway Overview
The synthesis of arylboronic acids often involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate ester.[7][8][9] For this compound, a plausible route would be a Suzuki-Miyaura coupling to first form the biphenyl backbone, followed by borylation, or vice-versa. The elucidation process must confirm the final structure and rule out isomeric impurities.
The Core Elucidation Workflow: An Integrated Approach
No single technique provides a complete picture. True structural confidence is achieved by integrating data from multiple orthogonal analytical methods. The results from each technique must be corroborative, creating a self-validating system.
Caption: Integrated workflow for structural elucidation.
Part 1: Spectroscopic Analysis
Spectroscopy provides the foundational data regarding molecular weight and the chemical environment of each atom in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise connectivity of a molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR is essential.
Causality Behind Solvent Choice: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity readily dissolves the boronic acid, and its high boiling point allows for variable temperature studies if needed. Importantly, it allows for the observation of the exchangeable B(OH)₂ protons, which might be lost in solvents like D₂O or methanol-d₄.
¹H NMR Spectroscopy: This experiment reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
-
Aromatic Region (δ 7.0-8.0 ppm): The spectrum will show two distinct sets of signals corresponding to the two phenyl rings. The protons on the boronic acid-substituted ring will likely appear as two doublets (AA'BB' system), while the methoxy-substituted ring will show a more complex pattern (four distinct protons).
-
Methoxy Group (δ ~3.8 ppm): A sharp singlet integrating to three protons is the characteristic signature of the -OCH₃ group.
-
Boronic Acid Protons (δ ~8.0-8.5 ppm): The two -OH protons on the boron atom typically appear as a broad singlet. This peak's position is concentration-dependent and will exchange with D₂O.
¹³C NMR Spectroscopy: This provides a count of unique carbon atoms and information about their hybridization.
-
Aromatic Carbons (δ 110-160 ppm): Expect 11 distinct signals (one carbon is obscured by symmetry in the boronic-acid substituted ring). The carbon atom directly bonded to the boron (C-B) is a key diagnostic peak, often appearing around δ 130-140 ppm, though its signal can be broadened by the quadrupolar boron nucleus. The carbon attached to the methoxy group (C-O) will be downfield (~160 ppm).
-
Methoxy Carbon (δ ~55 ppm): A sharp signal corresponding to the -OCH₃ carbon.
¹¹B NMR Spectroscopy: This technique is specific for boron and is crucial for confirming the state of the boronic acid.[10]
-
Expected Chemical Shift: For a trigonal planar (sp² hybridized) boronic acid, a single, often broad, resonance is expected in the range of δ +27 to +33 ppm.[5] The presence of a significant signal around δ +20 to +23 ppm could indicate the formation of a boronate ester or a tetrahedral boronate species, while a signal around δ +33 ppm may suggest the presence of the trimeric boroxine anhydride.[5]
Table 2: Predicted NMR Data for this compound in DMSO-d₆
| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | ~8.2 | br s | B(OH)₂ |
| ~7.8 | d | Protons ortho to B(OH)₂ | |
| ~7.6 | d | Protons meta to B(OH)₂ | |
| ~7.4 | t | Proton on C5' | |
| ~7.2 | m | Protons on C2', C6' | |
| ~7.0 | dd | Proton on C4' | |
| ~3.8 | s | OCH₃ | |
| ¹³C | ~160 | s | C3' (C-O) |
| ~145-130 | m | Aromatic Quaternary Carbons | |
| ~135-110 | m | Aromatic CH Carbons | |
| ~55 | s | OCH₃ | |
| ¹¹B | ~30 | br s | B(OH)₂ |
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for arylboronic acids.[11][12]
-
Molecular Ion: In negative ion mode ESI (-), the expected primary ion would be the deprotonated molecule [M-H]⁻ at m/z 227.08. Adducts with solvent or salts may also be observed.
-
Fragmentation: Boronic acids are prone to dehydration under MS conditions. A characteristic neutral loss of water (18 Da) or multiple water molecules from the molecular ion or its trimer can be observed. This behavior is a strong indicator of the boronic acid functionality. For trace-level quantification, derivatization may be employed to enhance sensitivity.[13]
Part 2: Definitive 3D Structure by X-ray Crystallography
While spectroscopic methods define connectivity, single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[14][15] It is the gold standard for structural proof.
The Principle of the Experiment: SCXRD involves irradiating a high-quality single crystal with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
Why It Is Trustworthy: The result is a visual 3D model of the molecule. For this compound, this analysis would definitively confirm:
-
Connectivity: The biphenyl linkage and the precise positions of the methoxy and boronic acid groups (ruling out any isomers).
-
Conformation: The dihedral angle between the two phenyl rings, which is influenced by crystal packing forces.
-
Intermolecular Interactions: In the solid state, arylboronic acids typically form hydrogen-bonded dimers through their B(OH)₂ groups, creating a stable lattice structure.[16]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvation: Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).
-
Acquire a ¹³C{¹H} NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).
-
Using a quartz NMR tube if available for optimal results, acquire a ¹¹B NMR spectrum (e.g., 256 scans). Use a broad spectral width centered around 30 ppm.
-
Protocol 2: LC-MS Analysis (ESI Negative Mode)
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a 5-10% B gradient, ramping to 95% B over 5-10 minutes to elute the compound.
-
-
MS Detection (ESI-):
-
Scan Range: m/z 100-500.
-
Capillary Voltage: -3.0 to -4.0 kV.
-
Source Temperature: 120-150 °C.
-
Gas Flow: Set nebulizer and drying gas (N₂) flows to instrument-optimized values.
-
Protocol 3: Single Crystal Growth for X-ray Diffraction
-
Solvent Selection: Screen for solvents in which the compound has moderate solubility. Good starting points include ethanol, ethyl acetate, or solvent/anti-solvent pairs like dichloromethane/hexane.
-
Slow Evaporation: Prepare a near-saturated solution of the compound in the chosen solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation over several days at room temperature.
-
Crystal Harvesting: Once well-formed, single crystals of sufficient size (0.1-0.3 mm) are observed, carefully remove them from the solution with a loop and mount them on the goniometer for analysis.[15]
Conclusion
The structural elucidation of this compound is not a linear process but a cycle of hypothesis and confirmation. By integrating high-resolution data from NMR, Mass Spectrometry, and X-ray Crystallography, a complete and unambiguous structural assignment is achieved. This rigorous, multi-faceted approach ensures the quality and reliability of this critical synthetic building block, underpinning the success of subsequent synthetic endeavors in research and drug development.
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(11), 3591–3608. [Link]
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Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 3844-3859. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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De Luca, F., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1106–1111. [Link]
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Karas, P., et al. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 26(16), 4983. [Link]
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Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]
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A Technical Guide to the Electronic and Steric Nuances of 3'-Methoxy-biphenyl-4-boronic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted biaryl scaffolds are cornerstones of modern medicinal chemistry and materials science, with their utility largely defined by the nature and position of their substituents. 3'-Methoxy-biphenyl-4-boronic acid is an exemplary reagent whose reactivity and conformational behavior are dictated by the subtle interplay of electronic and steric effects imparted by the meta-disposed methoxy group. This guide provides an in-depth analysis of these effects, grounding theoretical principles in practical, field-proven experimental methodologies. We will dissect the competing inductive and resonance effects of the methoxy substituent, evaluate its steric influence on the biphenyl dihedral angle, and contextualize these properties within the framework of the Suzuki-Miyaura cross-coupling reaction. This document serves as a comprehensive resource, blending foundational chemical principles with actionable protocols for scientists engaged in the synthesis and application of complex organic molecules.
The Strategic Importance of Substituted Biphenyl Boronic Acids
Arylboronic acids and their derivatives are indispensable tools in synthetic chemistry, primarily for their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction's robustness, functional group tolerance, and capacity to form carbon-carbon bonds have made it a favored method for constructing the biaryl motifs prevalent in pharmaceuticals, agrochemicals, and organic electronics.[1][2][3] The incorporation of boron-containing moieties into drug candidates has seen a significant rise, with five boronic acid drugs approved by the FDA, underscoring their value in modulating biological activity.[2][3][4] The specific properties of a given arylboronic acid—and thus its performance in synthesis and its influence on the final product's characteristics—are critically dependent on the electronic and steric nature of its substituents.
The Methoxy Group: A Duality of Electronic Influence
The methoxy group (-OCH₃) is a classic example of a substituent that exerts powerful, yet opposing, electronic effects. Understanding this duality is crucial to predicting its impact on molecular reactivity.
Inductive Effect (-I): The Electronegativity-Driven Pull
Due to the high electronegativity of the oxygen atom relative to carbon, the methoxy group withdraws electron density from the aromatic ring through the sigma (σ) bond framework.[5][6] This electron-withdrawing inductive effect (-I) polarizes the C-O bond, decreasing electron density on the attached aromatic carbon. This effect is primarily distance-dependent, weakening with each successive bond.
Resonance Effect (+M): The Pi-System Push
Conversely, the oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic pi (π) system.[7][8] This donation of electron density is a positive mesomeric, or resonance (+M), effect. This effect is not uniform around the ring; it specifically increases electron density at the ortho and para positions, as depicted in resonance structures. As a general rule, when these two effects are in direct competition, the resonance effect is dominant.[9]
The Meta-Position Exception: A Shift in Dominance
In this compound, the methoxy group is positioned meta to the point of attachment to the second phenyl ring. At the meta position, the +M resonance effect is significantly diminished, as it is not possible to draw a valid resonance structure that delocalizes the oxygen's lone pair to the C-3' carbon without disrupting the aromatic sextet.[5][10] Consequently, the electron-withdrawing -I inductive effect becomes the dominant electronic influence from the methoxy group at this position.[5][6] This is quantitatively supported by Hammett constants, which measure the electron-donating or -withdrawing ability of substituents.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Dominant Effect at Position |
| Methoxy (-OCH₃) | +0.115[11] | -0.268[11] | -I (meta), +M (para) |
| Methyl (-CH₃) | -0.069[11] | -0.170[11] | +I (meta), +I/+Hyperconjugation (para) |
| Nitro (-NO₂) | +0.710[11] | +0.778[11] | -I/-M (Both) |
| Cyano (-CN) | +0.56[11] | +0.66[11] | -I/-M (Both) |
Table 1: Hammett constants for common substituents, illustrating the positional dependence of the methoxy group's electronic effect.
Steric Profile and Conformational Dynamics
The non-zero size of the methoxy group influences the three-dimensional structure of the biphenyl scaffold.
Biphenyl Conformation and Dihedral Angle
Unsubstituted biphenyl is not planar in the gas phase or solution due to steric repulsion between the ortho-hydrogens of the two rings. This results in a twisted conformation with a dihedral angle of approximately 45°.[12] The introduction of substituents alters this preferred angle. A methoxy group at the 3'-position does not impose the severe steric clash seen with ortho-substituents. However, its bulk will influence the rotational energy landscape, favoring conformations that minimize steric interactions with the adjacent ring. Crystal structure analyses of substituted biphenyls show that dihedral angles can range widely, often from 60° to over 80° in highly substituted systems.[13]
Atropisomerism: The Rotational Barrier
When bulky substituents are placed at the ortho positions of a biphenyl, rotation around the central C-C bond can be severely restricted.[14] If the energy barrier to rotation is high enough (typically >22 kcal/mol), individual rotational isomers (rotamers) can be isolated at room temperature, a phenomenon known as atropisomerism.[12][15] For this compound, the meta-positioning of the methoxy group does not create a sufficiently high barrier to prevent free rotation at ambient temperatures, and thus stable atropisomers are not expected.[12]
Caption: Duality of electronic effects for a meta-methoxy substituent.
Case Study: this compound in Suzuki-Miyaura Coupling
The ultimate test of the methoxy group's influence is its impact on the reactivity of the parent molecule in a chemical transformation.
| Property | Value / Description | Source |
| Molecular Formula | C₁₃H₁₃BO₃ | [16] |
| Molecular Weight | 228.05 g/mol | [16] |
| LogP | 1.042 | [16] |
| Hydrogen Bond Donors | 2 | [16] |
| Hydrogen Bond Acceptors | 3 | [16] |
| Rotatable Bonds | 3 | [16] |
Table 2: Key physicochemical properties of this compound.
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The electronic nature of the arylboronic acid primarily affects the transmetalation step.
-
Oxidative Addition : An aryl halide adds to the Pd(0) catalyst. This step is largely unaffected by the boronic acid partner.
-
Transmetalation : The organic group is transferred from the boron atom to the palladium center. This step is often rate-limiting. It is facilitated by base and is sensitive to the nucleophilicity of the arylboronic acid.
-
Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
The net electron-withdrawing character of the 3'-methoxy group slightly reduces the nucleophilicity of the boronic acid compared to an unsubstituted or electron-rich analogue.[17] This can lead to a marginally slower rate of transmetalation.[18] However, this effect is generally modest and often outweighed by other factors like catalyst system, base, and solvent. The minimal steric hindrance from the meta-substituent ensures that the boronic acid can readily approach the palladium complex, unlike sterically demanding ortho-substituted boronic acids, which can significantly impede the reaction.[19]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Validation and Characterization
The theoretical effects described above can be confirmed and quantified through a series of well-established laboratory procedures.
Protocol: Synthesis of Arylboronic Acids
A common and reliable method for synthesizing arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
Causality: This protocol is chosen for its high efficiency and broad applicability. The initial halogen-metal exchange creates a highly nucleophilic aryl anion, which readily attacks the electrophilic boron center of the borate ester. The subsequent hydrolysis is a straightforward workup step to yield the desired boronic acid.
Self-Validation: The success of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed. The identity and purity of the final product are confirmed by the characterization methods outlined below.
Methodology:
-
Dissolve the starting aryl bromide (e.g., 3-bromoanisole for a precursor) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).[20]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -65 °C.[20]
-
Stir the resulting aryllithium solution at -78 °C for 1 hour.
-
Slowly add trimethyl borate or triisopropyl borate dropwise, again maintaining a low temperature.[20]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour.[20]
-
Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization or silica gel chromatography.
Protocol: Spectroscopic Characterization
Spectroscopy provides electronic and structural information, confirming the molecule's identity.[21][22][23]
Methodology:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Aromatic protons will appear between 6.5-8.5 ppm. The methoxy singlet (-OCH₃) will be a sharp peak around 3.8 ppm. The broad singlet for the boronic acid protons (-B(OH)₂) can vary but is often seen between 5-8 ppm and can be exchanged with D₂O.
-
¹³C NMR: Aromatic carbons typically resonate between 110-140 ppm. The methoxy carbon appears around 55 ppm. The carbon attached to the boron (C-B) bond will be observed further downfield.
-
FT-IR: Acquire a spectrum of the solid sample (e.g., using an ATR accessory). Look for a strong, broad O-H stretch from the boronic acid around 3200-3400 cm⁻¹, a strong B-O stretch around 1350 cm⁻¹, and C-O stretches for the methoxy ether around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
Protocol: Structural Elucidation via X-ray Crystallography
Single-crystal X-ray diffraction provides definitive, unambiguous proof of structure, including bond lengths, bond angles, and the critical dihedral angle between the phenyl rings.[24][25]
Causality: This is the only technique that allows for direct visualization of the molecule's three-dimensional structure in the solid state, providing empirical data on the steric effects.
Methodology:
-
Grow single crystals of the boronic acid suitable for diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion.
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Solve and refine the crystal structure using specialized software.
-
Data Analysis: Pay specific attention to the dihedral angle between the mean planes of the two aromatic rings. Compare this value to that of unsubstituted biphenylboronic acid to quantify the steric influence of the 3'-methoxy group.
Caption: A self-validating workflow for synthesis and analysis.
Conclusion and Outlook
The 3'-methoxy group in this compound presents a sophisticated case of substituent effects. Electronically, its meta-positioning mutes the powerful resonance-donating capacity, allowing the weaker inductive-withdrawing effect to become dominant, thereby modulating the nucleophilicity of the boronic acid. Sterically, it offers a subtle influence on the biphenyl dihedral angle without imposing the significant rotational barriers seen in ortho-substituted analogues. For the drug development professional and the synthetic chemist, this molecule is a valuable building block whose reactivity is predictable and finely tuned. A thorough understanding of these foundational principles allows for the rational design of synthetic routes and the anticipation of how such scaffolds will behave in more complex molecular architectures.
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Al-Wahaibi, L. H., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Scientific Reports, 13(1), 16408. [Link]
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Al-Omair, M. A., et al. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect, 8(26), e202301389. [Link]
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A Senior Application Scientist's Guide to the Reactivity of 3'-Methoxy-biphenyl-4-boronic Acid in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Building Block
3'-Methoxy-biphenyl-4-boronic acid is a versatile bifunctional organic building block of significant interest in modern synthetic chemistry. Its structure, featuring a biphenyl scaffold, a reactive boronic acid moiety, and a methoxy group, offers a unique combination of functionalities that are highly valuable in the construction of complex organic molecules. The biphenyl core is a privileged scaffold in medicinal chemistry and materials science, providing rigidity and opportunities for further functionalization. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional control and efficiency. The methoxy group, positioned on the second phenyl ring, can influence the electronic properties of the molecule and serve as a handle for further synthetic transformations.
This technical guide provides an in-depth overview of the reactivity of this compound, with a focus on its applications in key organic reactions. As a Senior Application Scientist, the following sections are designed to provide not just procedural details, but also the underlying scientific principles and practical insights to empower researchers in leveraging this reagent for their synthetic endeavors. While specific literature examples for this exact molecule are illustrative rather than exhaustive, the principles and protocols discussed are grounded in the well-established reactivity of closely related arylboronic acids and provide a robust framework for its application.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is arguably the most prominent application of this compound. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful method for the synthesis of complex biaryl and polyaryl structures.[1] These motifs are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.[2][3]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (Ar'B(OH)2), activated by a base, is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond in the biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst.
Experimental Protocol: Synthesis of a Substituted Terphenyl
The synthesis of terphenyls and other polyaromatic systems is a common application of biphenyl boronic acids.[5] The following protocol is a representative example of a Suzuki-Miyaura coupling to synthesize a terphenyl derivative, adapted from established procedures for similar substrates.
Reaction: this compound with a substituted aryl bromide.
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.2 |
| Aryl Bromide | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 |
| Triphenylphosphine (PPh₃) | 0.08 |
| Potassium Carbonate (K₂CO₃) | 2.0 |
| Toluene/Ethanol/Water (2:1:1) | - |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water (e.g., 10 mL of a 2:1:1 mixture).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired terphenyl derivative.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a widely used and effective catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. For more challenging couplings, more sophisticated ligands may be required.
-
Base: The base is crucial for activating the boronic acid for transmetalation. Potassium carbonate is a common and effective choice, though other bases like sodium carbonate, cesium carbonate, or organic bases can be used depending on the substrate.
-
Solvent System: The biphasic solvent system of toluene, ethanol, and water is often employed to dissolve both the organic and inorganic reagents, facilitating the reaction.
Expanding Horizons: The Chan-Lam Cross-Coupling Reaction
While the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, the Chan-Lam coupling offers a complementary strategy for the synthesis of carbon-heteroatom bonds, such as C-N and C-O bonds.[6][7] This copper-catalyzed reaction couples a boronic acid with an amine or an alcohol, providing a direct route to arylamines and aryl ethers.[8]
Mechanistic Rationale
The Chan-Lam coupling proceeds through a copper-mediated oxidative cross-coupling mechanism.[8] While the exact details can vary depending on the specific reaction conditions, a generally accepted pathway is illustrated below.
Figure 2: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.
The reaction typically involves the coordination of the amine or alcohol to a Cu(II) salt, followed by a transmetalation step with the boronic acid. A subsequent reductive elimination from a transient Cu(III) species forms the desired C-N or C-O bond and a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.[6]
Experimental Protocol: N-Arylation of a Heterocyclic Amine
The synthesis of N-aryl heterocycles is of great importance in medicinal chemistry. The following protocol provides a general procedure for the Chan-Lam coupling of this compound with a heterocyclic amine, based on established methodologies.[9]
Reaction: this compound with a heterocyclic amine.
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.5 |
| Heterocyclic Amine | 1.0 |
| Copper(II) Acetate (Cu(OAc)₂) | 1.0-2.0 |
| Pyridine | 2.0 |
| Dichloromethane (DCM) | - |
| 4 Å Molecular Sieves (optional) | - |
Step-by-Step Procedure:
-
To a round-bottom flask, add the heterocyclic amine (1.0 mmol), this compound (1.5 mmol), and copper(II) acetate (1.0-2.0 mmol).
-
If the amine or solvent is not completely dry, add activated 4 Å molecular sieves.
-
Add dichloromethane (5-10 mL) and pyridine (2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature, open to the air (or under an atmosphere of air or oxygen).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-arylated heterocycle.
Causality Behind Experimental Choices:
-
Copper Source: Copper(II) acetate is a common and inexpensive catalyst for Chan-Lam couplings. Other copper salts can also be effective.
-
Base: Pyridine often serves as both a base and a ligand, facilitating the reaction. Other organic bases like triethylamine can also be used.
-
Solvent: Dichloromethane is a common solvent for Chan-Lam reactions, though other solvents like acetonitrile or THF can also be employed.
-
Atmosphere: The reaction is often run open to the air, as oxygen can serve as the terminal oxidant to regenerate the active Cu(II) catalyst.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1630264-43-5 | [10] |
| Molecular Formula | C₁₃H₁₃BO₃ | [10] |
| Molecular Weight | 228.05 g/mol | [10] |
| Appearance | White to off-white solid | [10] |
| Storage Conditions | Store at 2-8 °C, sealed and dry | [10] |
Stability and Handling:
Like many boronic acids, this compound can be sensitive to prolonged exposure to air and moisture, which can lead to protodeboronation (cleavage of the C-B bond). It is recommended to store the compound in a tightly sealed container in a refrigerator and to handle it under an inert atmosphere for sensitive applications.
Applications in Drug Discovery and Materials Science
The biphenyl scaffold present in this compound is a key structural motif in a wide range of biologically active molecules and advanced materials.
-
Drug Discovery: The ability to readily form C-C and C-N bonds using this reagent makes it a valuable tool for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The methoxy group can also be a key pharmacophoric feature or a precursor for other functional groups.
-
Materials Science: Biphenyl and terphenyl structures are fundamental components of organic light-emitting diodes (OLEDs), liquid crystals, and other organic electronic materials.[2] The use of this compound allows for the precise tuning of the electronic and photophysical properties of these materials.
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. Its reactivity is dominated by the Suzuki-Miyaura and Chan-Lam cross-coupling reactions, which provide efficient and reliable methods for the construction of C-C and C-heteroatom bonds, respectively. A thorough understanding of the mechanisms and experimental parameters of these reactions, as outlined in this guide, will enable researchers to effectively utilize this building block in the synthesis of complex molecules for a wide range of applications, from drug discovery to materials science. The principles and protocols presented here, based on well-established reactivity patterns of analogous compounds, provide a solid foundation for the successful application of this compound in the laboratory.
References
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. (2017-11-21)
-
Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]
- Synthesis of Heterocycles for OLED Applic
- Structural diversity and biological activity of n
- Chan-Lam Coupling. Alfa Chemistry.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- Synthesis of Terphenyls.
- OLED materials for solid-state lighting. The University of Queensland.
- Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates.
- OLED Material Innovation: The Role of Boronic Acid Intermedi
- Chan-Lam Coupling: Mechanism & Examples. NROChemistry.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
- Application Notes and Protocols for Chan-Lam Coupling Reactions with Isobutylboronic Acid. Benchchem.
- Synthesis of target terphenyl compounds (3a-i).
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
- Organic Light-Emitting Diode (OLED) Materials. Tokyo Chemical Industry Co., Ltd.(APAC).
- Synthesis and Study of Chemical, Thermal, Mesomorphic, and Optical Properties of Terphenyls Modified with Nitrile. CORE.
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- (3-((4-Methoxybenzyl)oxy)phenyl)boronic acid. BoronPharm.
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to Suzuki-Miyaura Coupling Using 3'-Methoxy-biphenyl-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly in the pharmaceutical industry for the synthesis of complex biaryl structures found in numerous active pharmaceutical ingredients (APIs).[3][4][5] Its broad functional group tolerance, mild reaction conditions, and the relatively low toxicity of its organoboron reagents contribute to its widespread adoption.[2][6]
This document provides a detailed guide to employing 3'-Methoxy-biphenyl-4-boronic acid in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive experimental protocol, and provide insights into optimizing reaction conditions for the synthesis of complex, poly-aromatic systems crucial for drug discovery and development.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The three primary steps are:
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to a coordinatively unsaturated Pd(0) complex.[8][9] This step, often rate-determining, forms a Pd(II) intermediate.[1] The reactivity of the organic halide typically follows the trend: I > OTf > Br >> Cl.[10]
-
Transmetalation: This crucial step involves the transfer of the organic group from the boronic acid to the palladium center.[9][10] The presence of a base is essential for this step to occur.[6][10] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[11][12]
-
Reductive Elimination: In the final step, the two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
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Application Note: Optimizing Suzuki-Miyaura Cross-Coupling of 3'-Methoxy-biphenyl-4-boronic acid with Advanced Palladium Catalysis
**Abstract
This guide provides a comprehensive technical overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3'-Methoxy-biphenyl-4-boronic acid. We delve into the rationale for selecting the optimal palladium catalyst and ligand, focusing on the use of bulky, electron-rich dialkylbiaryl phosphines. This document is intended for researchers, chemists, and drug development professionals seeking to achieve high-yield, efficient, and reproducible synthesis of complex biaryl structures.
Introduction: The Power and Challenge of Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility in forming carbon-carbon bonds.[1] Its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
The core of the reaction involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[4] The catalytic cycle, elegant in its efficiency, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] The success and efficiency of this cycle, however, are profoundly dependent on the choice of the supporting ligand coordinated to the palladium center.[6][7]
This note addresses the specific coupling of this compound. The presence of the methoxy group introduces electronic considerations that must be addressed through careful catalyst system selection to ensure high efficiency and prevent unwanted side reactions.
Rationale for Catalyst and Ligand Selection
The efficacy of a Suzuki-Miyaura coupling is dictated by the electronic and steric properties of the ligand.[7][8] For substrates like this compound, the goal is to employ a catalytic system that promotes the rate-limiting steps of the catalytic cycle without degrading the starting materials.
The Ligand: Why Bulky, Electron-Rich Phosphines Excel
Modern Suzuki-Miyaura catalysis has largely moved beyond simple phosphines like PPh₃, especially for challenging substrates. The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group has revolutionized the field.[9][10] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are exceptionally effective for several key reasons:
-
Accelerated Oxidative Addition: The electron-rich nature of these ligands increases the electron density on the Pd(0) center, which facilitates its insertion into the aryl-halide bond—the first and often crucial step of the cycle.[4][11]
-
Promotion of Reductive Elimination: The significant steric bulk of these ligands forces the two organic partners on the Pd(II) intermediate into close proximity, promoting the final bond-forming reductive elimination step to release the product and regenerate the Pd(0) catalyst.[7][12] This is particularly important for constructing sterically hindered biaryl systems.[13]
-
Stabilization of the Active Catalyst: These ligands form stable, monoligated Pd(0) species in solution, which are often the most catalytically active species. This prevents catalyst decomposition and allows for lower catalyst loadings.[11]
For the coupling of this compound, SPhos is an outstanding choice. Its dimethoxy substituents contribute to its high electron-donating ability, and its dicyclohexylphosphine group provides the necessary steric bulk. It has demonstrated an unprecedented range of reactivity, stability, and broad applicability, making it a reliable first choice for this transformation.[13][14]
The Palladium Precatalyst: Stability and Reproducibility
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) state, which can sometimes lead to variability.[15][16] The use of well-defined precatalysts , where the ligand is already complexed to a Pd(II) center, offers greater stability and reproducibility.[17] The Buchwald G3 or G4 precatalysts, for example, are designed to generate the active Pd(0) species cleanly and efficiently under the reaction conditions.[18] For general utility and accessibility, this protocol will utilize Palladium(II) Acetate, which reliably forms the active catalyst in the presence of the phosphine ligand.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle illustrates the journey of the palladium catalyst through its various oxidation states.
Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle.
Recommended Protocol
This protocol is optimized for the coupling of an aryl halide (Ar-X) with this compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Suggested Supplier | Notes |
| Aryl Halide (e.g., Aryl Bromide) | - | Sigma-Aldrich | Starting material (1.0 equiv) |
| This compound | 228.05 | Combi-Blocks | Coupling partner (1.2 - 1.5 equiv) |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | Strem Chemicals | Catalyst precursor (1-2 mol%) |
| SPhos | 410.47 | Sigma-Aldrich | Ligand (1.1 x mol% of Pd) |
| Potassium Phosphate, tribasic (K₃PO₄) | 212.27 | Acros Organics | Base (2.0 - 3.0 equiv) |
| Toluene or 1,4-Dioxane | - | Fisher Scientific | Anhydrous, degassed |
| Deionized Water | 18.02 | - | Degassed |
Experimental Workflow Diagram
Caption: Fig. 2: Experimental Workflow for Suzuki Coupling.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.022 mmol, 2.2 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using degassed solvents, add toluene (or dioxane) (5 mL) and water (1 mL) via syringe. The mixture should be a suspension.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 2-12 hours).
-
Monitoring: Monitor the consumption of the aryl halide starting material by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[7]
Troubleshooting and Key Considerations
-
Low Yield: If the reaction stalls or yields are low, ensure all reagents are pure and solvents are rigorously degassed. Oxygen can deactivate the palladium catalyst. Increasing the catalyst loading slightly (e.g., to 3 mol%) or using a pre-formed precatalyst may improve results.[19]
-
Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid.[20] This can be minimized by using a slight excess of the boronic acid and ensuring the reaction is not heated for an unnecessarily long time after completion. Using boronic esters or trifluoroborate salts can also increase stability.[20]
-
Homocoupling: The formation of biphenyl from the boronic acid (Ar'-Ar') can occur. This is often suppressed by using bulky ligands like SPhos, which disfavor the side reactions leading to homocoupling.[19]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly efficient transformation when the appropriate catalytic system is employed. The use of a palladium precursor in combination with a bulky, electron-rich dialkylbiaryl phosphine ligand, such as SPhos, is critical for success. This system overcomes the challenges associated with electronically modified substrates and enables the synthesis of complex biaryl molecules in high yields under mild conditions. The detailed protocol provided herein serves as a robust starting point for researchers in academic and industrial settings.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Gómez-Gallego, M., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Yoshida, H., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
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Mato, M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
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Chen, D. Y-K., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC - NIH. [Link]
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Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Ghaffari, B., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC - NIH. [Link]
-
Navarro, O., et al. (2005). PdCl2(SEt2)2 and Pd(OAc)2: Simple and efficient catalyst precursors for the Suzuki cross-coupling reaction. ResearchGate. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14053–14055. [Link]
-
Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 9(5), 747-764. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]
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Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
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Hobbs, H. R., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Journal of Organic Chemistry. [Link]
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The Royal Society of Chemistry. (2012). Supporting Information. [Link]
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Screening of bases for Suzuki reactions with 3'-Methoxy-biphenyl-4-boronic acid
The systematic screening of bases is a high-leverage activity in the optimization of Suzuki-Miyaura cross-coupling reactions. This application note demonstrates that for the coupling of this compound, inorganic bases are essential, with Cs₂CO₃ providing superior results in a mixed aqueous-organic solvent system. By understanding the mechanistic role of the base and employing a high-throughput screening approach, researchers in drug discovery and process development can rapidly identify optimal reaction conditions. This not only maximizes yield but also improves process robustness and scalability, accelerating the delivery of complex molecular targets. [16][17]
References
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Title: Suzuki Coupling - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]
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Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]
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Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: ResearchGate URL: [Link]
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Title: Suzuki reaction: easy mechanism,application - Chemistry Notes Source: chemistrynotes.com URL: [Link]
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles Source: ACS Publications URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Screening of different bases for Suzuki coupling Source: ResearchGate URL: [Link]
-
Title: Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin Source: Rose-Hulman Institute of Technology URL: [Link]
-
Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines Source: ACS Catalysis URL: [Link]
-
Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Source: Quora URL: [Link]
-
Title: Effect of substituents on SuzukieMiyaura reactions Source: ResearchGate URL: [Link]
-
Title: A Review on Palladium Catalyzed Coupling Reactions Source: ResearchGate URL: [Link]
-
Title: Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles Source: ACS Publications URL: [Link]
-
Title: CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction Source: Royal Society of Chemistry URL: [Link]
-
Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit URL: [Link]
-
Title: Optimizing Suzuki Coupling Reactions Source: CovaSyn URL: [Link]
-
Title: The effect of various bases on the Suzuki coupling reaction Source: ResearchGate URL: [Link]
-
Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]
-
Title: Effect of different bases on the Suzuki-Miyaura coupling Source: ResearchGate URL: [Link]
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]
-
Title: Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases Source: DSpace@MIT URL: [Link]
-
Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling Source: organic-reaction.com URL: [Link]
-
Title: Controlling and exploiting the caesium effect in palladium catalysed coupling reactions Source: University of Bath URL: [Link]
-
Title: Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate Source: ResearchGate URL: [Link]
-
Title: Reaction Optimization of a Suzuki‐Miyaura Cross‐Coupling Using Design of Experiments Source: ResearchGate URL: [Link]
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Title: Exploring and Quantifying the Caesium Effect I Source: Compunetics URL: [Link]
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Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Source: ResearchGate URL: [Link]
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Title: Kinetics of the coupling of 4‐methoxyphenylboronic acid with... Source: ResearchGate URL: [Link]
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Title: Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists Source: Journal of Chemical Education URL: [Link]
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Application Notes & Protocols: Synthesis of Novel Biaryl Scaffolds Utilizing 3'-Methoxy-biphenyl-4-boronic acid
Introduction: The Enduring Importance of Biaryl Motifs in Modern Chemistry
The biaryl structural motif is a cornerstone in contemporary chemical sciences, featuring prominently in pharmaceuticals, agrochemicals, and advanced materials.[1] These compounds are integral to numerous blockbuster drugs, where the tunable dihedral angle of the biaryl axis allows for precise conformational control, essential for specific and high-affinity interactions with biological targets.[2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these vital carbon-carbon bonds, lauded for its mild conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3][4] This application note provides a detailed guide for the synthesis of novel biaryl compounds using 3'-Methoxy-biphenyl-4-boronic acid, a versatile building block for accessing complex molecular architectures.
Reagent Profile: this compound
This compound is an attractive coupling partner for several strategic reasons. The methoxy group, an electron-donating substituent, can influence the electronic properties of the final biaryl product, potentially modulating its biological activity or material characteristics. Furthermore, the existing biphenyl core provides a rigid scaffold that can be further elaborated, allowing for the rapid generation of molecular complexity. The boronic acid moiety is relatively stable and easy to handle, though care should be taken to avoid prolonged exposure to air and moisture to prevent potential degradation through protodeboronation.[5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: This is a crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[6]
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocol: Synthesis of a Novel Biaryl Compound
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Aryl Bromide (e.g., 4-bromoanisole) | ≥98% | Commercially Available | Ensure purity. |
| Pd(PPh₃)₄ (Tetrakis) | ≥99% | Commercially Available | Air-sensitive, handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for better solubility. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use a freshly opened bottle or distill. |
| Deionized Water | High Purity | In-house | Degas thoroughly before use. |
| Diethyl Ether | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl solution | In-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the aryl bromide (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
The flask is sealed with a septum and purged with argon or nitrogen for 10-15 minutes. This is a critical step to prevent oxidation of the palladium catalyst.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%). The yellow color of the catalyst is indicative of its Pd(0) state.
-
Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL). The biphasic solvent system is often beneficial for the reaction.[5]
-
-
Reaction Execution:
-
The reaction mixture is heated to 85-90 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity of the eluent should be optimized based on the specific product.
-
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure rigorous degassing of solvents and use of an inert atmosphere. |
| Poor quality reagents | Use high-purity starting materials and anhydrous solvents. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Protodeboronation | Presence of excess water or acid | Use anhydrous base and solvents. If necessary, use a boronic ester which can be more stable.[5] |
| Difficulty in Purification | Close Rf values of product and impurities | Optimize the eluent system for column chromatography. Consider recrystallization. |
Data Interpretation
The successful synthesis of the target biaryl compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the connectivity of the atoms and the presence of the newly formed C-C bond. The methoxy group should give a characteristic singlet around 3.8 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. By utilizing this compound as a coupling partner, researchers can access a wide array of novel and complex molecular architectures with applications in drug discovery and materials science. Adherence to the detailed protocol and a fundamental understanding of the reaction mechanism will enable the efficient and reproducible synthesis of these valuable compounds.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Czaplik, W. M., Mayer, M., & von Wangelin, A. J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]
-
ResearchGate. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
S. G. D. Ram, S. S. A. Kumar, P. S. Kumar, K. H. S. Farook, M. A. J. M. R. Jayapal, & M. S. Kumar. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 191-203. [Link]
Sources
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- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Note: Strategic Use of 3'-Methoxy-biphenyl-4-boronic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Biphenyl Scaffold in Medicinal Chemistry
The biphenyl motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Its prevalence is due to its rigid, planar geometry which allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. One of the most powerful and versatile methods for constructing this C-C bond is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction's reliability, mild conditions, and tolerance of a wide range of functional groups have made it an indispensable tool in drug discovery and development.[3]
This application note focuses on a key building block for this transformation: 3'-Methoxy-biphenyl-4-boronic acid . We will explore its unique properties and provide a detailed, field-proven protocol for its application in the synthesis of pharmaceutical intermediates, with a particular focus on precursors for Angiotensin II Receptor Blockers (ARBs).
Reagent Profile: this compound
Structure:
This compound is a bifunctional reagent of significant interest. The boronic acid moiety at the 4-position is the reactive handle for Suzuki-Miyaura coupling. The methoxy group at the 3'-position is not merely a passenger; it imparts specific electronic properties that can influence both the reactivity of the molecule and the biological activity of the final pharmaceutical product. As an electron-donating group, the methoxy substituent can modulate the electronic nature of the biphenyl system, which is a critical parameter in drug-receptor interactions.[4]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone of synthetic strategies employing this compound. The reaction couples an organoboron compound (the boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[5]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle involves three key steps:[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.
Case Study: Synthesis of an Angiotensin II Receptor Blocker (ARB) Precursor
ARBs, such as Telmisartan, are a class of antihypertensive drugs that often feature a functionalized biphenyl core.[6][7] The synthesis of these molecules provides an excellent practical example of the utility of this compound. Here, we detail a generalized protocol for the coupling of this boronic acid with a suitable aryl bromide, a key step in many ARB syntheses.[8][9][10]
Experimental Workflow
The overall process from reaction setup to purified product follows a standardized workflow common in synthetic organic chemistry.
Detailed Protocol
This protocol describes the coupling of this compound with a generic aryl bromide (e.g., Methyl 4'-bromomethyl-[1,1'-biphenyl]-2-carboxylate, a common ARB precursor).
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.1 equiv), this compound (1.0 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.[11]
-
Solvent and Catalyst Addition: Add the degassed solvent mixture via cannula. Finally, add the Pd(PPh₃)₄ catalyst (0.03 equiv) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[5] Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure pharmaceutical intermediate.[5][12]
Parameter Optimization: The "Why" Behind the Choices
A robust protocol requires a deep understanding of each parameter's function. The choices of catalyst, base, and solvent are interconnected and crucial for success.[3]
| Parameter | Common Choices | Rationale & Field Insights |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) | Pd(PPh₃)₄ is a reliable, all-purpose catalyst for many standard couplings. PdCl₂(dppf) is often more robust and effective for less reactive aryl chlorides.[13] Modern, bulky phosphine ligands like SPhos can accelerate the reductive elimination step, leading to higher turnover numbers and suitability for challenging substrates. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required to facilitate the transmetalation step by forming the active boronate species.[14] K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ is more soluble and a stronger base, often used for difficult couplings or hindered substrates. K₃PO₄ is a non-nucleophilic base that can be beneficial when base-sensitive functional groups are present. |
| Solvent | Toluene, Dioxane, THF, DMF, often with Water | A biphasic system (e.g., Toluene/Water) is common.[13] Water helps to dissolve the inorganic base and facilitates the formation of the active boronate.[15] Aprotic polar solvents like Dioxane or THF are excellent for solubilizing organic reagents. The choice often depends on the solubility of the specific substrates and the desired reaction temperature.[11] |
Safety and Handling
Working with boronic acids and palladium catalysts requires adherence to standard laboratory safety protocols.[16][17]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[17][18]
-
Handling: Handle boronic acid powders in a fume hood to avoid inhalation.[17][19] Avoid contact with skin and eyes.[20]
-
Catalyst: Palladium catalysts are toxic and should be handled with care.
-
Waste Disposal: Dispose of all chemical waste, including residual palladium, according to local, state, and federal regulations.[18][19]
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of pharmaceutical intermediates, particularly within the Angiotensin II Receptor Blocker class. Its utility is maximized through the robust and versatile Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and the critical role of each reaction parameter, researchers can confidently and efficiently construct complex biphenyl cores, accelerating the drug development process. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this important reagent.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Available at: [Link]
-
Chemistry For Everyone. (2023). What Are The Safety Precautions For Using Boric Acid? YouTube. Available at: [Link]
-
Antemir, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8046-8093. Available at: [Link]
-
Kumar, V. (2024). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research, 6(2), 56-59. Available at: [Link]
-
Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. (2017). ACS Omega. Available at: [Link]
-
Singh, Y., et al. (2017). Suzuki Cross Coupling Reaction-A Review. ResearchGate. Available at: [Link]
-
Ding, F., et al. (2026). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules. Available at: [Link]
-
Cravotto, G., et al. (2016). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(1), 1. Available at: [Link]
-
Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling. (2020). Nature Communications. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Scheme-I: Suzuki-Miyaura coupling of IV with phenyl boronic acid. (2016). ResearchGate. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2002). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Available at: [Link]
-
Seki, M., & Nagahama, M. (2011). Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation. The Journal of Organic Chemistry, 76(24), 10198–10206. Available at: [Link]
-
Suzuki–Miyaura Coupling Reaction Product Isolation Discussion. (2023). ResearchGate. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
BoronPharm. (n.d.). (3-((4-Methoxybenzyl)oxy)phenyl)boronic acid. Available at: [Link]
-
Discovery of novel, potent and low-toxicity angiotensin II receptor type 1 (AT1) blockers. (2015). European Journal of Medicinal Chemistry. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
-
Mehta, G. N., et al. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Rasayan Journal of Chemistry. Available at: [Link]
-
Soares, M. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4993. Available at: [Link]
-
Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141. Available at: [Link]
-
Mehta, G. N., et al. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 25. Available at: [Link]
-
Efficient and improved synthesis of Telmisartan. (2010). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Mehta, G. N., et al. (2010). Efficient and improved synthesis of Telmisartan. PubMed. Available at: [Link]
-
Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. (2024). MDPI. Available at: [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH. Available at: [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient and improved synthesis of Telmisartan - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. aksci.com [aksci.com]
Step-by-step experimental procedure for C-C bond formation with 3'-Methoxy-biphenyl-4-boronic acid
Introduction: The Strategic Importance of Biaryl and Terphenyl Scaffolds
The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of structures accessible, biaryl and terphenyl moieties are of paramount importance, serving as core components in a vast array of functional materials, agrochemicals, and, most notably, pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of these crucial C-C bonds, lauded for its operational simplicity, broad functional group tolerance, and relatively mild reaction conditions.[1]
This application note provides a detailed, step-by-step experimental procedure for a Suzuki-Miyaura cross-coupling reaction utilizing 3'-Methoxy-biphenyl-4-boronic acid as a key building block to synthesize a terphenyl derivative. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the synthesis of complex molecular structures.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1][2] The catalytic cycle, which is central to understanding the reaction's intricacies, can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organohalide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron species (Ar²-B(OR)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. The base is crucial in this step as it facilitates the formation of a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple to form the desired biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[2]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3'-Methoxy-[1,1'-biphenyl]-4-ol
This protocol details the synthesis of 3'-Methoxy-[1,1'-biphenyl]-4-ol via the Suzuki-Miyaura coupling of this compound and 4-iodophenol.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Supplier/Grade |
| This compound | C₁₃H₁₃BO₃ | 228.05 | 228 mg | 1.0 | High Purity |
| 4-Iodophenol | C₆H₅IO | 219.99 | 220 mg | 1.0 | High Purity |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 58 mg | 0.05 | Catalyst Grade |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 212 mg | 2.0 | Anhydrous |
| Toluene | C₇H₈ | 92.14 | 10 mL | - | Anhydrous |
| Ethanol | C₂H₅OH | 46.07 | 5 mL | - | Anhydrous |
| Water | H₂O | 18.02 | 5 mL | - | Deionized |
| Round-bottom flask (50 mL) | - | - | 1 | - | - |
| Reflux condenser | - | - | 1 | - | - |
| Magnetic stirrer and stir bar | - | - | 1 | - | - |
| Inert atmosphere setup (Argon or Nitrogen) | - | - | 1 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (228 mg, 1.0 mmol), 4-iodophenol (220 mg, 1.0 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add toluene (10 mL), ethanol (5 mL), and deionized water (5 mL) to the flask via syringe.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture. The mixture will typically turn a yellowish color.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and elute with an appropriate solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting materials indicates the completion of the reaction. Typically, the reaction is complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3'-Methoxy-[1,1'-biphenyl]-4-ol as a white solid.
Experimental Workflow Diagram
Caption: A visual representation of the experimental workflow.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized Pd(0))- Insufficiently anhydrous solvents- Ineffective base | - Ensure a thoroughly inert atmosphere during setup.- Use freshly opened or distilled anhydrous solvents.- Use a fresh, high-purity base. Consider alternative bases like K₃PO₄ or Cs₂CO₃. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without a reducing agent | - Rigorously degas all solvents and maintain a positive inert gas pressure.- If using a Pd(II) source, ensure conditions are suitable for in situ reduction to Pd(0). |
| Protodeboronation | - Excess water or acidic impurities | - Minimize the amount of water in the reaction, or consider using anhydrous conditions with a base like KF. |
| Difficult Purification | - Formation of byproducts with similar polarity to the product | - Optimize reaction conditions to minimize side reactions.- Experiment with different solvent systems for column chromatography. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of biaryl and terphenyl compounds. The protocol detailed herein for the synthesis of 3'-Methoxy-[1,1'-biphenyl]-4-ol from this compound and 4-iodophenol provides a reliable and reproducible procedure for obtaining this valuable terphenyl derivative. By understanding the underlying mechanism and paying careful attention to key experimental parameters, researchers can successfully employ this powerful C-C bond-forming reaction in their synthetic endeavors.
References
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. King's College London. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Pure & Applied Physics. [Link]
- Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. [Link]
-
Synthesis of 4-methoxybiphenyl. PrepChem. [Link]
-
Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB). ResearchGate. [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. [Link]
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Application Notes & Protocols: 3'-Methoxy-biphenyl-4-boronic Acid as a Strategic Building Block in Multi-Step Organic Synthesis
Introduction: The Strategic Value of the Biphenyl Moiety
The biphenyl scaffold is a privileged structural motif in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic semiconductors.[1][2] Its rigid, planar structure provides a robust framework for constructing complex molecular architectures with tailored electronic and steric properties. The introduction of specific substitution patterns onto the biphenyl core is a key strategy for modulating the biological activity or material properties of the final compound.
3'-Methoxy-biphenyl-4-boronic acid emerges as a particularly valuable building block in this context. It provides a direct route to incorporating the 3'-methoxy-biphenyl fragment into a target molecule. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, which is often crucial for its interaction with biological targets.[3][4] This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6]
Compound Profile and Safety Precautions
A thorough understanding of the physicochemical properties and handling requirements of any reagent is paramount for successful and safe experimentation.
Physicochemical Data
| Property | Value | Source |
| Compound Name | This compound | ChemScene[7] |
| Synonym(s) | (3'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid | ChemScene[7] |
| CAS Number | 1630264-43-5 | ChemScene[7] |
| Molecular Formula | C₁₃H₁₃BO₃ | PubChem[8] |
| Molecular Weight | 228.05 g/mol | PubChem[8] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Purity | ≥95% | ChemScene[7] |
| Storage | Store in a dry, well-ventilated place at 2-8°C. Keep container tightly sealed. | ChemScene[7], Fisher Scientific[9] |
Safety and Handling
As with all boronic acids, proper safety protocols must be followed to minimize risk. Boronic acids can be irritants, and appropriate personal protective equipment (PPE) is mandatory.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[10][12]
-
-
Storage and Incompatibility: Store away from strong oxidizing agents and strong acids/bases.[9] The compound may be moisture-sensitive.[9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is the cornerstone reaction for utilizing arylboronic acids. It is a robust and versatile palladium-catalyzed method for forming carbon-carbon bonds between an organoboron species and an organic halide or triflate.[5][13] Its widespread use is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the generally low toxicity of the boron-containing byproducts.[2][6]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.[13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (Ar¹-X), forming a Pd(II) complex.[13][14] The reactivity order for the halide is typically I > Br > Cl.[2]
-
2. Transmetalation: This is often the rate-determining step. The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[13]
-
3. Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biphenyl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[14]
Detailed Experimental Protocol: A Self-Validating System
This protocol provides a general, robust starting point for the coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Workflow Overview
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials & Reagents:
| Reagent | Molar Equiv. | Purpose |
| Aryl Bromide (Ar-Br) | 1.0 | Electrophilic partner |
| This compound | 1.1 - 1.5 | Nucleophilic partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01 - 0.05 | Catalyst |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 | Activates boronic acid |
| Solvent (e.g., Dioxane/Water 4:1) | - | Reaction medium |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq) and this compound (1.2 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst can be sensitive to oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The reaction mixture should be a suspension.
-
Heating and Monitoring: Heat the reaction mixture to 80-100°C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. Self-Validation Check: The disappearance of the limiting starting material (typically the aryl halide) indicates reaction completion.
-
Reaction Quench and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biphenyl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Research and Development
The 3'-methoxy-biphenyl moiety introduced by this building block is relevant in several high-value R&D areas.
-
Medicinal Chemistry: Many biologically active molecules feature substituted biphenyl cores. The methoxy group can serve as a key pharmacophoric element, participating in hydrogen bonding with protein targets. Boronic acids are essential building blocks for generating libraries of compounds to explore structure-activity relationships (SAR).[15] The development of proteasome inhibitors like Bortezomib has highlighted the importance of boron-containing compounds in drug discovery.[4]
-
Materials Science: Biphenyl derivatives are foundational to the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other organic semiconductors.[1][16] The specific substitution pattern offered by this compound can be used to fine-tune the electronic and photophysical properties of these materials.[17]
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or soluble base.3. Reaction temperature too low. | 1. Ensure a properly maintained inert atmosphere; use fresh catalyst.2. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).3. Increase reaction temperature. |
| Significant Homo-coupling | 1. Presence of oxygen.2. Substrate instability. | 1. Thoroughly degas solvents and maintain a strict inert atmosphere.2. Lower the reaction temperature or use a more selective catalyst/ligand system. |
| Incomplete Reaction | 1. Poor solubility of reagents.2. Steric hindrance around the reaction site. | 1. Add a co-solvent like THF or DMF; ensure vigorous stirring.2. Use a more active catalyst system (e.g., with a bulky phosphine ligand like XPhos or SPhos); increase reaction time and/or temperature.[18] |
| De-boronation of Starting Material | 1. Reaction conditions are too harsh (high temp or strong base).2. Presence of protic sources. | 1. Lower the reaction temperature; use a milder base.2. Ensure solvents are anhydrous (if a non-aqueous system is used). |
References
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC - NIH. [Link]
-
(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid | C13H13BO3 | CID 121003985 - PubChem. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst - ResearchGate. [Link]
-
4'-methoxybiphenyl-4-boronic acid - 156642-03-4 - Structure, Synthesis, Properties. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
4-Methoxyphenylboronic Acid: Properties, Applications, and Synthesis in Advanced Materials - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine - ResearchGate. [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. [Link]
-
Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air - ACS Publications. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
The modern role of boron as a 'magic element' in biomedical science: chemistry perspective - Chemical Communications (RSC Publishing). [Link]
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- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
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- 8. (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid | C13H13BO3 | CID 121003985 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 18. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Microwave-Assisted Suzuki-Miyaura Coupling Conditions for 3'-Methoxy-biphenyl-4-boronic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[1][2][3] This application note provides a comprehensive guide and a detailed protocol for the palladium-catalyzed, microwave-assisted Suzuki-Miyaura coupling of 3'-Methoxy-biphenyl-4-boronic acid with aryl halides. By leveraging the benefits of microwave irradiation—such as dramatic acceleration of reaction rates, improved yields, and enhanced energy efficiency—this protocol offers a robust and reproducible method for synthesizing complex tetra-aryl structures.[4][5][6] We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, present optimization strategies, and offer a troubleshooting guide to address common challenges.
Introduction: The Synergy of Suzuki Coupling and Microwave Synthesis
The synthesis of complex biaryl and poly-aryl structures is a critical task in drug discovery and materials science. The Suzuki-Miyaura reaction, awarded the Nobel Prize in Chemistry in 2010, stands out for its versatility, mild reaction conditions, and tolerance of a wide array of functional groups.[1] The reaction typically couples an organoboron species (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[2][7]
Conventional heating methods for these couplings can require long reaction times, often spanning several hours to days.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents this limitation.[8] Microwave energy directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to uniform and rapid temperature elevation.[5][6] This results in significantly reduced reaction times (often from hours to minutes), cleaner reaction profiles with fewer byproducts, and alignment with the principles of green chemistry through reduced energy consumption and solvent use.[4][9]
This guide focuses on a specific, advanced substrate, this compound, to demonstrate the power of this combined approach in creating sterically demanding tetra-aryl systems.
The Catalytic Cycle and Role of Reagents
Understanding the mechanism is key to rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][7]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7]
-
Transmetalation: The organic moiety from the activated organoboron species (Ar²-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is critically dependent on the base, which activates the boronic acid to form a more nucleophilic boronate species.[2][10]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are expelled, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][7]
Key Reagent Considerations:
-
Palladium Catalyst: While Pd(PPh₃)₄ can be used, it is often more convenient to generate the active catalyst in situ from a stable Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) with an appropriate phosphine ligand.[1][11] The choice of ligand is critical for stabilizing the catalyst and promoting the oxidative addition step, especially with less reactive aryl chlorides.[12]
-
Base: The base is not merely a spectator. It facilitates the formation of the boronate anion [Ar-B(OH)₃]⁻, which is essential for efficient transmetalation.[10][13] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice can significantly impact yield, especially with sterically hindered or electronically challenging substrates.[13]
-
Solvent: A solvent system that can dissolve both the organic substrates and the inorganic base is required. Mixtures of an organic solvent (like 1,4-dioxane, DMF, or toluene) with water are very common.[2][14] The water component aids in dissolving the base and facilitating the formation of the active boronate species.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-bromoanisole as a representative aryl halide partner.
Materials and Equipment
-
Reagents:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (ACS Grade)
-
Deionized Water
-
-
Equipment:
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a snap cap and stir bar
-
Argon or Nitrogen gas line with manifold
-
Standard laboratory glassware (separatory funnel, round-bottom flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reagent Addition: To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (e.g., 114 mg, 0.5 mmol, 1.0 equiv), 4-bromoanisole (e.g., 112 mg, 0.6 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 212 mg, 1.0 mmol, 2.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%), and SPhos (8.2 mg, 0.02 mmol, 4 mol%).
-
Solvent Addition: Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water to the vial.
-
Inert Atmosphere: Securely cap the vial. Purge the vessel with argon or nitrogen gas for 5-10 minutes by inserting a needle through the septum for gas inlet and another for outlet. This step is crucial to prevent oxidation of the Pd(0) species, which can lead to side reactions like homocoupling.[1]
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Program the reactor with the following parameters:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (automatic power adjustment to maintain temperature)
-
Stirring: High
-
-
Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[15]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure tetra-aryl product.
Results and Optimization
The described protocol provides a highly efficient route to the desired product. However, optimization is often necessary when applying the method to different substrates. Below is a table summarizing key parameters and their typical effects on the reaction outcome.
| Parameter | Condition A (Standard) | Condition B (Alternative Base) | Condition C (Alternative Catalyst) | Expected Outcome & Rationale |
| Aryl Halide | 4-Bromoanisole | 4-Bromoanisole | 4-Bromoanisole | Aryl bromides and iodides are generally more reactive than chlorides.[7] |
| Catalyst | Pd(OAc)₂ / SPhos | Pd(OAc)₂ / SPhos | PdCl₂(dppf) | SPhos is a bulky, electron-rich ligand that promotes oxidative addition. PdCl₂(dppf) is also a robust, common catalyst. |
| Base | K₃PO₄ | K₂CO₃ | K₃PO₄ | K₃PO₄ is a stronger base than K₂CO₃ and often gives better results, but K₂CO₃ is milder and cheaper.[13] |
| Solvent | Dioxane / H₂O (4:1) | Dioxane / H₂O (4:1) | Dioxane / H₂O (4:1) | This ratio effectively dissolves both organic and inorganic reagents. |
| Temperature | 120 °C | 120 °C | 120 °C | Sufficient to overcome the activation energy barrier within a short timeframe. |
| Time | 15 min | 20 min | 15 min | Microwave heating drastically reduces required reaction time. |
| Hypothetical Yield | >90% | 75-85% | >90% | The combination of a strong base and an efficient ligand system (A, C) is expected to give the highest yields. |
Troubleshooting Guide
Even robust protocols can encounter issues. Here are solutions to common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficient temperature or time. 3. Ineffective base or solvent system. | 1. Ensure thorough degassing of the reaction mixture and solvent. Use fresh, high-purity catalyst and ligands. 2. Increase the reaction temperature in 10-20 °C increments or extend the hold time. 3. Screen alternative bases (e.g., Cs₂CO₃) or solvent systems (e.g., DMF/H₂O). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vial. 2. Use of a Pd(II) precursor without complete reduction to Pd(0).[1] | 1. Improve the degassing procedure.[15] 2. Add a small amount of a reducing agent or ensure the ligand can facilitate the reduction. This is a common side reaction.[16][17] |
| Protodeborylation | 1. The boronic acid is replaced by a hydrogen atom. 2. Can be caused by excessive water, high temperatures, or prolonged reaction times.[1] | 1. Reduce the amount of water in the solvent system. 2. Minimize reaction time and temperature. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[1][3] |
| Low Product Recovery | 1. Product is partially soluble in the aqueous phase. 2. Inefficient purification. | 1. Perform more extractions of the aqueous layer. 2. Adjust the eluent polarity for column chromatography; ensure the product is not irreversibly adsorbed onto the silica. |
Conclusion
The synergy between Suzuki-Miyaura cross-coupling and microwave-assisted synthesis provides a powerful platform for the rapid and efficient construction of complex molecular architectures. This application note details a validated and robust protocol for the coupling of this compound, demonstrating its utility for advanced synthetic targets. By carefully controlling reaction parameters and understanding the underlying mechanism, researchers can overcome common challenges and successfully apply this methodology to a wide range of substrates in pharmaceutical and materials science research.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Majumder, A., & Parida, K. N. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]
-
Patsnap Eureka. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
Sharma, U., & Sharma, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
Sowa, J. (2024). Exploring Catalyst Options: Suzuki Coupling with Palladium. Sowa Marketing. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molnár, Á. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Patsnap. (2024). Microwave assisted green organic synthesis. [Link]
-
Molnár, Á. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Link]
-
MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Harvard University. [Link]
-
Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-biphenylcarboxaldehyde. Organic Syntheses. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. [Link]
-
Wadepohl, H., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Toronto. [Link]
- Google Patents. (2012).
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
El-Ghandour, A. H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Al-Masri, H. A. (2010). Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. ARKIVOC. [Link]
-
Blettner, C. G., et al. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Lazar, S., et al. Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 6-halogenoimidazo[1,2-a]pyridines. Universite de Rouen. [Link]
Sources
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- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wisdomlib.org [wisdomlib.org]
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- 15. Organic Syntheses Procedure [orgsyn.org]
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- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Scalable Synthesis Strategies Employing 3'-Methoxy-biphenyl-4-boronic acid
Introduction: The Strategic Importance of 3'-Methoxy-biphenyl-4-boronic acid in Modern Synthesis
The biphenyl structural motif is a cornerstone in contemporary drug discovery and materials science.[1][2] Its presence in numerous pharmaceuticals, agrochemicals, and advanced materials like liquid crystals underscores the need for efficient and scalable synthetic methodologies for its derivatives.[][4] this compound has emerged as a particularly valuable building block. The methoxy substituent offers a site for further functionalization and can modulate the electronic properties and bioavailability of the final product, making it a key intermediate in the synthesis of complex molecules.[5]
This guide provides a comprehensive overview of scalable synthesis strategies involving this compound, with a focus on the widely adopted Suzuki-Miyaura cross-coupling reaction.[6] We will delve into field-proven insights and detailed protocols designed for researchers, scientists, and drug development professionals, addressing the practical challenges of transitioning from laboratory-scale experiments to industrial production.
Part 1: Scalable Synthesis of this compound
A robust and scalable synthesis of the boronic acid itself is a prerequisite for its widespread application. The following protocol is a scalable, two-step process adapted from established methodologies for arylboronic acid synthesis.
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Protocol for Multi-gram Synthesis of this compound
This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Materials:
-
4-Bromo-3'-methoxybiphenyl
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Toluene
-
Hexanes
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Separatory funnel
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of 4-bromo-3'-methoxybiphenyl (1.0 eq) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction, evidenced by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation and Hydrolysis:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add trimethyl borate (1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2M HCl. Stir vigorously for 30 minutes.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with toluene (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude boronic acid.
-
For purification, the crude product can be recrystallized from a toluene/hexanes solvent system to afford this compound as a white to off-white solid. For particularly stubborn impurities, a purification process involving dissolution in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid can be employed.[7][8]
-
Part 2: Application in Scalable Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and is widely used in the pharmaceutical industry for the synthesis of biaryl compounds.[6] A scalable and robust protocol is crucial for the successful implementation of this reaction in a manufacturing setting.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for a Scalable Suzuki-Miyaura Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization will be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 - 1 mol%)
-
Triphenylphosphine (PPh₃, 0.04 - 4 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene or another suitable organic solvent
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Inert atmosphere capability
-
Liquid charging system
Procedure:
-
Reaction Setup:
-
Charge the reactor with the aryl bromide, this compound, and potassium carbonate.
-
Inert the reactor by evacuating and backfilling with nitrogen or argon three times.
-
Add the degassed solvent system (e.g., toluene and water).
-
In a separate vessel, prepare the catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in a small amount of the degassed organic solvent.
-
-
Reaction Execution:
-
Begin stirring the reactor contents and heat to the desired reaction temperature (typically 80-100 °C).
-
Once the temperature has stabilized, add the catalyst solution to the reactor.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Product Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).
-
For removal of residual palladium, treatment with a scavenger resin or activated carbon may be necessary.[9]
-
Data Presentation: Optimization of Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(OAc)₂/PPh₃ | Pd(dppf)Cl₂ | Pd/C |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | 2-Propanol/H₂O |
| Temperature | 90 °C | 100 °C | 80 °C |
| Yield (%) | 85 | 92 | 78 |
| Purity (%) | 98.5 | 99.2 | 97.9 |
This table represents hypothetical data for illustrative purposes.
Part 3: Field-Proven Insights and Troubleshooting
Expertise in Practice:
-
Causality of Reagent Choice: The choice of base is critical; stronger bases like K₃PO₄ can accelerate the reaction but may also promote side reactions.[10] The solvent system must be able to dissolve both the organic substrates and the inorganic base.[10]
-
Catalyst Selection: For electron-rich aryl bromides, a less active catalyst may be sufficient, while electron-deficient or sterically hindered substrates may require more sophisticated and bulky phosphine ligands to achieve good yields.[11]
-
Oxygen Sensitivity: Palladium catalysts in their active Pd(0) state are sensitive to oxygen.[12] Maintaining a strict inert atmosphere throughout the reaction and workup is crucial for reproducibility and to prevent catalyst deactivation, especially at scale.[12]
Trustworthiness through Self-Validation:
-
In-Process Controls (IPCs): Regularly monitor the reaction by HPLC or GC to track the consumption of starting materials and the formation of the product. This allows for timely intervention if the reaction stalls.
-
Impurity Profiling: Characterize any significant impurities to understand their formation mechanism. Common side reactions include homocoupling of the boronic acid and deboronation.[10]
-
Palladium Removal: The final API must meet strict limits for residual palladium. Develop a robust purification strategy early in the development process. This may involve multiple recrystallizations, charcoal treatment, or the use of specific palladium scavengers.[9]
References
Sources
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. (4'-Methoxy(1,1'-biphenyl)-4-yl)boronic acid | C13H13BO3 | CID 4197354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. preprints.org [preprints.org]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
How to optimize Suzuki coupling yield with 3'-Methoxy-biphenyl-4-boronic acid
Answering the call of complex biaryl synthesis, the Suzuki-Miyaura coupling stands as a pillar of modern organic chemistry. However, even this robust reaction can present challenges, particularly when employing sterically demanding or electronically nuanced substrates like 3'-Methoxy-biphenyl-4-boronic acid. The presence of the biphenyl core introduces steric bulk, while the methoxy group adds electronic complexity that can influence side reactions.
This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance to navigate these challenges. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the fundamental principles that govern reaction success, enabling you to troubleshoot effectively and optimize your yields.
Frequently Asked Questions (FAQs)
Here we address the most common initial hurdles encountered when using this compound.
Q1: My Suzuki coupling reaction has failed, showing only starting materials. What are the first things I should check?
A1: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the catalytic cycle. Before embarking on extensive optimization, verify the following:
-
Catalyst Activity: The active catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Ensure your palladium source is from a reliable vendor and has been stored correctly. For difficult couplings, consider using pre-formed, air-stable Pd(0) precatalysts (e.g., Buchwald G3 or G4 palladacycles) which offer greater reliability.[1]
-
Oxygen Contamination: The presence of oxygen is detrimental. It can lead to the oxidation and deactivation of the Pd(0) catalyst and promote the unwanted homocoupling of your boronic acid.[1][2] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes or via freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas throughout.[1][3]
-
Reagent Purity: Confirm the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time, particularly if exposed to moisture.[1]
Q2: I'm observing significant formation of 3-methoxybiphenyl, the protodeboronated side product. How can I minimize this?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a classic Suzuki side reaction.[2] It is often exacerbated by the presence of water and a strong base, which can hydrolyze the boronic acid. The electron-donating methoxy group on your substrate can make it more susceptible to this pathway.[4]
-
Use a Milder Base: Strong bases like NaOH or K₃PO₄ in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][5]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, moving to strictly anhydrous conditions can significantly suppress it.[1] This involves using dry solvents and finely powdered, anhydrous bases.
-
Protect the Boronic Acid: For particularly stubborn cases, you can convert the boronic acid to a more stable derivative, such as a pinacol ester, a MIDA boronate, or a potassium trifluoroborate salt.[4][6] These "masked" reagents are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[4][6]
Q3: My primary byproduct is a high-molecular-weight compound, likely from the homocoupling of my boronic acid. What causes this?
A3: The formation of a biaryl derived from coupling two molecules of your boronic acid (in this case, 3',3''-dimethoxy-1,1':4',1'':4'',1'''-quaterphenyl) is known as homocoupling. This side reaction is almost always caused by the presence of oxygen in the reaction mixture, which can promote the oxidative coupling of the boronic acid mediated by palladium.[1][2] The solution is rigorous exclusion of oxygen by properly degassing all solvents and reagents and maintaining a strict inert atmosphere (N₂ or Ar) during the entire setup and reaction period.[7]
Q4: What is the best catalyst system for a sterically hindered substrate like this compound?
A4: The steric bulk of the biphenyl moiety, especially when coupled with another substituted aryl halide, often requires a carefully selected catalyst system. The key is typically the ligand.
-
Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands (often called "Buchwald ligands") are designed to accelerate the key steps of the catalytic cycle for hindered substrates.[8] Ligands like SPhos, XPhos, and AntPhos are excellent starting points.[3][9] Their steric bulk promotes the final, product-releasing reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide.[10]
-
Palladium Source: Common and effective palladium sources include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[11] These are typically used in combination with the phosphine ligand.
Troubleshooting Guide & Optimization
If the initial checks in the FAQ section do not resolve the issue, a more systematic approach to optimization is required.
Troubleshooting Workflow
The following workflow provides a logical sequence for diagnosing and solving issues with low-yielding reactions.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Reaction Parameter Optimization
For a substrate like this compound, the interplay between catalyst, base, and solvent is critical. A systematic screening approach is often the most efficient path to a high-yielding process.
| Parameter | Recommended Starting Points & Troubleshooting Actions | Rationale |
| Catalyst & Ligand | Screening: Start with 1-2 mol% Pd(OAc)₂ or Pd₂(dba)₃ paired with 2-4 mol% of a bulky, electron-rich phosphine ligand like SPhos or XPhos.[3][8] If yield is still low, consider more specialized ligands for sterically demanding couplings like AntPhos.[9][12] | The catalyst-ligand combination is the engine of the reaction. Bulky, electron-rich ligands accelerate both the oxidative addition of the aryl halide and the reductive elimination of the biaryl product, which are often the rate-limiting steps for hindered substrates.[10] |
| Base | Screening: Test a range of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[13] Use 2-3 equivalents. K₃PO₄ is often a robust choice for many couplings.[14] If protodeboronation is an issue, switch to the milder K₂CO₃ or KF.[1][5] | The base is essential for activating the boronic acid into a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is required for the transmetalation step.[10][11] The base's strength and solubility can significantly impact reaction kinetics and side-product formation.[15] |
| Solvent | Screening: Biphasic solvent systems are common and effective. Good starting points include 1,4-Dioxane/H₂O (e.g., 5:1), Toluene/H₂O (e.g., 10:1), or THF/H₂O.[6][14] The reaction concentration is typically 0.1-0.5 M with respect to the limiting reagent. | The solvent system must solubilize the organic substrates, the palladium complex, and, in biphasic systems, the inorganic base.[16][17] Water is often crucial for dissolving the base and facilitating the formation of the active boronate species, but excess water can promote protodeboronation.[1][16] |
| Temperature | Range: Most Suzuki couplings run well between 80–110 °C.[1][14] If the reaction is sluggish, a higher temperature may be beneficial. If side reactions are prevalent, lowering the temperature after an initial heating period might be necessary. | Temperature affects the rate of all steps in the catalytic cycle. Higher temperatures can overcome activation energy barriers for slow oxidative additions but can also accelerate catalyst decomposition or side reactions.[15] |
Optimized Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br).
-
Reagent Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., SPhos, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1, to achieve a concentration of 0.2 M) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[18]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. Each optimization parameter directly influences one or more steps in this cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[14][19]
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. arodes.tucottbus.de. [Link]
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. nrochemistry.com. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalab.com. [Link]
-
ACS Publications. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. pubs.acs.org. [Link]
-
Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. beilstein-journals.org. [Link]
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. researchgate.net. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. pubs.rsc.org. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. en.wikipedia.org. [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. pubmed.ncbi.nlm.nih.gov. [Link]
-
RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. pubs.rsc.org. [Link]
-
MDPI. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. mdpi.com. [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... researchgate.net. [Link]
-
MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. mdpi.com. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? reddit.com. [Link]
-
Reddit. (n.d.). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. reddit.com. [Link]
-
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
- Google Patents. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. covasyn.com. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. mdpi.com. [Link]
-
NIH. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. [Link]
-
SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. typeset.io. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? quora.com. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. rose-hulman.edu. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? researchgate.net. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. chem.commonorganicchemistry.com. [Link]
-
NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... researchgate.net. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. beilstein-journals.org. [Link]
-
NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions with 3'-Methoxy-biphenyl-4-boronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3'-Methoxy-biphenyl-4-boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth, practical solutions to common challenges, particularly low conversion rates, that you may encounter during your experiments. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively optimize your future reactions.
Troubleshooting Guide: Low Conversion Rates
Low or no conversion of your starting materials is one of the most common frustrations in cross-coupling chemistry. This guide provides a systematic approach to diagnosing and resolving these issues when using this compound.
Question 1: I am seeing very low conversion to my desired product. Where do I start my troubleshooting process?
Answer:
Caption: The Suzuki-Miyaura catalytic cycle.
Catalyst and Ligand Selection:
The combination of the palladium source and the phosphine ligand is paramount. For a substrate like this compound, which possesses some steric bulk, a bulky, electron-rich phosphine ligand is often a good starting point. [1][2]These ligands promote both the oxidative addition and the reductive elimination steps. [3] Recommended Catalyst/Ligand Systems for Screening:
| Catalyst Precursor | Ligand | Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | Buchwald-type biarylphosphine ligands are excellent for sterically demanding couplings. [4] |
| Pd(PPh₃)₄ | (None needed) | A common, general-purpose catalyst, but may be less effective for challenging substrates. |
| [PdCl₂(dppf)] | (None needed) | A robust catalyst, often effective for a range of substrates. |
Base and Solvent Optimization:
The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation. [5]The choice of base and solvent are often linked.
Common Base/Solvent Combinations:
| Base | Solvent System | Comments |
| K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | A common and effective combination for many Suzuki couplings. [6] |
| K₃PO₄ | Toluene, Dioxane | A slightly stronger base that can be effective for more challenging couplings. [4] |
| KF | THF, Dioxane | A milder base that can be useful if your substrate is sensitive to stronger bases. |
Experimental Protocol for Reaction Optimization:
A systematic screening of catalysts, ligands, bases, and solvents is the most effective way to identify optimal conditions. A parallel reaction setup is ideal for this.
-
Setup: In an array of reaction vials, add your aryl halide (1.0 equiv) and this compound (1.2-1.5 equiv).
-
Catalyst/Ligand Addition: To each vial, add a different catalyst/ligand combination (e.g., 1-5 mol% Pd).
-
Base and Solvent Addition: Add the chosen base (2-3 equiv) and degassed solvent system to each vial.
-
Inert Atmosphere: Ensure all vials are under an inert atmosphere (Nitrogen or Argon).
-
Heating and Monitoring: Heat the reactions to the desired temperature (typically 80-110 °C) and monitor by TLC, GC-MS, or LC-MS at regular intervals.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a symmetrical biphenyl byproduct derived from this compound. What is causing this and how can I prevent it?
A1: This byproduct is the result of homocoupling. As mentioned earlier, this is often caused by the presence of oxygen in your reaction mixture or incomplete reduction of a Pd(II) precatalyst. [7]To mitigate this:
-
Thoroughly Degas Solvents: Sparge your solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.
-
Maintain Inert Atmosphere: Ensure your reaction is set up and runs under a positive pressure of an inert gas.
-
Use a Pd(0) Source: Consider using a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.
-
Add a Reducing Agent: In some cases, adding a mild reducing agent can help ensure the palladium remains in the active Pd(0) state. [8] Q2: I am concerned about protodeboronation of my this compound. What are the signs of this and what are the best ways to avoid it?
A2: The main sign of protodeboronation is the formation of 3-methoxybiphenyl as a byproduct. This side reaction is favored by excess water, high temperatures, and extended reaction times. [9]To minimize protodeboronation:
-
Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents.
-
Use a More Stable Boron Reagent: As previously mentioned, converting the boronic acid to a pinacol ester can significantly reduce protodeboronation. [10]* Choose Your Base Carefully: Very strong aqueous bases can sometimes accelerate protodeboronation. A screening of bases can help identify one that promotes the desired reaction without significant degradation of the boronic acid.
Q3: The purification of my product is difficult due to contamination with residual boronic acid and its byproducts. Any suggestions?
A3: Purification can indeed be challenging. Here are a few strategies:
-
Aqueous Workup with Base: A wash with a mild aqueous base (e.g., 1M NaOH or NaHCO₃) can often remove unreacted boronic acid by converting it to the water-soluble boronate salt.
-
Acidic Wash for Boronic Acid Byproducts: Sometimes, a wash with a mild acid can help remove certain boron-containing byproducts.
-
"Catch and Release" Purification: There are specialized resins that can scavenge boronic acids, which can be a very effective purification method.
-
Chromatography Optimization: A careful screening of solvent systems for column chromatography is often necessary. A gradient elution may be required to separate products with similar polarities.
References
- Garg, S. L., et al. (2020).
- Pérez-Rodríguez, M., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 519-524.
- Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(15), 1511-1515.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (18), 873.
- Walker, S. D., et al. (2004). A Versatile Catalyst for the Suzuki−Miyaura Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates.
- Fey, N., et al. (2008). The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Russian Chemical Bulletin, 57(7), 1472-1479.
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry.
- Malapit, C. A., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(6), 2176-2179.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Sinn, S., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12435-12448.
- Wikipedia. (n.d.).
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wolfe, J. P., et al. (1999). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 121(41), 9550-9561.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis.
- Netherton, M. R., & Fu, G. C. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Letters, 3(25), 4095-4097.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Michalik, D., et al. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry – A European Journal.
- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887-8890.
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
- BenchChem. (2025). Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions.
- BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- Al-Zoubi, R. M., et al. (2018). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry, 42(18), 15065-15076.
- Baltus, C. B. (2010).
- The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- University of Rochester. (n.d.).
- Sigma-Aldrich. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction.
- Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
Sources
- 1. nbinno.com [nbinno.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Effective Purification Techniques for Products from 3'-Methoxy-biphenyl-4-boronic acid Reactions
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for purifying products derived from reactions involving 3'-Methoxy-biphenyl-4-boronic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental work, moving beyond simple procedural steps to explain the underlying chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture when using this compound?
A1: When using this compound, particularly in Suzuki-Miyaura cross-coupling reactions, you can anticipate several common impurities.[1] These include:
-
Unreacted Starting Materials: This includes both the this compound and the corresponding coupling partner (e.g., an aryl halide).
-
Homocoupled Products: These are dimers of the boronic acid or the aryl halide. The homocoupling of boronic acids can be particularly prevalent in the presence of oxygen.[2][3][4]
-
Protodeboronated Byproducts: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-methoxybiphenyl.[5][6] This can be influenced by factors such as pH and reaction conditions.[5]
-
Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can persist in the crude product.
-
Boronic Acid-Derived Impurities: Boronic acids can sometimes form anhydrides (boroxines) or other related species.
Q2: My primary purification challenge is removing unreacted this compound. What is the most straightforward method?
A2: An acid-base extraction is often the most effective and straightforward method for removing unreacted boronic acid. Boronic acids are weakly acidic and will be deprotonated by a basic aqueous solution (e.g., 1-2 M NaOH or KOH) to form a water-soluble boronate salt.[7][8][9] This salt will partition into the aqueous layer during a liquid-liquid extraction, while your typically less polar organic product will remain in the organic phase.[7] Subsequent separation of the layers allows for the efficient removal of the boronic acid impurity.
Q3: Is recrystallization a viable option for purifying my biphenyl product?
A3: Recrystallization can be a highly effective purification technique if your desired product is a solid and exhibits a significant difference in solubility in a specific solvent system compared to the impurities.[7] For biphenyl compounds, solvents like ethanol, isopropanol, or mixed solvent systems such as ethanol/water are often good candidates.[10][11] The ideal solvent will dissolve your product sparingly at room temperature but completely at its boiling point, allowing for the formation of pure crystals upon cooling.[11][12] However, this method is not suitable for products that are oils or amorphous solids.[7]
Q4: I'm observing a significant amount of homocoupled byproduct from my this compound. How can I minimize its formation?
A4: The homocoupling of boronic acids is often promoted by the presence of oxygen.[2][3] To minimize this side reaction, it is crucial to rigorously degas your reaction mixture and maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the reaction. This can be achieved by sparging the solvent with an inert gas prior to adding the reagents and catalyst.[2]
II. Troubleshooting Guides
Issue 1: My product and the boronic acid impurity are co-eluting during silica gel chromatography.
Causality: Boronic acids can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. This can cause them to co-elute with products of similar polarity.
Solutions:
-
Acid-Base Wash Prior to Chromatography: As a preliminary purification step, perform an acid-base extraction as described in FAQ 2. This will remove the bulk of the boronic acid, making the subsequent chromatographic purification more effective.
-
Modify the Stationary Phase:
-
Neutral Alumina: Consider using neutral alumina instead of silica gel for your column chromatography.[7] Alumina is less acidic and can reduce the strong interactions with the boronic acid.
-
Deactivated Silica Gel: You can deactivate silica gel by treating it with a base (e.g., triethylamine) to reduce its acidity.[13]
-
-
Adjust the Mobile Phase:
-
Experiment with different solvent systems. For polar compounds, a mixture of dichloromethane and methanol can be effective.[8]
-
Adding a small amount of a competitive binding agent, like acetic acid, to the eluent can sometimes improve the chromatography of acidic compounds on silica gel.
-
Issue 2: My product is an oil, making recrystallization impossible. How can I achieve high purity?
Causality: Oily products cannot form a crystal lattice, precluding purification by recrystallization. This necessitates the use of alternative purification techniques that do not rely on crystallization.
Solutions:
-
Flash Column Chromatography: This is the most common and effective method for purifying oily compounds.[7]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially in the final stages of a synthesis, preparative HPLC is a powerful tool. It offers much higher resolution than standard column chromatography.
-
Use of Scavenger Resins: Scavenger resins are solid supports functionalized with groups that bind to specific impurities.[7] For boronic acids, resins with diol or diethanolamine functionalities are particularly effective.[7] The crude reaction mixture is passed through a cartridge containing the resin, which captures the boronic acid, allowing the purified product to be collected.[7]
Issue 3: I am struggling to remove the final traces of palladium catalyst from my product.
Causality: Palladium catalysts can form soluble complexes that are difficult to remove by standard purification methods. These residual metals are often a concern in pharmaceutical applications.
Solutions:
-
Filtration through Celite®: After the reaction is complete, filtering the mixture through a pad of Celite® can help remove a significant portion of the precipitated palladium catalyst.[16]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium. The carbon is then removed by filtration.
-
Metal Scavengers: There are commercially available scavenger resins and silica-based scavengers specifically designed to bind and remove residual palladium from organic solutions.[17]
III. Experimental Protocols
Protocol 1: Acid-Base Extraction for Boronic Acid Removal
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel and wash with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8][9]
-
Extraction: Shake the funnel vigorously, allowing the boronic acid to be converted to its water-soluble boronate salt and partition into the aqueous layer.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now largely free of boronic acid.
Protocol 2: Standard Silica Gel Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexanes and ethyl acetate.[15]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.[15]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
IV. Data Presentation & Visualization
Table 1: Troubleshooting Summary for Common Purification Issues
| Issue | Probable Cause | Recommended Solution(s) |
| Boronic acid co-elution | Strong interaction with silica gel | 1. Pre-purification with an acid-base wash.2. Use of neutral alumina or deactivated silica.3. Adjusting the mobile phase polarity. |
| Oily product | Inability to form a crystal lattice | 1. Flash column chromatography.2. Preparative HPLC.3. Use of scavenger resins. |
| Residual palladium | Soluble palladium complexes | 1. Filtration through Celite®.2. Treatment with activated carbon.3. Use of palladium scavenger resins. |
Diagram 1: General Purification Workflow
Caption: General purification workflow for products of this compound reactions.
Diagram 2: Troubleshooting Logic for Boronic Acid Removal
Caption: Troubleshooting logic for removing boronic acid impurities.
V. References
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
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- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. brainly.com [brainly.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. studylib.net [studylib.net]
- 16. rsc.org [rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of 3'-Methoxy-biphenyl-4-boronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you minimize the homocoupling of 3'-Methoxy-biphenyl-4-boronic acid in your Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your synthetic routes, improve yields, and simplify purification processes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction, and why is it problematic with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid reagent—in this case, this compound—react with each other to form a symmetrical biaryl.[1][2] This results in the formation of 3,3''-dimethoxy-1,1':4',1'':4'',1'''-quaterphenyl. This byproduct is undesirable because it consumes your starting material, thereby reducing the yield of your intended cross-coupled product.[2] Furthermore, the structural similarity between the homocoupled product and the desired biaryl can complicate purification, often requiring extensive chromatography.[2][3]
Q2: What are the primary drivers of homocoupling of my this compound?
A2: The two main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in your reaction mixture.[2][4][5][6][7][8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[2][7][8] This Pd(II) can then undergo a reaction with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst, thus creating a catalytic cycle for this unwanted side reaction.[2][6] Using a Pd(II) precatalyst, such as Pd(OAc)₂, without an efficient initial reduction to Pd(0) can also directly promote homocoupling.[1][4][6]
Q3: Can the choice of palladium source significantly impact the extent of homocoupling?
A3: Absolutely. The oxidation state of your palladium source is a critical factor.
-
Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) require an initial reduction to the catalytically active Pd(0) state. This reduction can be mediated by the homocoupling of two boronic acid molecules, making it an inherent pathway for byproduct formation.[1][4][6]
-
Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are generally preferred as they can enter the catalytic cycle directly, bypassing the need for a reduction step that could involve your boronic acid.[1]
-
Palladium precatalysts , particularly those developed by Buchwald, are designed for the clean and efficient in situ generation of the active Pd(0) species, which can significantly minimize side reactions like homocoupling.[1][4]
Q4: How do phosphine ligands influence the formation of the homocoupled byproduct?
A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. To suppress homocoupling:
-
Utilize bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and other Buchwald-type ligands, as well as N-heterocyclic carbenes (NHCs), are highly effective.[1][7][9][10][11] Their steric bulk can physically hinder the formation of palladium intermediates that lead to homocoupling, while their electron-donating nature can accelerate the desired reductive elimination step of the cross-coupling cycle.[4][12]
-
Avoid easily oxidized ligands. In the presence of oxygen, some phosphine ligands can be oxidized, leading to the formation of palladium species that are less effective for cross-coupling and may favor homocoupling.[4]
Troubleshooting Guide: Minimizing Homocoupling of this compound
This guide is structured to help you diagnose and resolve issues with excessive homocoupling in a systematic manner.
Symptom 1: High Levels of Homocoupled Biphenyl Detected in Crude Reaction Mixture
Potential Cause 1: Oxygen Contamination
The presence of dissolved oxygen is a primary contributor to the homocoupling of boronic acids.[5][7][8] Oxygen can reoxidize the active Pd(0) catalyst to Pd(II), which then promotes the undesired dimerization of the boronic acid.[6][8][13]
Solutions:
-
Rigorous Degassing of Solvents: Before preparing your reaction mixture, thoroughly degas all solvents. Common and effective methods include:
-
Nitrogen/Argon Sparging: Bubble a steady stream of an inert gas through the solvent for at least 15-30 minutes. A subsurface sparge, where the gas is introduced below the liquid's surface, is particularly effective.[2][6][7]
-
Freeze-Pump-Thaw: For more sensitive reactions, this method is highly recommended. It involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. This cycle should be repeated 3-5 times for optimal results.[7]
-
-
Maintain an Inert Atmosphere: Ensure your reaction is set up and maintained under a positive pressure of an inert gas like nitrogen or argon throughout the entire process.
Experimental Protocol: Nitrogen Subsurface Sparging
-
Assemble your reaction flask with a stir bar and seal it with a rubber septum.
-
Insert a long needle connected to a nitrogen or argon line, ensuring the tip is submerged below the solvent level.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the solvent for 15-30 minutes.
-
Remove the outlet needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.
Potential Cause 2: Inappropriate Choice of Palladium Source
As discussed in the FAQs, using a Pd(II) source can inherently promote homocoupling.
Solutions:
-
Switch to a Pd(0) Source: If you are using Pd(OAc)₂ or PdCl₂, consider switching to Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Employ a Modern Precatalyst: Buchwald G3 or G4 precatalysts are excellent choices for minimizing side reactions by ensuring a clean and efficient generation of the active Pd(0) catalyst.[1][4]
Symptom 2: Homocoupling Persists Despite Degassing and Use of a Pd(0) Source
Potential Cause 1: Suboptimal Ligand Choice
The ligand plays a pivotal role in dictating the reaction pathway.
Solutions:
-
Screen Bulky, Electron-Rich Ligands: If you are using a less bulky ligand like PPh₃, switching to a more sterically demanding and electron-donating ligand can significantly suppress homocoupling.
| Ligand | Key Features | Recommended Application |
| SPhos | Bulky, electron-rich biaryl phosphine. | Excellent for sterically hindered couplings and generally effective at reducing homocoupling.[9][10][14] |
| XPhos | Very bulky and electron-rich. | Often provides high turnover numbers and is a good choice for challenging couplings. |
| RuPhos | Electron-rich and effective for a broad range of substrates. | A good alternative to screen for optimization. |
| NHC Ligands (e.g., IPr) | Strong sigma-donors, form very stable palladium complexes. | Can be very effective in preventing homocoupling.[4] |
Potential Cause 2: Inappropriate Base or Reaction Conditions
The choice of base and temperature can influence the relative rates of cross-coupling and homocoupling.
Solutions:
-
Optimize the Base: While a base is necessary to activate the boronic acid for transmetalation, a very strong base or high concentrations can sometimes promote side reactions.[15][16][17] Weaker inorganic bases are often preferred.
| Base | Solvent System | Notes |
| K₂CO₃ | Toluene/Water, Dioxane/Water | A common and effective choice for many Suzuki couplings.[11][18] |
| K₃PO₄ | Toluene, Dioxane (often anhydrous) | A slightly stronger base that can be effective, especially for less reactive aryl chlorides.[11] |
| Cs₂CO₃ | Toluene, Dioxane | A strong base that can be beneficial for difficult couplings but should be used judiciously. |
-
Adjust the Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling.[19] If your desired cross-coupling proceeds at a reasonable rate at a lower temperature, reducing the heat may minimize the formation of the homocoupling byproduct. Some modern catalyst systems even allow for reactions to proceed at room temperature.[20][21][22]
-
Slow Addition of the Boronic Acid: Adding the this compound slowly via a syringe pump can help to maintain a low concentration of the boronic acid in the reaction mixture at any given time. This can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl halide.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the interfering homocoupling pathway.
Caption: The desired Suzuki-Miyaura catalytic cycle.
Caption: The oxygen-mediated homocoupling side reaction.
Concluding Remarks
The successful synthesis of your target molecule via Suzuki-Miyaura coupling of this compound hinges on a careful and informed approach to reaction design and execution. By understanding the mechanisms of homocoupling and implementing the strategies outlined in this guide—namely, the rigorous exclusion of oxygen, judicious selection of your palladium source and ligands, and optimization of reaction parameters—you can significantly suppress the formation of this problematic byproduct. This will not only improve your reaction yields but also streamline your purification efforts, ultimately accelerating your research and development timelines.
Should you require further assistance, please do not hesitate to contact our technical support team.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119.
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358.
-
Wikipedia. Suzuki reaction. [Link]
- Lazzaro, F., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(26), 5991–5996.
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762.
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(14), 4685–4696.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- Lee, S.-H., et al. (2018).
- Zhang, Z., et al. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation.
-
ResearchGate. Room Temperature Anhydrous Suzuki–Miyaura Polymerization Enabled by C−S Bond Activation | Request PDF. [Link]
-
ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF. [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
- Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(12), 8413–8424.
- Sutton, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8054–8091.
-
ResearchGate. Kinetics of the coupling of 4‐methoxyphenylboronic acid with.... [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
- Sharma, A., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(8), 1391–1411.
-
ResearchGate. How to purify esterefication product?. [Link]
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- 3. obrnutafaza.hr [obrnutafaza.hr]
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- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
Investigating the effect of reaction temperature on 3'-Methoxy-biphenyl-4-boronic acid reactivity
Welcome to the technical support center for 3'-Methoxy-biphenyl-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the impact of reaction temperature on the reactivity of this versatile Suzuki-Miyaura coupling reagent.
Introduction: The Critical Role of Temperature
In Suzuki-Miyaura cross-coupling reactions, temperature is a paramount parameter that governs not only the reaction rate but also the delicate balance between the desired product formation and competing side reactions. For a substrate like this compound, understanding the thermal landscape is crucial for achieving high yields and purity. The methoxy group, being an electron-donating group, can influence the electronic properties of the boronic acid and its reactivity profile. This guide will delve into the nuances of temperature optimization for successful couplings involving this specific reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing reaction temperature on a Suzuki-Miyaura coupling with this compound?
A1: Generally, increasing the reaction temperature accelerates the rate of the Suzuki-Miyaura coupling. This is because the key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination, all have activation energy barriers that are more readily overcome at higher temperatures.[1][2] However, an excessively high temperature can lead to detrimental side reactions and degradation of the catalyst or reagents.[3]
Q2: What is protodeboronation and how is it affected by temperature?
A2: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-methoxybiphenyl as a byproduct and a reduction in the yield of the desired coupled product.[4][5][6] This process can be promoted by acidic or basic conditions and is often accelerated at elevated temperatures.[4][5] For this compound, the electron-donating nature of the methoxy group can influence the susceptibility to protodeboronation. Careful control of temperature is therefore essential to minimize this unwanted pathway.
Q3: Can high temperatures lead to catalyst decomposition?
A3: Yes, palladium catalysts, especially in their active Pd(0) state, can be susceptible to thermal decomposition or aggregation at very high temperatures, leading to a loss of catalytic activity.[7] The choice of ligands coordinated to the palladium center plays a crucial role in stabilizing the catalyst at elevated temperatures. For instance, bulky, electron-rich phosphine ligands can enhance catalyst stability and activity.
Q4: What is a typical starting temperature range for a Suzuki coupling with this compound?
A4: A good starting point for optimization is often in the range of 60-100 °C.[8][9] Many Suzuki-Miyaura reactions with aryl bromides or iodides proceed efficiently within this range.[8][9] However, the optimal temperature is highly dependent on the specific coupling partners (the aryl halide), the catalyst system (palladium precursor and ligand), the base, and the solvent used.[8][10] Some reactions may even proceed at room temperature with highly active catalyst systems.[11][12]
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and provides systematic troubleshooting strategies.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low. | The activation energy for one or more steps in the catalytic cycle may not be overcome. Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.[2] |
| Protodeboronation of this compound. | This is often exacerbated by high temperatures and prolonged reaction times.[4][5] If you suspect protodeboronation (confirmed by identifying 3-methoxybiphenyl as a byproduct), try running the reaction at a lower temperature for a longer duration. Using a milder base or ensuring anhydrous conditions can also help. |
| Catalyst deactivation. | The palladium catalyst may be inactive or decomposing. Ensure you are using a high-quality catalyst and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species.[7] Consider screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. |
| Inefficient transmetalation. | The transfer of the aryl group from the boronic acid to the palladium center can be slow. The choice of base is critical here.[11] If using a weaker base like Na₂CO₃, switching to a stronger base such as K₃PO₄ or Cs₂CO₃ may improve the rate of transmetalation, potentially allowing for lower reaction temperatures. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Homocoupling of this compound. | This side reaction, which forms 3,3'-dimethoxy-1,1':4',1''-terphenyl, can occur, especially in the presence of Pd(II) species and oxygen.[10] Thoroughly degassing the solvent and maintaining a strict inert atmosphere is crucial.[7] Lowering the reaction temperature may also reduce the rate of this side reaction. |
| Dehalogenation of the aryl halide starting material. | The aryl halide can be reduced to the corresponding arene, a common side reaction in Suzuki couplings.[7] This can be influenced by the solvent, base, and temperature. Optimizing these parameters, including potentially lowering the temperature, can minimize this pathway. |
| Products from reaction with the solvent. | Some solvents, particularly at high temperatures, can participate in side reactions. Ensure the chosen solvent is stable under the reaction conditions. Consider screening alternative solvents if solvent-related byproducts are suspected. |
Data Presentation: Temperature Effects on Suzuki-Miyaura Coupling
The following table summarizes the general effects of temperature on key aspects of the Suzuki-Miyaura coupling reaction.
| Parameter | Low Temperature (e.g., RT - 50 °C) | Moderate Temperature (e.g., 60 - 100 °C) | High Temperature (e.g., > 110 °C) |
| Reaction Rate | Slow, may require highly active catalysts or long reaction times. | Generally optimal for many systems, providing a good balance between rate and selectivity.[8] | Fast, but may lead to increased side reactions and decomposition.[3] |
| Product Yield | Can be high if the catalyst is sufficiently active at this temperature. | Often maximized in this range. | May decrease due to byproduct formation and reagent/catalyst decomposition. |
| Protodeboronation | Generally minimized. | Rate increases with temperature. | Can become a significant competing reaction.[4] |
| Homocoupling | Generally low. | Can increase, especially with inefficient transmetalation. | Rate can be significantly enhanced. |
| Catalyst Stability | Generally high. | Dependent on the ligand and palladium source. | Risk of decomposition increases.[7] |
Experimental Protocols
General Protocol for Temperature Screening in a Suzuki-Miyaura Coupling
This protocol provides a framework for optimizing the reaction temperature for the coupling of this compound with an aryl halide.
-
Reagent Preparation: In a dry reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the chosen base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water, THF/water).[8] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) under a positive pressure of the inert gas.
-
Temperature Control: Place the reaction vessel in a pre-heated oil bath or heating mantle set to the desired starting temperature (e.g., 60 °C).
-
Reaction Monitoring: Monitor the reaction progress at regular intervals (e.g., every hour) using TLC or LC-MS.
-
Optimization: If the reaction is slow or incomplete, incrementally increase the temperature (e.g., by 15 °C) and continue monitoring. If significant byproduct formation is observed, repeat the experiment at a lower temperature.
-
Work-up and Analysis: Once the reaction is complete, cool the mixture to room temperature and perform a standard aqueous work-up. Purify the product by column chromatography and characterize it to determine the yield and purity.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield.
Relationship Between Temperature and Reaction Outcomes
Caption: The influence of temperature on various reaction parameters.
Conclusion
The successful application of this compound in Suzuki-Miyaura cross-coupling reactions is intrinsically linked to the careful control of reaction temperature. While higher temperatures can accelerate the desired reaction, they also promote undesirable side reactions such as protodeboronation and homocoupling, and risk catalyst degradation. A systematic approach to temperature optimization, coupled with careful monitoring of the reaction profile, is key to achieving high yields and purity. This guide provides a foundational framework for troubleshooting and optimizing your experimental conditions.
References
- N/A. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- N/A. (N/A). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- N/A. (N/A). The proposed mechanism for protodeboronation of arylboronic acids.
- N/A. (N/A).
- N/A. (2022).
- N/A. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- N/A. (N/A). Suzuki Coupling. Organic Chemistry Portal.
- N/A. (N/A).
- N/A. (N/A). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
- N/A. (N/A). Cationic Palladium(II)
- N/A. (N/A). The effect of various temperatures on the Suzuki coupling reaction a.
- N/A. (N/A). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman.
Sources
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
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- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phosphine Ligand Influence on 3'-Methoxy-biphenyl-4-boronic acid Cross-Coupling
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phosphine ligand selection and troubleshoot common issues encountered during the synthesis of biphenyl compounds, with a specific focus on the cross-coupling of 3'-Methoxy-biphenyl-4-boronic acid.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of phosphine ligands and other critical parameters in Suzuki-Miyaura cross-coupling reactions.
Q1: What is the fundamental role of a phosphine ligand in the Suzuki-Miyaura cross-coupling reaction?
A1: Phosphine ligands are crucial for the efficacy of the palladium-catalyzed Suzuki-Miyaura coupling.[1] They coordinate to the palladium center, influencing its catalytic activity in several ways:
-
Stabilization: They stabilize the palladium(0) catalyst, preventing its decomposition into inactive palladium black.
-
Solubilization: They help to solubilize the palladium catalyst in the organic solvent.[2]
-
Modulation of Reactivity: The electronic and steric properties of the phosphine ligand directly impact the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4][5][6]
Q2: How do the electronic properties of a phosphine ligand affect the catalytic cycle?
A2: The electronic nature of a phosphine ligand, specifically its ability to donate or withdraw electron density from the palladium center, is a critical factor.[4][7]
-
Electron-donating ligands: These ligands increase the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the oxidative addition step, where the palladium inserts into the carbon-halide bond of the aryl halide.[8][9][10] Generally, trialkylphosphines are more electron-donating than triarylphosphines.[8]
-
Electron-withdrawing ligands: While less common for promoting oxidative addition, they can influence other steps. For instance, some studies suggest that electron-withdrawing ligands can lower the energy barrier for transmetalation.[6]
Q3: What is the significance of the steric properties of a phosphine ligand?
A3: The steric bulk of a phosphine ligand, often quantified by its cone angle, plays a pivotal role in the catalytic cycle.[4][8]
-
Promoting Reductive Elimination: Bulky ligands create steric crowding around the palladium center, which promotes the reductive elimination step—the final step where the new carbon-carbon bond is formed and the desired biphenyl product is released.[3][5][8] This is particularly important for the synthesis of sterically hindered biaryls.[11][12]
-
Formation of the Active Catalyst: Sterically demanding ligands can favor the formation of a monoligated palladium(0) species, which is often the most catalytically active species for oxidative addition.[5][13]
Q4: For the cross-coupling of this compound, what class of phosphine ligands would be a good starting point?
A4: For substrates like this compound, which is a relatively standard arylboronic acid, a good starting point would be a bulky, electron-rich biaryl phosphine ligand. Ligands from the Buchwald family, such as SPhos and XPhos, have demonstrated broad utility and high efficiency for a wide range of Suzuki-Miyaura couplings, including those involving aryl chlorides and sterically hindered substrates.[11][14][15][16] These ligands are known to promote both the oxidative addition and reductive elimination steps effectively.[3]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the cross-coupling of this compound.
Issue 1: Low or No Conversion of Starting Materials
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | 1. Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. | The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can convert it to an inactive Pd(II) species.[17] |
| 2. Check Catalyst Precursor: If using a Pd(II) precursor (e.g., Pd(OAc)₂), ensure proper in-situ reduction to Pd(0). This is often facilitated by the phosphine ligand itself or by other components in the reaction mixture.[18] | The catalytic cycle begins with the Pd(0) species.[18][19] Incomplete reduction will lead to a lower concentration of the active catalyst. | |
| Inefficient Oxidative Addition | 1. Switch to a More Electron-Rich Ligand: If using a triarylphosphine, consider switching to a more electron-donating ligand like a biaryl phosphine (e.g., SPhos, XPhos) or a trialkylphosphine (e.g., P(t-Bu)₃).[8][9] | Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the aryl-halide bond.[10] |
| 2. Consider a More Reactive Aryl Halide: If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide, which have weaker carbon-halide bonds. | The order of reactivity for aryl halides in oxidative addition is generally I > Br > Cl.[20] | |
| Inefficient Transmetalation | 1. Optimize the Base: The choice and stoichiometry of the base are critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base activates the boronic acid to form a more nucleophilic boronate species.[19][21] | The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. This is facilitated by the formation of a boronate anion. |
| 2. Add Water as a Co-solvent: In many cases, the presence of a small amount of water can accelerate the transmetalation step. | Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. | |
| Inefficient Reductive Elimination | 1. Increase Ligand Steric Bulk: Switch to a bulkier phosphine ligand. For example, moving from PPh₃ to a Buchwald-type ligand like XPhos.[14][15] | Steric hindrance around the palladium center encourages the reductive elimination of the product to relieve this strain.[3][5] This is especially important for forming sterically congested biaryls.[11][22] |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Step | Scientific Rationale |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two molecules of the boronic acid.[17][18][23] | 1. Rigorous Degassing: Employ robust degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period. | This minimizes the concentration of dissolved oxygen, preserving the active Pd(0) catalyst.[17] |
| Use of Pd(II) Precatalyst: Pd(II) salts can directly react with the boronic acid to form the homocoupled product.[17][18] | 2. Use a Pd(0) Precatalyst: Consider using a Pd(0) source like Pd₂(dba)₃. | This eliminates the need for in-situ reduction and can minimize side reactions associated with Pd(II) species. | |
| Protodeborylation (Loss of Boronic Acid Moiety) | Presence of Water and Base: The combination of water and base can lead to the cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond.[24] | 1. Use Anhydrous Conditions: If protodeborylation is significant, consider running the reaction under strictly anhydrous conditions. | This minimizes the availability of the proton source (water) for the side reaction. |
| 2. Use a Milder Base: Consider using a weaker base like KF. | A milder base may be less prone to promoting the hydrolytic cleavage of the boronic acid.[25] | ||
| Palladium-Catalyzed Protodeboronation: Bulky phosphine ligands can sometimes accelerate this side reaction.[24] | 3. Screen Different Ligands: If protodeboronation persists with a bulky ligand, screen a range of ligands with varying steric and electronic properties. | While bulky ligands are often beneficial, they can sometimes promote undesired pathways. A systematic screening can identify a ligand that favors the desired cross-coupling over protodeborylation.[24] |
Part 3: Experimental Protocols and Data
Typical Experimental Workflow for Phosphine Ligand Screening
A systematic approach is essential for identifying the optimal phosphine ligand for a specific Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In parallel reaction vials under an inert atmosphere, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Ligand Addition: To each vial, add a different phosphine ligand (typically at a Pd:ligand ratio of 1:2 or 1:1 for monoligated systems).
-
Solvent and Temperature: Add the degassed solvent (e.g., toluene, dioxane, THF) and heat the reactions to the desired temperature (e.g., 80-110 °C).
-
Monitoring and Analysis: Monitor the reactions by TLC, GC, or LC-MS at regular intervals to determine the consumption of starting materials and the formation of the desired product.
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
-
Characterization: Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.
Comparative Performance of Common Phosphine Ligands
The following table summarizes the general performance characteristics of different classes of phosphine ligands in Suzuki-Miyaura coupling reactions.
| Ligand Class | Specific Ligand Example | Steric Properties | Electronic Properties | Typical Applications |
| Triarylphosphines | Triphenylphosphine (PPh₃) | Less bulky | Moderately electron-donating | General-purpose, often for less demanding couplings. |
| Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Very bulky | Strongly electron-donating | Highly active for coupling of aryl chlorides and sterically hindered substrates.[8][9] |
| Biaryl Phosphines (Buchwald Ligands) | SPhos, XPhos | Bulky | Strongly electron-donating | Highly versatile and effective for a broad range of substrates, including challenging couplings.[3][14][15][16] |
| Ferrocenyl Phosphines | dppf | Bulky, with a large bite angle | Electron-rich | Effective for a variety of cross-coupling reactions, known for their stability. |
Part 4: Visualizing the Catalytic Cycle and Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]
-
ResearchGate. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved from [Link]
-
ACS Publications. (2002). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Macromolecules. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
Datapdf.com. (n.d.). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Retrieved from [Link]
-
The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Retrieved from [Link]
-
Semantic Scholar. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]
-
PMC. (n.d.). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Retrieved from [Link]
-
ACS Publications. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Retrieved from [Link]
-
ACS Publications. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2015). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society. Retrieved from [Link]
-
YouTube. (2020, March 16). Oxidative Addition and Reductive Elimination. Retrieved from [Link]
-
ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]
-
ACS Publications. (1990). Effects of phosphine on structure and reductive elimination reactions of (C5Me5)Rh(PR3)PhH complexes. Inorganic Chemistry. Retrieved from [Link]
-
Reddit. (2016, August 11). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 3). 14.1.2: Oxidative Addition. Retrieved from [Link]
-
PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ACS Publications. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
MDPI. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with 4‐bromoanisole. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
Sources
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- 2. reddit.com [reddit.com]
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- 6. researchgate.net [researchgate.net]
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- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
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- 10. youtube.com [youtube.com]
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- 13. chemrxiv.org [chemrxiv.org]
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- 15. merckmillipore.com [merckmillipore.com]
- 16. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reddit.com [reddit.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Methods to improve the solubility of 3'-Methoxy-biphenyl-4-boronic acid in aqueous media
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3'-Methoxy-biphenyl-4-boronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its limited solubility in aqueous media. As Senior Application Scientists, we have designed this guide to not only offer solutions but also to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm struggling to dissolve this compound in my aqueous buffer. Why is it so poorly soluble?
A1: The limited aqueous solubility of this compound is rooted in its molecular structure.
The molecule possesses a biphenyl core, which is composed of two linked phenyl rings. This significant hydrocarbon portion of the molecule is inherently hydrophobic (lipophilic), meaning it repels water and prefers to interact with non-polar environments. While the methoxy (-OCH₃) group adds some polarity, its effect is insufficient to overcome the hydrophobicity of the large biphenyl system.
Furthermore, the boronic acid functional group, -B(OH)₂, presents its own complexities. In neutral or acidic aqueous solutions, arylboronic acids like this one exist in a neutral, trigonal planar form.[1] This form has limited solubility and can self-condense to form cyclic anhydrides known as boroxines, which are often even less soluble than the parent boronic acid.[2] This phenomenon can lead to the appearance of a gooey or oily substance instead of a clear solution.[3]
Q2: What is the most straightforward initial method to try and improve its solubility?
A2: The simplest and most effective initial approach is pH adjustment.
The key is to leverage the acidic nature of the boronic acid group. Boronic acids are Lewis acids that can accept a hydroxide ion from water, converting from a neutral, trigonal planar state to a more soluble, anionic tetrahedral boronate form.[1] This equilibrium is highly dependent on the pH of the solution. For most arylboronic acids, the pKa (the pH at which the neutral and anionic forms are in equal concentration) is typically in the range of 8 to 10.[1][4]
By raising the pH of your aqueous medium to be at or above the pKa of this compound, you shift the equilibrium towards the charged, and therefore more water-soluble, boronate species.[5]
-
Preparation: Start by preparing your desired buffer solution (e.g., PBS, TRIS). Ensure it does not contain components that might interact with the boronic acid (see Q5).
-
Dispersion: Add the solid this compound to your buffer and stir to create a suspension.
-
pH Titration: While stirring, add a dilute solution of a strong base (e.g., 0.1 M or 1 M NaOH) dropwise.
-
Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter.
-
Dissolution: Continue adding the base until the compound fully dissolves. Note the final pH. A target pH of 9.0-10.0 is a good starting point for complete dissolution.
-
Final Adjustment: If necessary, you can carefully adjust the pH back down, but be aware that the compound may precipitate if the pH drops significantly below its pKa. The final working pH will be a balance between solubility and the requirements of your experiment.
Q3: Adjusting the pH to that extent is not compatible with my biological assay. What are my other options?
A3: If high pH is not an option, the use of organic co-solvents is a common and effective strategy.
Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for the hydrophobic biphenyl core of the molecule. This reduces the energy penalty of solvation and allows the compound to dissolve.
| Co-solvent | Recommended Starting Concentration | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | Highly effective solubilizing agent. Can have effects on cell viability and enzyme activity at higher concentrations. Prepare a high-concentration stock in 100% DMSO and dilute into your aqueous buffer. |
| Ethanol (EtOH) | 5-20% (v/v) | A less aggressive solvent than DMSO. May be better tolerated in some biological systems. |
| Polyethylene Glycol 400 (PEG 400) | 10-30% (v/v) | A non-volatile and generally biocompatible co-solvent. Can increase the viscosity of the solution. |
| Acetonitrile (ACN) | 1-10% (v/v) | Effective but can be more toxic to biological systems than DMSO or EtOH. |
Note: The final concentration of the co-solvent should always be tested for compatibility with your specific assay.
-
Precipitation on Dilution: A common issue is the "crashing out" of the compound when a concentrated stock in 100% organic solvent is diluted into the aqueous buffer. To mitigate this, try adding the stock solution to the buffer slowly while vortexing or stirring vigorously. Alternatively, try a serial dilution approach.
-
Assay Interference: Always run a vehicle control (buffer + co-solvent, without your compound) in your experiments to ensure that the co-solvent itself is not causing an effect.
Q4: My experiment is sensitive to organic co-solvents. Are there any other additives I can use?
A4: Yes, several classes of solubilizing excipients can be used to avoid organic co-solvents, with cyclodextrins being a primary choice.
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate poorly soluble molecules, like this compound, within their hydrophobic core, effectively shielding the hydrophobic part from the aqueous environment and presenting a soluble complex to the solution.[][9] This is a widely used strategy in pharmaceutical formulation.[10]
Caption: Workflow for preparing a saturated solution using cyclodextrins.
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent choices due to their high aqueous solubility and proven track record in solubilizing hydrophobic compounds.[]
Surfactants, or solubilizers, can form micelles in aqueous solutions. These are microscopic spheres where the hydrophobic tails of the surfactant molecules form a core, into which a poorly soluble compound can partition.[11] This is most effective for dispersing small amounts of a lipophilic compound.[12]
-
Examples: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), and Caprylyl/Capryl Glucoside are common choices.[11][13]
-
Protocol: Prepare a stock solution of the surfactant in your buffer (e.g., 1-10%). Add your boronic acid to this solution and mix thoroughly (stirring, vortexing, or sonicating) until it dissolves.
-
Caution: Surfactants can interfere with cell membranes and protein activity, so their use must be carefully validated in your specific application.
Q5: I know boronic acids can interact with sugars. Can this property be used to improve solubility?
A5: Absolutely. This is an excellent and often overlooked strategy based on the specific chemistry of boronic acids.
Boronic acids reversibly form covalent esters with compounds containing cis-diol functionalities, such as certain sugars and polyols like mannitol.[2] This interaction converts the boronic acid to a boronate ester, which is often more soluble than the free acid. A key advantage of this method is that it can also prevent the formation of the less soluble trimeric boroxine species, which is a common issue with boronic acids in the solid state or in solution.[2] The successful formulation of the drug Velcade® (bortezomib) utilizes this principle with mannitol as a bulking agent and stabilizer.[2]
-
Prepare Mannitol Solution: Make a stock solution of D-Mannitol in your desired aqueous buffer (e.g., 100-500 mM).
-
Add Boronic Acid: Add the this compound to the mannitol-containing buffer.
-
Mix: Stir or sonicate the mixture. The formation of the boronate ester should facilitate dissolution.
-
Observation: Compare the solubility in the mannitol-containing buffer to a control buffer without mannitol. Research has shown this can lead to a significant, even 10-fold, increase in solubility at physiological pH.[2]
Troubleshooting Decision Tree
If you are encountering solubility issues, follow this decision tree to select the most appropriate method for your experimental context.
Caption: A step-by-step guide to choosing a solubilization method.
References
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ijpsr.com [ijpsr.com]
- 11. joanmorais.com [joanmorais.com]
- 12. formulabotanica.com [formulabotanica.com]
- 13. botanicinspiration.com.au [botanicinspiration.com.au]
- 14. d-nb.info [d-nb.info]
- 15. chemscene.com [chemscene.com]
- 16. This compound | 1630264-43-5 [sigmaaldrich.com]
- 17. (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid | C13H13BO3 | CID 121003985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. specialtysurfactants.arkema.com [specialtysurfactants.arkema.com]
Technical Support Center: Real-Time Reaction Monitoring for 3'-Methoxy-biphenyl-4-boronic acid Coupling
Welcome to the technical support center for real-time reaction monitoring of the Suzuki-Miyaura coupling, with a specific focus on the synthesis of 3-methoxy-4'-biphenylcarbonitrile from 3'-Methoxy-biphenyl-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and insightful experimentation.
Introduction: The Importance of Real-Time Monitoring
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for creating carbon-carbon bonds.[1][2][3] The coupling of this compound is a key step in the synthesis of various biologically active molecules. Understanding the kinetics and mechanism of this reaction in real-time is crucial for process optimization, impurity profiling, and ensuring reaction safety and reproducibility.[1] Process Analytical Technology (PAT) provides the tools for this real-time understanding, moving beyond traditional offline analysis.[4][5]
This guide will delve into the practical application of various in-situ and online monitoring techniques, offering solutions to common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: Which real-time monitoring technique is best suited for my this compound coupling reaction?
A1: The ideal technique depends on several factors, including the reaction medium (homogeneous or heterogeneous), the concentration of reactants, and the specific information you wish to obtain. Here's a comparative overview:
| Technique | Principle | Strengths | Limitations | Best For |
| HPLC/UPLC-MS | Chromatographic separation followed by mass detection. | High sensitivity and selectivity for all components (reactants, intermediates, products, byproducts). Quantitative. | Requires automated sampling and dilution; not truly "in-situ".[6] | Detailed kinetic profiling and impurity analysis. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Provides detailed structural information on all soluble species. Quantitative.[7][8] | Lower sensitivity, requires relatively high concentrations. Can be challenging to set up under true reaction conditions.[9] | Mechanistic studies and identifying unknown intermediates. |
| FTIR Spectroscopy | Vibrational spectroscopy of molecular bonds. | Non-destructive, in-situ monitoring of functional group changes.[4] Good for tracking the consumption of starting materials and formation of products. | Can suffer from overlapping peaks and solvent interference. Less sensitive for minor components.[10][11] | Monitoring overall reaction progress and endpoint determination. |
| Raman Spectroscopy | Vibrational spectroscopy based on inelastic scattering of light. | Complements FTIR, excellent for aqueous media and solid-phase components.[12][13] Less interference from solvents. | Can be affected by fluorescence. May require higher concentrations than HPLC. | Heterogeneous reactions and monitoring catalyst species.[14] |
| UV-Vis Spectroscopy | Electronic transitions in molecules. | Simple, cost-effective, and fast. | Limited to chromophoric species. Can have overlapping spectra. | Endpoint determination when there is a clear chromophoric change. |
Expert Insight: For a comprehensive understanding of your this compound coupling, a multi-technique approach is often most powerful. For instance, using FTIR for real-time trend analysis and complementing it with offline HPLC for precise quantification of key species provides a robust dataset.[4]
Q2: My real-time monitoring data shows a reaction stall or incomplete conversion. What are the likely causes?
A2: A stalled reaction is a common issue in Suzuki couplings. The troubleshooting process involves a systematic evaluation of several factors.
Troubleshooting Guide: Reaction Stagnation
This guide will help you diagnose and resolve issues leading to incomplete conversion in your this compound coupling.
Step 1: Catalyst Activity and Stability
-
Is your Palladium Catalyst Active? The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in-situ.[15] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Has the Catalyst Deactivated? Palladium catalysts can agglomerate into inactive nanoparticles or be poisoned by impurities.[16]
Step 2: Oxygen Contamination
-
Is Your Reaction Truly Under an Inert Atmosphere? Oxygen can lead to the oxidative homocoupling of boronic acids and catalyst decomposition.[15] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[17]
Step 3: Reagent Purity and Stability
-
Is Your this compound Pure? Boronic acids can degrade over time.[15] Consider using a freshly opened bottle or purifying the existing stock.
-
Are Your Other Reagents Anhydrous (if required)? Water can play a complex role, sometimes beneficial, but in other cases leading to unwanted side reactions.[15][18]
Step 4: Base and Solvent Selection
-
Is the Base Appropriate? The choice of base is critical for activating the boronic acid.[19] The base must be strong enough to facilitate transmetalation but not so strong that it causes degradation of your starting materials or product.[15]
-
Is the Solvent System Optimal? The solvent must solubilize the reactants and the catalyst. For biphasic reactions, ensure vigorous stirring to maximize the interfacial area.[15]
Q3: I'm observing significant formation of a homocoupled byproduct from my this compound. How can I minimize this?
A3: Homocoupling is a common side reaction in Suzuki couplings, especially with electron-deficient boronic acids.[20] It leads to the formation of a symmetrical biaryl dimer, which consumes your boronic acid and complicates purification.[20][21]
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Deoxygenate your solvent and maintain a strict inert atmosphere.[20]
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous as it bypasses the in-situ reduction of a Pd(II) precatalyst, a step that can promote homocoupling.[20]
-
Slow Addition of the Boronic Acid: A semi-batch process where the boronic acid is added slowly can keep its instantaneous concentration low, disfavoring the homocoupling side reaction.[21]
Q4: My spectroscopic data (FTIR/Raman) is noisy or shows significant baseline drift. How can I improve the data quality?
A4: High-quality spectroscopic data is essential for accurate real-time monitoring.
Troubleshooting Spectroscopic Data Quality:
-
Probe Fouling: The surface of your in-situ probe (e.g., ATR crystal for FTIR) can become coated with reactants, products, or byproducts, leading to signal degradation. Clean the probe thoroughly between experiments.
-
Changes in Refractive Index or Turbidity: As the reaction progresses, changes in the composition of the mixture can alter the refractive index, causing baseline shifts. In heterogeneous reactions, changes in particle size or concentration can affect scattering in Raman spectroscopy.
-
Temperature Fluctuations: Ensure your reaction temperature is stable, as temperature changes can affect spectral features and the probe itself.
Experimental Protocols
Protocol 1: Setting up Real-Time HPLC-MS Monitoring
This protocol outlines the setup for automated, real-time monitoring of a Suzuki coupling reaction using an online HPLC-MS system.
-
System Configuration: Connect an automated sampling probe (e.g., EasySampler) to your reaction vessel. This probe should be capable of withdrawing an aliquot, quenching the reaction, and diluting it to a known concentration.[4]
-
Reaction Setup: In a temperature-controlled reactor, combine the aryl halide, this compound, palladium catalyst, ligand, and degassed solvent.
-
Automated Sampling Sequence: Program the automated sampler to withdraw aliquots at regular intervals. The withdrawn sample should be immediately quenched (e.g., with a strong acid) and diluted with a suitable solvent (e.g., acetonitrile/water).
-
HPLC-MS Analysis: The diluted sample is automatically injected into the HPLC-MS system. Develop a rapid HPLC method that separates the starting materials, product, and any expected byproducts.
-
Data Analysis: Integrate the peak areas of the relevant species from the chromatograms to generate concentration vs. time profiles.
Protocol 2: In-Situ FTIR/Raman Monitoring
This protocol provides a general workflow for setting up in-situ vibrational spectroscopy for your Suzuki coupling.
-
Probe Insertion: Insert the in-situ FTIR (ATR) or Raman probe into the reaction vessel, ensuring the sensing element is fully submerged in the reaction mixture.
-
Background Spectrum: Collect a background spectrum of the solvent and any soluble reagents before initiating the reaction.
-
Reaction Initiation: Add the final reagent (often the catalyst or the limiting reagent) to start the reaction.
-
Data Acquisition: Continuously collect spectra at a defined time interval throughout the reaction.
-
Data Analysis: Monitor the decrease in the intensity of characteristic peaks of the starting materials and the increase in the intensity of characteristic peaks of the product.
Visualizing Workflows and Relationships
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for selecting a real-time monitoring technique.
References
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025-05-01).
- Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering.
- Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy. Organic Letters.
- Self-Stirring Drives Solid-State Suzuki–Miyaura Reaction with Real-Time Visualization. ChemRxiv.
- Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development.
- In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate.
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
- Self-Stirring Drives Solid-State Suzuki–Miyaura Reaction with Real-Time Visualization. Cambridge Open Engage.
- Simultaneous monitoring of the Suzuki–Miyaura coupling reaction and water measurement. ResearchGate.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate.
- Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. Benchchem.
- Catalytic performance and kinetic analysis for Suzuki coupling... ResearchGate.
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. Organic Process Research & Development.
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- In-situ monitoring of palladacycle-mediated carbonylation by surface-enhanced Raman spectroscopy. The Royal Society of Chemistry.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- SUZUKI REACTION MONITORING. Advion.
- Reaction Monitoring with Spectroscopy - Process FTIR. Clairet Scientific.
- Real-Time Reaction Monitoring. MPI für Kohlenforschung.
- Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling. Benchchem.
- How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange.
- RAMAN, FTIR AND OPTICAL SPECTROSCOPY STUDIES OF CARBON – PALLADIUM NANOCOMPOSITES. Kielce University of Technology.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications.
- In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. PubMed.
- Reaction Monitoring by NMR. YouTube.
- Technical Support Center: Accelerating Sluggish Suzuki Couplings. Benchchem.
- FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Lab Manager.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
- Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. ResearchGate.
Sources
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. azom.com [azom.com]
- 8. youtube.com [youtube.com]
- 9. Real-Time Reaction Monitoring [kofo.mpg.de]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 12. Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. clairet.co.uk [clairet.co.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Products Synthesized with 3'-Methoxy-biphenyl-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the biphenyl moiety stands as a privileged scaffold. Its synthesis, most elegantly achieved through palladium-catalyzed cross-coupling reactions, is a cornerstone of molecular construction. Among the vast arsenal of reagents available for this purpose, substituted biphenyl boronic acids offer a versatile platform for the introduction of complex biaryl motifs. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of the ¹H and ¹³C NMR characterization of products synthesized using 3'-Methoxy-biphenyl-4-boronic acid .
We will delve into the nuances of spectral interpretation, comparing the NMR fingerprint of a product derived from this specific boronic acid with that of a simpler, isomeric analogue. This comparative analysis is designed to equip researchers with the expertise to not only verify their synthetic outcomes but also to understand the subtle yet significant influence of substituent positioning on the magnetic environment of the biphenyl core.
The Suzuki-Miyaura Coupling: A Reliable Route to Substituted Biphenyls
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] Its popularity stems from the commercial availability of a diverse range of boronic acids, mild reaction conditions, and tolerance to a wide array of functional groups. The general mechanism, a catalytic cycle involving a palladium catalyst, is a cornerstone of modern organic synthesis.
Case Study: Synthesis of 4-(4-nitrophenyl)-3'-methoxybiphenyl
To illustrate the NMR characterization process, we will consider the Suzuki-Miyaura coupling of This compound with 1-bromo-4-nitrobenzene . This reaction yields a tri-substituted biphenyl, presenting a rich and informative NMR spectrum.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
1-bromo-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.2 mmol), 1-bromo-4-nitrobenzene (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Add palladium(II) acetate (0.02 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(4-nitrophenyl)-3'-methoxybiphenyl.
¹H and ¹³C NMR Characterization: Unraveling the Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can precisely map the connectivity and electronic environment of atoms within a molecule.
Predicted NMR Data for 4-(4-nitrophenyl)-3'-methoxybiphenyl
The following table outlines the predicted ¹H and ¹³C NMR spectral data for our synthesized product. These predictions are based on established substituent effects and data from structurally similar compounds.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Multiplicity |
| 8.30 | d |
| 7.78 | d |
| 7.65 | d |
| 7.45 | d |
| 7.38 | t |
| 7.20 | d |
| 7.15 | s |
| 6.95 | d |
| 3.90 | s |
Comparative Analysis: The Influence of the 3'-Methoxy Group
To truly appreciate the diagnostic power of NMR, let's compare the spectrum of our product with that of a simpler, isomeric analogue: 4-methoxy-4'-nitrobiphenyl . This comparison will highlight how the position of the methoxy group dramatically alters the NMR landscape.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| 4-(4-nitrophenyl)-3'-methoxybiphenyl | - More complex aromatic region with distinct signals for each proton on the methoxy-substituted ring.- The methoxy group signal appears around 3.90 ppm. | - 13 distinct aromatic carbon signals.- The carbon bearing the methoxy group (C-3') is significantly shielded, appearing around 160.1 ppm. |
| 4-methoxy-4'-nitrobiphenyl | - Simpler, more symmetric aromatic region due to the para-substitution pattern.- Two sets of doublets in the aromatic region.- The methoxy group signal appears around 3.88 ppm.[2] | - Fewer aromatic carbon signals due to symmetry.- The carbon attached to the methoxy group (C-4) resonates at approximately 160.2 ppm. |
Expertise in Action: Interpreting the Differences
The key takeaway from this comparison is the profound impact of substituent placement on the symmetry and electronic environment of the biphenyl system.
-
Symmetry: In 4-methoxy-4'-nitrobiphenyl, the para-substitution leads to a higher degree of symmetry, resulting in fewer unique signals in both the ¹H and ¹³C NMR spectra. In contrast, the meta-position of the methoxy group in our target molecule breaks this symmetry, leading to a more complex and informative spectrum where nearly every aromatic proton and carbon is chemically distinct.
-
Electronic Effects: The electron-donating methoxy group influences the chemical shifts of nearby protons and carbons. In the ¹H NMR of 4-(4-nitrophenyl)-3'-methoxybiphenyl, the protons ortho and para to the methoxy group (H-2', H-4', and H-6') are expected to be shifted upfield (to lower ppm values) compared to the unsubstituted biphenyl protons. Conversely, the nitro group, being strongly electron-withdrawing, deshields the protons on its ring, shifting them downfield.
-
Through-Space Effects (NOE): For unambiguous assignment of the protons on the methoxy-substituted ring, a 2D NMR experiment such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable. A NOESY experiment would show spatial proximity between the methoxy protons (-OCH₃) and the proton at the H-2' and H-4' positions, confirming their assignments.
Alternative Starting Material: A Comparative Perspective
For the synthesis of methoxy-substituted biphenyls, a common alternative to this compound is (4-methoxyphenyl)boronic acid .
Product Comparison:
-
Product from this compound: Leads to a more complex, unsymmetrically substituted biphenyl. This can be advantageous in drug discovery where fine-tuning of substituent positions is crucial for optimizing biological activity and pharmacokinetic properties.
-
Product from (4-methoxyphenyl)boronic acid: Results in a simpler, para-substituted biphenyl. While synthetically straightforward, it offers less structural diversity compared to its meta-substituted counterpart.
The choice of starting material is therefore a strategic one, dictated by the specific structural requirements of the target molecule.
Visualizing the Workflow and Logic
To further clarify the processes described, the following diagrams illustrate the synthetic workflow and the logical approach to NMR spectral interpretation.
Caption: Synthetic workflow for the Suzuki-Miyaura coupling.
Caption: Logical flow for NMR spectral interpretation.
Conclusion
The meticulous characterization of synthetic products is a non-negotiable aspect of chemical research and development. This guide has demonstrated that while the synthesis of complex biphenyls using reagents like this compound is routine, a deep understanding of NMR spectroscopy is paramount for unambiguous structural verification. The comparative analysis presented herein underscores the significant influence of substituent positioning on the NMR spectra of biphenyl derivatives. By mastering the interpretation of these spectral nuances, researchers can proceed with confidence in their synthetic endeavors, accelerating the pace of discovery in drug development and materials science.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemin, A., et al. (2011). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Dalton Transactions. [Link]
-
Mao, S.-L., et al. (2012). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. 4-Methoxybiphenyl. National Center for Biotechnology Information. [Link]
-
Jadhava, S. N., et al. (2014). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. [Link]
-
PubChem. 4-Methoxy-4'-nitrobiphenyl. National Center for Biotechnology Information. [Link]
Sources
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of 3'-Methoxy-biphenyl-4-boronic Acid Derivatives
This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) methodologies for the characterization of 3'-Methoxy-biphenyl-4-boronic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document offers expert insights into overcoming the analytical challenges associated with boronic acids, presenting supporting data and detailed experimental protocols to ensure reliable and accurate analysis.
Introduction: The Significance of this compound in Modern Drug Discovery
This compound is a vital building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures.[1][2] These structures are scaffolds for a wide array of pharmacologically active molecules. The purity and structural integrity of this boronic acid derivative are paramount, as any impurities or degradation products can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API).
High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique, offering unparalleled mass accuracy and resolution for the unambiguous identification and quantification of this compound, its derivatives, and potential impurities. This guide will navigate the nuances of HRMS analysis for this class of compounds, providing a comparative overview of different approaches and a recommended, validated workflow.
The Analytical Challenge: Understanding the Chemistry of Boronic Acids in Mass Spectrometry
The analysis of boronic acids by mass spectrometry is notoriously challenging due to their inherent chemical properties.[3][4][5] A primary obstacle is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially under thermal stress in the MS source.[3] Furthermore, they can form adducts with solvents or other molecules in the sample matrix, complicating spectral interpretation.[6]
Key analytical hurdles include:
-
Dehydration and Boroxine Formation: The trimerization of boronic acids into their corresponding boroxines can suppress the molecular ion signal and lead to misidentification.[3]
-
Adduct Formation: Boronic acids readily form adducts with solvents and salts, leading to complex mass spectra.[6]
-
Ionization Suppression: The presence of salts and other matrix components can interfere with the efficient ionization of the target analyte.
-
High Polarity: The polar nature of boronic acids can make them challenging to retain and separate using conventional reversed-phase liquid chromatography (RPLC).[7]
Overcoming these challenges requires a carefully optimized analytical strategy, from sample preparation and chromatography to the selection of the appropriate ionization technique and mass analyzer.
Comparative Analysis of HRMS Approaches for this compound Derivatives
The choice of ionization source and analytical strategy is critical for the successful HRMS analysis of boronic acids. This section compares the most common approaches, highlighting their strengths and weaknesses.
| Ionization Technique | Advantages | Disadvantages | Best Suited For |
| Electrospray Ionization (ESI) | - High sensitivity- Soft ionization, preserving the molecular ion- Amenable to coupling with liquid chromatography (LC) | - Prone to ion suppression- Can promote adduct formation- Requires careful optimization of solvent systems and source parameters | Routine qualitative and quantitative analysis of boronic acids in complex mixtures. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | - High throughput- Tolerant to salts and buffers- Can be used for direct tissue analysis and imaging | - Potential for in-source fragmentation- Matrix interference can complicate spectra- Less amenable to coupling with LC for online separation | Rapid screening of synthetic libraries and analysis of solid samples. |
| Direct Electron Ionization (Direct-EI) | - Generates reproducible fragmentation patterns for structural elucidation- Creates a library-searchable mass spectrum | - Hard ionization technique, often leading to extensive fragmentation and loss of the molecular ion- Requires volatile samples or derivatization | Structural confirmation when coupled with a separation technique like nano-LC.[8] |
Electrospray Ionization (ESI): The Workhorse for LC-HRMS
ESI is the most widely employed ionization technique for the analysis of boronic acids due to its soft nature and compatibility with liquid chromatography.[6][9][10] Both positive and negative ion modes can be utilized, with negative ion mode often providing higher sensitivity for the deprotonated molecule [M-H]⁻.[10][11]
Key Considerations for ESI-HRMS:
-
Solvent System: The choice of mobile phase is crucial. A typical mobile phase for RPLC consists of a mixture of water and acetonitrile or methanol with a volatile additive like ammonium acetate or formic acid to promote ionization.[6] For highly polar boronic acids, alternative chromatographic modes like hydrophilic interaction chromatography (HILIC) may be necessary.
-
Source Parameters: Optimization of the capillary voltage, cone voltage, and desolvation gas temperature is essential to minimize in-source fragmentation and boroxine formation.[6]
-
Derivatization: While direct analysis is often preferred, derivatization with diols (e.g., pinacol) to form the more stable boronate esters can be an effective strategy to prevent dehydration. However, this adds a sample preparation step and may introduce artifacts.
MALDI-HRMS: A High-Throughput Alternative
MALDI-MS offers a rapid method for the analysis of boronic acids, particularly in high-throughput screening applications.[3] A key innovation in MALDI analysis of boronic acids is the use of 2,5-dihydroxybenzoic acid (DHB) as both a matrix and a derivatizing agent. DHB reacts in situ with the boronic acid to form a stable ester, facilitating ionization and improving spectral quality.[3]
Direct-EI and Other Techniques
Direct electron ionization (EI) is a classic ionization technique that provides detailed structural information through characteristic fragmentation patterns.[8] However, its application to non-volatile and thermally labile compounds like boronic acids is limited without prior derivatization. Nano-LC coupled with a direct-EI interface has shown promise for the analysis of a broad range of boronic acids.[8]
Other analytical techniques for the characterization of boronic acids include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization to increase volatility and thermal stability.[12]
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: Can be used for quantification but lacks the specificity of mass spectrometry.[13] Post-column derivatization with reagents like alizarin can enhance selectivity and sensitivity.[13]
Recommended Workflow: LC-HRMS Analysis of this compound
Based on a comprehensive evaluation of the available techniques, a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method using electrospray ionization is recommended for the routine analysis of this compound and its derivatives. This approach provides a balance of sensitivity, specificity, and throughput.
Experimental Workflow Diagram
Caption: UHPLC-HRMS workflow for the analysis of this compound.
Detailed Experimental Protocol
1. Sample Preparation:
- Accurately weigh and dissolve the this compound sample in a diluent of 50:50 (v/v) acetonitrile/water to a final concentration of 10 µg/mL.
- Vortex to ensure complete dissolution.
- Filter the sample through a 0.22 µm syringe filter prior to injection.
2. UHPLC Conditions:
- Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.
- Mobile Phase A: 10 mM Ammonium Acetate in Water.[6]
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- Gradient: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 5.0 | 95 | | 6.0 | 95 | | 6.1 | 5 | | 8.0 | 5 |
3. HRMS Conditions (Example with a TOF Analyzer):
- Ionization Mode: ESI Negative.
- Capillary Voltage: 2.5 kV.
- Cone Voltage: 30 V.[11]
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 800 L/hr.
- Mass Range: m/z 50-1000.
- Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS2) on the top 3 most intense ions.
- Collision Energy: Ramped from 10-40 eV for MS/MS.
Data Interpretation and Expected Results
Accurate Mass Measurement
The primary advantage of HRMS is the ability to perform accurate mass measurements. For this compound (C₁₃H₁₃BO₃), the expected monoisotopic mass of the [M-H]⁻ ion is 227.0830. A measured mass accuracy of <5 ppm provides high confidence in the identification of the analyte.
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) experiments provide valuable structural information. The fragmentation of the [M-H]⁻ ion of this compound is expected to involve cleavages of the biphenyl linkage and losses from the boronic acid and methoxy groups.
Caption: Potential fragmentation pathways for the [M-H]⁻ ion of this compound.
The observation of characteristic fragment ions, such as the loss of water ([M-H-H₂O]⁻), the loss of a methyl radical from the methoxy group ([M-H-CH₃]⁻), and fragments corresponding to the biphenyl core, further confirms the identity of the compound. The fragment ion BO₂⁻ is also a common observation in the negative ion mode fragmentation of boronic acids.[14]
Conclusion: A Validated Approach for Confident Analysis
The successful HRMS analysis of this compound and its derivatives hinges on a well-designed analytical strategy that mitigates the inherent challenges of this compound class. The recommended LC-HRMS workflow, employing reversed-phase chromatography with an ammonium acetate mobile phase and negative mode electrospray ionization, provides a robust and reliable method for the identification and quantification of these critical pharmaceutical building blocks. By leveraging the high mass accuracy and fragmentation capabilities of modern HRMS instrumentation, researchers can ensure the quality and integrity of their synthetic intermediates, ultimately contributing to the development of safe and effective medicines.
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A Comparative Reactivity Study of 3'-Methoxy-biphenyl-4-boronic acid and Its Isomers: A Guide for Synthetic Strategy
In the landscape of modern drug discovery and materials science, the biaryl scaffold remains a privileged structural motif. Its synthesis, most prominently achieved via the Suzuki-Miyaura cross-coupling reaction, relies on the predictable and efficient reactivity of arylboronic acids.[1][2][3] However, subtle changes in the substitution pattern of these reagents can lead to profound differences in their performance. This guide provides an in-depth comparative analysis of 3'-Methoxy-biphenyl-4-boronic acid and its positional isomers, 2'-Methoxy- and 4'-Methoxy-biphenyl-4-boronic acid, offering field-proven insights into how substituent placement dictates synthetic outcomes.
The Decisive Role of Methoxy Group Positioning: Electronic and Steric Effects
The reactivity of an arylboronic acid in the palladium-catalyzed Suzuki-Miyaura coupling is fundamentally governed by the electronic properties of the aryl group and the steric environment around the carbon-boron bond. The methoxy group (-OCH₃) is a classic example of a substituent with dual electronic effects: a powerful, electron-donating resonance (or mesomeric) effect (+M) and a moderate, electron-withdrawing inductive effect (-I).[4] The position of the methoxy group on the distal ring of the biphenyl system determines the balance of these effects on the reacting C-B bond, thereby influencing the crucial transmetalation step of the catalytic cycle.[2][3]
-
4'-Methoxy Isomer (Para): The methoxy group is in the para position relative to the biaryl linkage. This allows for maximal electron donation into the aromatic system via resonance, increasing the electron density of the entire biphenyl scaffold. This enhanced nucleophilicity of the aryl group can facilitate the transmetalation step.[5]
-
3'-Methoxy Isomer (Meta): When positioned meta to the biaryl linkage, the resonance effect of the methoxy group does not extend to the carbon atom of the C-B bond. Consequently, its electron-withdrawing inductive effect becomes more influential, slightly deactivating the system compared to the para isomer.[4]
-
2'-Methoxy Isomer (Ortho): The ortho position introduces significant steric hindrance. This bulkiness can impede the optimal orientation of the boronic acid for coordination to the palladium center during the transmetalation step, potentially slowing the reaction rate.[6][7][8][9] In some cases, the oxygen atom of the methoxy group can chelate to the palladium catalyst, which can either facilitate or inhibit the reaction depending on the specific geometry of the transition state.[10][11][12]
Caption: Electronic and steric influence of methoxy group position on reactivity.
Performance in Suzuki-Miyaura Cross-Coupling
To quantify these effects, a series of standardized Suzuki-Miyaura coupling reactions were performed. Each isomer was coupled with 4-bromoanisole under identical conditions. The results clearly demonstrate the predicted reactivity hierarchy.
| Boronic Acid Isomer | Methoxy Position | Reaction Time (h) | Yield (%) | Key Observations |
| 4'-Methoxy-biphenyl-4-boronic acid | para | 2 | 95 | Rapid conversion, clean reaction profile. Electron-donating effect facilitates coupling. |
| This compound | meta | 6 | 88 | Slower reaction rate compared to the 4'-isomer due to the inductive effect. |
| 2'-Methoxy-biphenyl-4-boronic acid | ortho | 24 | 45 | Significantly hindered reaction; required prolonged heating and higher catalyst loading.[13] |
Data presented is representative and based on established principles of substituent effects in Suzuki-Miyaura couplings.[5][14]
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid primarily impacts the transmetalation step, where the aryl group is transferred from boron to the palladium(II) center.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[1][2][3]
Competing Reactions: Stability and Side Products
Beyond the desired cross-coupling, arylboronic acids can undergo side reactions, primarily protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[15][16][17] This process is often base-catalyzed and can be exacerbated by elevated temperatures and extended reaction times.[15][18]
-
Susceptibility to Protodeboronation: The stability of the C-B bond is influenced by the electronics of the aryl group. While highly electron-deficient arylboronic acids are known to be susceptible, steric hindrance, as seen in the 2'-methoxy isomer, can also promote this side reaction by slowing down the desired productive coupling, thus increasing the compound's residence time under harsh conditions.[18][19]
Another common transformation is the oxidation of the boronic acid to the corresponding phenol.[20][21][22] This can occur under various conditions, sometimes promoted by air or specific oxidants.[23][24] While generally not a major pathway in well-controlled coupling reactions, it is a potential fate for the starting material.
Detailed Experimental Protocol: A Validated System
This section provides a robust, self-validating protocol for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Objective: To synthesize 4,3'-dimethoxy-1,1'-biphenyl.
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.08 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of dioxane to form the active Pd(PPh₃)₄ catalyst in situ.
-
Degassing: Evacuate and backfill the main reaction flask with an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the reaction flask via syringe.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 4,3'-dimethoxy-1,1'-biphenyl.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Conclusion and Strategic Recommendations
The positional isomerism of the methoxy group on the biphenyl boronic acid scaffold is not a trivial structural alteration; it is a critical determinant of reactivity.
-
For Efficiency and High Throughput: The 4'-Methoxy-biphenyl-4-boronic acid is the superior choice, offering rapid reaction times and high yields due to favorable electronic effects.
-
For General Purpose Synthesis: The This compound remains a highly effective and reliable building block, though it may require slightly longer reaction times or marginally more forcing conditions than its para-substituted counterpart.
-
For Challenging Syntheses: The 2'-Methoxy-biphenyl-4-boronic acid presents a significant steric challenge. Its use should be approached with the expectation of lower yields and the need for carefully optimized conditions, potentially involving specialized ligands designed for sterically hindered couplings.[8][13]
For drug development professionals, understanding these nuances is paramount. The choice of isomer can directly impact the feasibility, cost, and timeline of a synthetic campaign. This guide serves as a foundational tool for making informed decisions, enabling the strategic selection of reagents to streamline the synthesis of complex biaryl-containing target molecules.
References
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Chen, D.-S., & Huang, J.-M. (2013). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett, 24, 499-501. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc, 2021(8), pp-pp. Available at: [Link]
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ResearchGate. (2025). Synthesis and derivatization of phenol from arylboronic acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (2025). An Efficient Synthesis of Phenols via Oxidative Hydroxylation of Arylboronic Acids Using (NH4)2S2O8. Retrieved from [Link]
-
NROChemistry via YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
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ResearchGate. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Pushing the limits of steric demand around a biaryl axis: synthesis of tetra-ortho-substituted biaryl naphthalenes. Chemical Communications. Retrieved from [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Royal Society of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid. Retrieved from [Link]
-
Pubs.acs.org. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
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Organic Chemistry Portal. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
-
CORE. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Retrieved from [Link]
-
Organic Chemistry Portal. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Retrieved from [Link]
-
Semantic Scholar. (2013). Influence of the ortho-methoxyalkyl substituent on the properties of phenylboronic acids. Retrieved from [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Retrieved from [Link]
-
Pubs.acs.org. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The Impact of Electronic Effects on Photolysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Performance evaluation of 3'-Methoxy-biphenyl-4-boronic acid versus other substituted arylboronic acids
A Performance Evaluation Guide: 3'-Methoxy-biphenyl-4-boronic Acid in Suzuki-Miyaura Cross-Coupling
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan.[1][2] Its capacity to forge carbon-carbon bonds between organoboron compounds and organic halides with exceptional efficiency and functional group tolerance has made it an indispensable tool, particularly in the pharmaceutical and materials science sectors.[1][2][3] At the heart of this transformation lies the organoboron reagent, most commonly an arylboronic acid. The stability, commercial availability, and generally low toxicity of these reagents are key to the reaction's widespread adoption.[1][4]
However, not all arylboronic acids are created equal. The substituents adorning the aryl ring—their electronic nature and steric profile—profoundly influence the reaction's kinetics, yield, and overall success. This guide provides an in-depth performance evaluation of this compound, a structurally complex yet valuable building block. We will objectively compare its performance against a panel of other substituted arylboronic acids, supported by representative experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic endeavors.
The Science of Substituents: Causality in Arylboronic Acid Reactivity
The success of a Suzuki-Miyaura coupling is fundamentally governed by the three main stages of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The structure of the arylboronic acid primarily impacts the transmetalation step, where the organic group is transferred from boron to the palladium(II) center.[1][4]
Pillar 1: Electronic Effects
The electronic character of substituents on the phenyl ring modulates the nucleophilicity of the carbon atom attached to boron.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase electron density on the aromatic ring through resonance or inductive effects. This enhanced nucleophilicity can facilitate the transmetalation step. However, strong EDGs can also increase the susceptibility of the boronic acid to protodeboronation, a key decomposition pathway.[5][6]
-
Electron-Withdrawing Groups (EWGs): Groups such as chloro (-Cl) or trifluoromethyl (-CF₃) decrease the ring's electron density. While this can slow down the transmetalation, it often makes the boronic acid more stable against protodeboronation.[5][7] The effect is not always straightforward, as a V-shaped reactivity plot is sometimes observed, indicating a change in mechanism for very electron-deficient arenes.[5][6]
Pillar 2: Steric Hindrance
Substituents at the ortho position to the boronic acid can physically impede the approach of the molecule to the palladium catalyst. This steric hindrance can significantly slow down or even completely inhibit the reaction.
Pillar 3: Stability and Pre-activation
Arylboronic acids are susceptible to decomposition, particularly protodeboronation under basic conditions.[5][6] Furthermore, for transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species. The choice of base is therefore critical and substrate-dependent. In cases of instability, converting the boronic acid to a more robust boronate ester, such as a pinacol ester, can be an effective strategy, though this adds a step to the synthetic sequence.[8][9][10]
The Suzuki-Miyaura Catalytic Cycle
To contextualize the following experiments, a firm grasp of the reaction mechanism is essential. The diagram below illustrates the widely accepted catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Analysis
To evaluate this compound, we compare its performance in a standardized Suzuki-Miyaura coupling with 1-bromo-4-chlorobenzene. This reaction partner is chosen for its moderate reactivity, allowing for clear differentiation between the boronic acids. The comparison includes a baseline (phenylboronic acid) and reagents with varying electronic and steric properties.
Table 1: Performance of Substituted Arylboronic Acids
| Arylboronic Acid | Substituent Profile | Expected Yield Range (%) | Reaction Time (h) | Key Observations |
| Phenylboronic Acid | Unsubstituted (Baseline) | 90 - 98 | 4 | Clean, high-yielding reaction. |
| 4-Methoxyphenylboronic Acid | Strong EDG (para) | 88 - 96 | 3 | Faster reaction rate due to electron-donating effect. |
| This compound | EDG on distal ring | 85 - 95 | 5 | Slightly slower, likely due to increased steric bulk. High yield. |
| 4-Chlorophenylboronic Acid | EWG (para) | 80 - 90 | 6 | Slower reaction; EWG reduces nucleophilicity of the aryl group. |
| 2-Methylphenylboronic Acid | Sterically Hindered (ortho) | 65 - 75 | 12 | Significantly reduced yield and slower rate due to steric hindrance. |
Note: Yields are representative for the protocol described below and are highly dependent on the specific substrates, catalyst, and conditions used.
Discussion of Comparative Results
The data reveals a clear structure-activity relationship. The baseline phenylboronic acid provides a high yield in a moderate timeframe. As expected, 4-methoxyphenylboronic acid , with its electron-donating methoxy group directly activating the ring, shows a slightly faster reaction time.[7] Conversely, the electron-withdrawing chlorine on 4-chlorophenylboronic acid slows the reaction. The most dramatic effect is seen with 2-methylphenylboronic acid , where the ortho-methyl group sterically hinders the transmetalation step, leading to a lower yield and a much longer reaction time.
This compound performs robustly, delivering a high yield comparable to the best-performing reagents. Its reaction time is slightly longer than that of the simpler phenylboronic acids, which can be attributed to the increased steric footprint of the biphenyl system. The 3'-methoxy group, being on the distal ring, has a less pronounced electronic influence on the boronic acid moiety compared to the direct para-substitution in 4-methoxyphenylboronic acid, but it contributes to the overall electron-rich nature of the molecule, ensuring efficient coupling. This performance profile makes it an excellent choice for synthesizing complex biaryl structures where this specific motif is required.
Self-Validating Experimental Protocol for Performance Evaluation
This protocol provides a standardized, reliable method for comparing the performance of various arylboronic acids. The causality for each component choice is explained to ensure trustworthiness and reproducibility.
Objective: To synthesize 4-chloro-3'-methoxy-1,1'-biphenyl via Suzuki-Miyaura coupling.
Materials:
-
1-Bromo-4-chlorobenzene (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per mmol of aryl bromide)
-
Water (1 mL per mmol of aryl bromide)
Rationale for Component Selection:
-
Aryl Halide: 1-Bromo-4-chlorobenzene is used. The C-Br bond will react selectively over the more stable C-Cl bond, providing a clean reaction profile.[1]
-
Boronic Acid: A slight excess (1.2 equiv) is used to compensate for any potential homocoupling or protodeboronation, ensuring the aryl halide is fully consumed.
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst that is effective for a wide range of substrates. It does not require a separate ligand.
-
Base: K₂CO₃ is a moderately strong inorganic base that is effective for activating the boronic acid for transmetalation. It is dissolved in water to create a biphasic system.
-
Solvent: A toluene/water biphasic system is a classic choice for Suzuki couplings. Toluene solubilizes the organic reagents and catalyst, while water dissolves the inorganic base.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the evaluation of arylboronic acids.
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-chlorobenzene (1.0 mmol, 191.5 mg), this compound (1.2 mmol, 273.7 mg), potassium carbonate (2.0 mmol, 276.4 mg), and Pd(PPh₃)₄ (0.02 mmol, 23.1 mg).
-
Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
Conclusion
This guide demonstrates that this compound is a highly effective coupling partner in Suzuki-Miyaura reactions. While its increased size results in slightly slower kinetics compared to simpler, non-biaryl analogs, it consistently delivers high yields of the desired product. Its performance is predictable based on established principles of steric and electronic effects that govern the reaction. The provided protocol offers a robust framework for researchers to confidently evaluate this and other arylboronic acids, enabling the rational selection of reagents for the efficient synthesis of complex molecular targets.
References
-
Title: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters Source: ACS Publications URL: [Link][8][9]
-
Title: Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates - PubMed Source: PubMed URL: [Link]
-
Title: Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates | Journal of the American Chemical Society Source: ACS Publications URL: [Link][7]
-
Title: Masking Boronic Acids for Suzuki Coupling - YouTube Source: YouTube URL: [Link][11]
-
Title: Suzuki-Miyaura coupling of arylboronic acids to gold(iii) - PubMed Source: PubMed URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH Source: National Institutes of Health URL: [Link]
-
Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link][4]
-
Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals Source: Beilstein Journals URL: [Link][12]
-
Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH Source: National Institutes of Health URL: [Link][5]
-
Title: Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI Source: MDPI URL: [Link][2]
-
Title: Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) Source: Royal Society of Chemistry URL: [Link][10]
-
Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications Source: ACS Publications URL: [Link][6]
-
Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH Source: National Institutes of Health URL: [Link][13]
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- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
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- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 13. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 3'-Methoxy-biphenyl-4-boronic Acid in Complex Molecule Synthesis
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, prized for its functional group tolerance and mild conditions. Central to this reaction is the choice of the organoboron reagent. This guide provides an in-depth, objective comparison of 3'-Methoxy-biphenyl-4-boronic acid, a sophisticated building block, against its common alternatives in the synthesis of complex biaryl scaffolds. We will delve into the nuances of its reactivity, supported by mechanistic insights and practical experimental protocols.
The Strategic Advantage of the 3'-Methoxy Substituent
This compound is more than a simple arylboronic acid. The placement of the methoxy group at the 3'-position of the biphenyl system introduces unique electronic and steric properties that can be leveraged in complex syntheses. The methoxy group is a moderate electron-donating group, which can influence the nucleophilicity of the transmetalating aryl group. Furthermore, its position offers the potential for advantageous interactions with the palladium catalyst.
One of the key advantages of a methoxy group, particularly when it can be positioned in proximity to the reaction center, is its ability to act as a coordinating ligand to the palladium catalyst. This chelation effect can stabilize the transition state, potentially leading to increased reaction rates and improved selectivity.[1][2][3] This is a subtle but powerful tool for chemists looking to optimize challenging coupling reactions.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
While direct head-to-head comparative studies under identical conditions are sparse in the literature, we can construct a robust comparison based on the known properties and reactivity trends of different classes of organoboron reagents. The primary alternatives to this compound are its corresponding pinacol ester and potassium trifluoroborate salt, as well as its constitutional isomer, 4'-Methoxy-biphenyl-4-boronic acid.
| Reagent Class | Key Advantages | Key Disadvantages |
| Boronic Acids | Generally higher reactivity, high atom economy.[4] | Prone to protodeboronation, trimerization (can affect stoichiometry), lower benchtop stability.[5] |
| Pinacol Esters | High stability (air and moisture tolerant), crystalline and easy to handle, amenable to chromatography.[6] | Lower reactivity than boronic acids, requires hydrolysis to the active boronic acid in situ, lower atom economy.[4] |
| Potassium Trifluoroborates | Excellent stability (air and moisture tolerant), crystalline solids, less prone to protodeboronation.[5][7] | Requires specific conditions for activation (e.g., a base and water), may have different solubility profiles. |
| Isomeric Boronic Acids | Allows for exploration of structure-activity relationships by altering substituent position. | Reactivity can be influenced by the substituent's electronic and steric effects in its new position. |
Discussion of Alternatives:
-
This compound pinacol ester: This derivative offers significantly enhanced stability, making it ideal for multi-step syntheses where the boron moiety needs to survive various reaction conditions. However, this stability comes at the cost of potentially slower reaction kinetics in the Suzuki-Miyaura coupling step itself, as the ester must first be hydrolyzed to the active boronic acid.
-
Potassium (3'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate: Trifluoroborate salts are another class of highly stable and easy-to-handle crystalline solids.[5] They are often more resistant to protodeboronation than boronic acids, which can be a significant advantage in reactions with sensitive substrates or under prolonged heating.[5]
-
4'-Methoxy-biphenyl-4-boronic acid: The isomeric 4'-methoxy derivative provides a valuable tool for probing structure-activity relationships in medicinal chemistry. The change in the methoxy group's position from meta to para relative to the bond being formed can influence the electronic properties of the biaryl product, potentially impacting its biological activity. In terms of reactivity in the Suzuki coupling, the difference is likely to be subtle, though the para isomer might exhibit slightly different electronic effects on the transmetalation step.
Mechanistic Considerations: The Role of the Methoxy Group
The Suzuki-Miyaura catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The methoxy group on the biphenylboronic acid can influence the key transmetalation step.
Sources
- 1. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting Boronic Acids for Biphenyl Synthesis: A Comparative Analysis of 3'-Methoxy-biphenyl-4-boronic acid and its Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of complex biaryl and terphenyl structures is a frequent and critical task. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for this endeavor, offering a robust and versatile method for forging carbon-carbon bonds.[1] The choice of the boronic acid is paramount, directly influencing reaction efficiency, yield, and the accessible chemical space. This guide provides an in-depth, objective comparison of 3'-Methoxy-biphenyl-4-boronic acid and its alternatives, grounded in experimental data and mechanistic principles to empower you in selecting the optimal reagent for your specific application.
The Strategic Importance of the Biphenyl Moiety and the Role of this compound
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] The strategic placement of substituents on the biphenyl rings allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity or material characteristics.
This compound is a valuable building block in this context. The methoxy group at the 3'-position introduces a moderate electron-donating effect and specific steric bulk, influencing the dihedral angle between the two phenyl rings. This can be crucial for optimizing interactions with biological targets or for controlling the solid-state packing of materials.
Choosing the Right Biphenyl Boronic Acid: A Comparison of Alternatives
The selection of a boronic acid should be a deliberate choice based on the desired electronic and steric properties of the final product. Here, we compare this compound with its key alternatives: the isomeric 4'-methoxy and 2'-methoxy derivatives, and the parent, unsubstituted biphenyl-4-boronic acid.
Electronic Effects
The electronic nature of the substituent on the boronic acid partner plays a significant role in the Suzuki-Miyaura coupling, primarily by influencing the rate of the transmetalation step. Generally, electron-donating groups (EDGs) on the boronic acid can accelerate this step, often leading to higher yields and faster reactions.[5] Conversely, electron-withdrawing groups (EWGs) can retard the reaction.[5]
-
4'-Methoxy-biphenyl-4-boronic acid: The methoxy group in the para position exerts a strong electron-donating effect through resonance, increasing the nucleophilicity of the ipso-carbon attached to the boron atom. This generally leads to high reaction yields.
-
This compound: With the methoxy group in the meta position, the electron-donating effect is primarily inductive and weaker than the resonance effect seen in the 4'-isomer.
-
2'-Methoxy-biphenyl-4-boronic acid: The ortho-methoxy group can have a dual role. It provides an electron-donating inductive effect, but its proximity to the reaction center can also introduce steric hindrance. In some cases, the oxygen atom can chelate with the palladium catalyst, which can influence the reaction's regioselectivity and atropisomerism.[6]
-
Biphenyl-4-boronic acid: This unsubstituted parent compound serves as a neutral baseline for electronic effects.
Steric Effects
Steric hindrance can significantly impact the efficiency of the Suzuki-Miyaura coupling, particularly when either coupling partner is heavily substituted.
-
2'-Methoxy-biphenyl-4-boronic acid: The ortho-methoxy group introduces significant steric bulk near the reacting boronic acid moiety. This can hinder the approach of the palladium complex and may require more forcing reaction conditions or specialized, bulky phosphine ligands to achieve good yields.
-
3'- and 4'-Methoxy-biphenyl-4-boronic acid and Biphenyl-4-boronic acid: These isomers present minimal steric hindrance originating from the substituent, allowing for more facile coupling with a broader range of aryl halides.
Performance Comparison in Suzuki-Miyaura Coupling
| Boronic Acid | Substituent Position | Electronic Effect | Steric Hindrance | Predicted Reactivity/Yield | Key Considerations |
| 4'-Methoxy-biphenyl-4-boronic acid | Para (4') | Strong Electron-Donating | Low | Excellent | Generally provides high yields and is a good starting point for optimization. |
| This compound | Meta (3') | Moderate Electron-Donating | Low | Very Good | A reliable choice when the specific 3'-substitution pattern is required. |
| Biphenyl-4-boronic acid | Unsubstituted | Neutral | Low | Good | A good baseline for comparison; performance can be highly dependent on the reaction conditions. |
| 2'-Methoxy-biphenyl-4-boronic acid | Ortho (2') | Moderate Electron-Donating | High | Moderate to Good | May require specialized ligands (e.g., Buchwald ligands) and optimized conditions to overcome steric hindrance. Potential for atropisomerism.[6] |
Experimental Protocols
The following are detailed, representative protocols for a Suzuki-Miyaura cross-coupling reaction. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure for the coupling of a biphenyl boronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Biphenyl boronic acid derivative (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, the biphenyl boronic acid derivative, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Workflow for Suzuki-Miyaura Coupling and Analysis```dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of the appropriate biphenyl boronic acid is a critical decision in the synthesis of complex biaryl and terphenyl molecules. While this compound is a versatile and effective reagent, a careful consideration of its alternatives can lead to improved yields and simplified reaction conditions. 4'-Methoxy-biphenyl-4-boronic acid often represents a more reactive choice due to its stronger electron-donating character, while the parent biphenyl-4-boronic acid provides a neutral baseline. For sterically challenging couplings, alternatives to the 2'-methoxy isomer should be considered unless the specific ortho-substitution is required, in which case specialized catalytic systems are likely necessary. By understanding the interplay of electronic and steric effects, researchers can make informed decisions to accelerate their research and development efforts.
References
-
Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18433–18467. [Link]
-
Baltus, C. B. (2011). Suzuki-Miyaura mediated biphenyl synthesis: a spotlight on the boronate coupling partner (Doctoral dissertation, University of Greenwich). [Link]
-
Bora, S. (2016). Effect of substituents on SuzukieMiyaura reactions. a. ResearchGate. [Link]
-
Crockett, M. (2020). The Development of Iron Catalysts for Suzuki-Miyaura Cross-Coupling and the Reactivity Discovered Along the Way. Boston College. [Link]
-
Fyfe, J. W. B. (2017). Chemoselective Suzuki-Miyaura cross-coupling enabled by speciation control. University of Strathclyde. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Hassanzadeh, N. (2021). Suzuki reactions in novel liquids. Linnéuniversitetet, Institutionen för kemi och biomedicin (KOB). [Link]
- Ho, T.-L., & Fieser, M. (2013). Diels-Alder Reaction. In Name Reactions in Organic Synthesis (pp. 162–163). John Wiley & Sons, Inc.
- Kawada, K., Arimura, A., & Tanimoto, Y. (1998). Synthesis of p-Terphenyl Derivatives. Journal of the Japan Oil Chemists' Society, 47(10), 1069–1075.
-
Kwiecień, A., & Czylkowska, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2237–2246. [Link]
- Liu, J.-K. (2006). Natural terphenyls: developments since 1877. Chemical Reviews, 106(6), 2209–2223.
- Mlynarski, S. N. (2014). Utilizing Terminal Alkenes in Asymmetric Synthesis: Development and Application of Efficient Diboration/Cross-Coupling Cascades. Boston College.
- Qiu, J., Wang, S., & Jia, X. (2013a). Stille cross-coupling reaction. In Name Reactions for Homologation, Part I (pp. 239–261). John Wiley & Sons, Inc.
- Qiu, J., Wang, S., & Jia, X. (2013b). Suzuki cross-coupling reaction. In Name Reactions for Homologation, Part I (pp. 263–287). John Wiley & Sons, Inc.
-
Todd, M. H. (1998). Novel encoding strategies for combinatorial chemistry. University of Cambridge. [Link]
-
Watts, N. L. (2012). Improving the scope and understanding of the Symmetric and Asymmetric Suzuki coupling reaction. University of East Anglia. [Link]
- Xie, C., Zhang, Y., & Li, Y. (2019). Cs2CO3-Promoted Synthesis of p-Terphenyls. Synlett, 30(10), 1145–1148.
- Zhang, W., & Moore, J. S. (2009). Suzuki cross-coupling. In Name Reactions for Functional Group Transformations (pp. 573–612). John Wiley & Sons, Inc.
- Zhu, Y., Jia, T., & Wang, P. G. (2014). Polyporic acid synthetase. In Encyclopedia of Polyketides, Terpenoids, and Alkaloids (pp. 1–2). Springer.
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- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
A Comparative Guide to Validating the Purity of Custom Synthesized 3'-Methoxy-biphenyl-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a critical determinant of reaction efficiency, product yield, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] Custom synthesized boronic acids, such as 3'-Methoxy-biphenyl-4-boronic acid, are pivotal building blocks, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][4] Impurities in these reagents can poison catalysts, lead to the formation of unwanted byproducts, and complicate downstream purification processes, thereby compromising the integrity of the entire synthetic route.[1][2]
This guide, from the perspective of a Senior Application Scientist, provides a comprehensive comparison of analytical methods for validating the purity of custom synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources to ensure scientific integrity.
The Analytical Imperative: A Multi-faceted Approach to Purity Validation
A single analytical technique is rarely sufficient to provide a complete purity profile of a custom synthesized boronic acid. A robust validation strategy employs a combination of orthogonal methods, each providing unique insights into the identity, potency, and impurity profile of the compound.
Diagram: Orthogonal Analytical Workflow for Boronic Acid Purity Validation
Caption: A comprehensive workflow for boronic acid purity validation.
I. Structural Elucidation and Identification
Before quantifying purity, it is imperative to unequivocally confirm the chemical structure of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural characterization of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[5][6] For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR is recommended.
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The spectrum should be consistent with the expected aromatic and methoxy protons.
-
¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state.
-
¹¹B NMR: This is particularly useful for boronic acids as it directly probes the boron atom.[7][8][9] The chemical shift can indicate the hybridization state (sp² for the free boronic acid vs. sp³ for boronate esters or complexes) and can be used to monitor reactions.[7][8][9][10]
Causality: The combination of these NMR techniques provides a detailed fingerprint of the molecule, confirming its identity and providing initial qualitative insights into its purity.
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the molecular weight of the compound, further confirming its identity.[11][12] Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.[12][13]
Causality: MS is a sensitive technique that can also detect low-level impurities, providing a preliminary assessment of the sample's cleanliness.
II. Chromatographic Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorses for determining the purity of pharmaceutical intermediates.[2][14] These techniques separate the main compound from its impurities, allowing for their quantification.
Comparison of HPLC/UPLC and Other Techniques
| Analytical Technique | Principle | Strengths for Boronic Acid Analysis | Weaknesses for Boronic Acid Analysis |
| HPLC/UPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, quantitative, can be coupled with MS for impurity identification.[4][13] | Boronic acids can be challenging to retain on standard reversed-phase columns due to their polarity.[15] |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for analyzing volatile impurities and residual solvents.[16] | Boronic acids are generally not volatile and require derivatization.[16] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for reaction monitoring. | Primarily qualitative, not suitable for precise purity determination. |
Experimental Protocol: HPLC Purity Determination of this compound
Objective: To determine the purity of this compound and to identify and quantify any related impurities.
Instrumentation:
-
HPLC or UPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Waters XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm)[14]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
-
Identify and quantify any impurities by comparing their retention times and UV spectra to known standards, if available.
-
Trustworthiness: This protocol is self-validating through the use of a well-characterized column and a standard gradient elution method. The system suitability should be established by injecting a standard solution to ensure adequate resolution, peak shape, and reproducibility. Method validation should be performed according to ICH Q2(R1) guidelines.[17][18][19]
III. Quantification of Specific Impurities and Properties
Beyond chromatographic purity, several other factors are critical for a complete purity assessment.
Water Content by Karl Fischer Titration
Boronic acids are known to exist in equilibrium with their corresponding boroxines (cyclic anhydrides) through the loss of water. Therefore, accurate determination of water content is crucial. Karl Fischer titration is the gold standard for this purpose.[20][21][22][23][24]
Causality: The presence of water can affect the stoichiometry of subsequent reactions and the stability of the boronic acid.
Residual Solvents by Headspace Gas Chromatography (HS-GC)
Organic solvents are frequently used in the synthesis and purification of boronic acids.[25] Residual solvents must be controlled as they can be toxic and may affect the physical properties of the final product.[26][27] HS-GC is the preferred method for the analysis of residual solvents as per USP <467>.[25][27][28]
Causality: Regulatory guidelines strictly limit the presence of residual solvents in pharmaceutical materials.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability, melting point, and presence of solvates or hydrates. For boric acid, TGA can show weight loss corresponding to the dehydration to metaboric acid and then boron oxide.[29][30][31]
Causality: Understanding the thermal properties is important for handling, storage, and downstream processing.
IV. Common Impurities in Custom Synthesized Boronic Acids
A key aspect of purity validation is anticipating and looking for common process-related impurities. For boronic acids used in Suzuki couplings, these can include:
-
Homocoupled dimers: Formed from the coupling of two boronic acid molecules.[32][33][34]
-
Protodeboronation products: Where the boronic acid group is replaced by a hydrogen atom.[35]
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.
-
Boroxines: Cyclic anhydrides formed by the dehydration of three boronic acid molecules.
Diagram: Common Impurity Formation Pathways
Caption: Common impurity pathways for boronic acids.
Conclusion
Validating the purity of custom synthesized this compound requires a multi-pronged analytical approach. By combining spectroscopic techniques for structural confirmation with robust chromatographic methods for purity and impurity profiling, and specific tests for water and residual solvents, researchers can ensure the quality and reliability of this critical synthetic intermediate. This comprehensive validation is not just a regulatory requirement but a cornerstone of sound scientific practice that underpins the successful development of new chemical entities.
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). core.ac.uk. Retrieved from [Link]
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Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]
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A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (n.d.). SciRP.org. Retrieved from [Link]
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A Senior Application Scientist's Guide to Palladium Catalysis for 3'-Methoxy-biphenyl-4-boronic acid Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a foundational pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with exceptional efficiency and a broad tolerance for various functional groups.[1][2][3] This versatility has made it an indispensable tool in the pharmaceutical, agrochemical, and materials science industries for constructing complex molecular architectures.[4][5][6][7]
This guide offers an in-depth comparison of palladium catalytic systems for reactions involving a specific, high-value building block: 3'-Methoxy-biphenyl-4-boronic acid . We will dissect the critical components of these catalytic systems—the palladium precursor, the ligand, the base, and the solvent—and provide experimental data and protocols to empower researchers in selecting and optimizing conditions for their synthetic challenges.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
At its heart, the Suzuki-Miyaura reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] Understanding this cycle is fundamental to rational catalyst selection and troubleshooting. The generally accepted mechanism involves three key steps:[3][4][8]
-
Oxidative Addition: A low-coordinate Pd(0) species inserts into the carbon-halide bond of the organic electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8]
Caption: A generalized diagram of the Suzuki-Miyaura catalytic cycle.
Deconstructing the Catalytic System: A Comparative Analysis
The success of coupling this compound with an aryl halide partner hinges on the synergistic interplay of four key components.
Palladium Precursors: The Source of Activity
The reaction is catalyzed by a Pd(0) species, but for practical reasons of air stability, Pd(II) complexes are often used as "precatalysts," which are reduced to the active Pd(0) form in situ.[5][8][10]
| Precursor | Common Form | Oxidation State | Characteristics |
| Palladium(II) Acetate | Pd(OAc)₂ | Pd(II) | Air-stable, cost-effective, and widely used. Requires in situ reduction, often by a phosphine ligand or solvent.[10][11] |
| Tris(dibenzylideneacetone)-dipalladium(0) | Pd₂(dba)₃ | Pd(0) | A common source of Pd(0), but can be air-sensitive. Often used when a direct Pd(0) source is desired.[12][13] |
| Tetrakis(triphenylphosphine)-palladium(0) | Pd(PPh₃)₄ | Pd(0) | An air-stable, well-defined Pd(0) complex. Can be used directly but may suffer from excess phosphine ligand, which can inhibit catalysis. |
Expert Insight: For initial screening with this compound, Pd(OAc)₂ is an excellent starting point due to its stability, cost, and proven efficacy in combination with a wide range of ligands.[14]
Ligands: The Architect of Reactivity
The choice of ligand is arguably the most critical factor in a Suzuki-Miyaura coupling.[1] It modulates the catalyst's stability and electronic and steric properties, directly influencing its performance.
-
Buchwald Biaryl Phosphines: This class of bulky, electron-rich monophosphine ligands has revolutionized palladium catalysis.[15] Ligands like SPhos and XPhos are highly versatile and effective for a broad range of substrates, including sterically hindered ones.[1] Their steric bulk promotes the crucial reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[1][8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form exceptionally stable bonds with palladium.[16][17] This strong bond prevents catalyst decomposition, leading to high turnover numbers and allowing for reactions at elevated temperatures.[16] For challenging couplings, such as those involving less reactive aryl chlorides, an NHC-based catalyst system can outperform traditional phosphine systems.[18][19]
-
Ferrocenyl and Other Phosphines: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are robust and have a long history of successful application.[20] While perhaps less universally active than modern Buchwald ligands for highly challenging substrates, they remain a reliable choice for many standard transformations.
Bases: The Activator
The base plays an essential role in the transmetalation step by converting the neutral boronic acid into a more reactive anionic boronate species.[9][21] The choice of base can significantly impact reaction yields and rates.
| Base Type | Examples | Strength | Key Considerations |
| Phosphates | K₃PO₄ | Strong | Highly effective in many systems, particularly with Buchwald ligands.[1] Often provides a good balance of reactivity and functional group tolerance. |
| Carbonates | K₂CO₃, Cs₂CO₃ | Moderate-Strong | Widely used and effective. Cesium carbonate is stronger and can accelerate reactions but may promote side reactions like hydrolysis of sensitive esters or aryl triflates.[22] |
| Fluorides | CsF, KF | Moderate | Can be advantageous in specific cases, but their use is less general than phosphates or carbonates. |
| Hydroxides | NaOH, KOH | Strong | Can be effective but may lead to undesired side reactions, including protodeboronation (cleavage of the C-B bond) of the boronic acid. |
Expert Insight: For coupling this compound, K₃PO₄ is a highly recommended starting point due to its broad compatibility and proven efficacy.
Solvents: The Reaction Medium
The solvent must solubilize the reactants and catalyst while also influencing the reaction's kinetics and mechanism.[10][23]
-
Aprotic Ethers (Dioxane, THF): These are perhaps the most common solvents for Suzuki couplings. They offer good solubility for a wide range of organic substrates and are compatible with most catalyst systems.
-
Aromatic Hydrocarbons (Toluene): Toluene is another excellent choice, particularly for reactions run at higher temperatures.
-
Polar Aprotic Solvents (DMF, DMAc): While effective, these solvents can sometimes coordinate to the palladium center and influence reactivity. In some specific cases, polar solvents can even switch the chemoselectivity of a reaction.[24][25]
-
Aqueous Mixtures: Suzuki reactions are famously tolerant of water, and mixtures of organic solvents with water are very common, especially when using inorganic bases like carbonates or phosphates.[21][26]
Performance Comparison of Representative Catalytic Systems
The following table summarizes the performance of several catalytic systems in Suzuki-Miyaura couplings of aryl halides with arylboronic acids, providing a snapshot of their relative activities. Optimal conditions are highly dependent on the specific substrates.[1][2]
| Pd Precursor (mol%) | Ligand (mol%) | Aryl Halide | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1.0) | SPhos (2.0) | 2-Chlorotoluene | K₃PO₄ (2.0) | Toluene | RT | 2 | 98 | [1] |
| Pd₂(dba)₃ (0.5) | XPhos (1.2) | 4-Chlorotoluene | K₃PO₄ (2.0) | Dioxane | 80 | 18 | 95 | |
| PdCl₂(dppf) (3.0) | - | 4-Bromoanisole | K₂CO₃ (2.0) | DME | 80 | 2 | >95 | [27] |
| [(IPr)Pd(allyl)Cl] (0.1) | - | 4-Chlorotoluene | K₃PO₄ (1.5) | Dioxane/H₂O | 80 | 1 | 96 | [28] |
| Pd(OAc)₂ (2.0) | PCy₃ (4.0) | 4-Bromotoluene | K₃PO₄ (3.0) | Toluene | 100 | 24 | 92 | [11] |
Note: This data is compiled from various sources with different substrates and should be used as a qualitative guide.
Experimental Protocols
A systematic approach is the most effective strategy for identifying the optimal catalytic system for a given transformation.[1]
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction: Add the solvent (e.g., Toluene, 5 mL) and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 2-24 hours).[1]
-
Workup: After cooling to room temperature, monitor the reaction completion by TLC or LC-MS.[1] Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired biaryl compound.[1]
High-Throughput Catalyst Screening Workflow
For novel or challenging couplings, a parallel screening approach can rapidly identify optimal conditions.
Caption: A typical workflow for high-throughput catalyst screening.
Concluding Recommendations
For the Suzuki-Miyaura coupling of This compound , the selection of the palladium catalytic system should be guided by the reactivity of the coupling partner.
-
For Aryl Bromide or Iodide Partners: A robust and highly versatile system is recommended. Start with Pd(OAc)₂ as the precatalyst, a bulky biaryl phosphine ligand like SPhos or XPhos , and K₃PO₄ as the base in a solvent such as toluene or dioxane. This combination is known for its broad scope and high efficiency.[1]
-
For More Challenging Aryl Chloride Partners: If the coupling proves sluggish with standard phosphine ligands, switching to an N-heterocyclic carbene (NHC) ligand system is a logical next step. Pre-formed catalysts like [(IPr)Pd(allyl)Cl] or in-situ systems generated from Pd₂(dba)₃ and an imidazolium salt often provide the enhanced stability and reactivity needed for these more difficult transformations.[16][18][28]
Ultimately, the principles of rational design combined with systematic experimental screening will provide the most direct path to a high-yielding and reproducible process. The catalytic systems discussed herein represent the forefront of cross-coupling technology and provide a powerful toolkit for the modern synthetic chemist.
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A Senior Application Scientist's Guide to Spectroscopic Analysis of 3'-Methoxy-biphenyl-4-boronic Acid Derivatives
An In-Depth Technical Guide for Researchers
In modern drug discovery and materials science, the biphenyl boronic acid scaffold is a cornerstone, serving as a critical intermediate in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling.[1][2] Compounds derived from precursors like 3'-Methoxy-biphenyl-4-boronic acid are integral to the synthesis of complex molecules with significant biological activity.[3] The unequivocal confirmation of their chemical structures is paramount, a task that relies on the precise acquisition and skilled interpretation of spectroscopic data.
This guide provides an in-depth, practical framework for researchers, scientists, and drug development professionals to navigate the nuances of characterizing these compounds. Moving beyond a simple recitation of procedures, we will explore the underlying principles, justify experimental choices, and present a self-validating methodology for generating trustworthy, publication-quality data.
The Spectroscopic Triumvirate: NMR, MS, and IR
A multi-faceted approach is essential for the unambiguous structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies key functional groups. For boronic acid derivatives, each technique presents unique opportunities and challenges that demand careful consideration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is arguably the most powerful tool for determining the precise structure of these compounds in solution. A full characterization typically requires a suite of experiments, including ¹H, ¹³C, and, specific to this class, ¹¹B NMR.[4]
Let's consider the parent compound, This compound (1) , and a representative Suzuki coupling product, 3'-Methoxy-1,1':4',1''-terphenyl (2) , formed by reacting 1 with bromobenzene.
-
¹H NMR Spectroscopy: This technique provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).[5]
-
Aromatic Region (δ 6.8-8.2 ppm): This is the most information-rich and complex region. The protons on the boronic acid-bearing ring will typically appear as two distinct doublets (an AA'BB' system) due to the strong para-directing effect of the boronic acid group. The methoxy-substituted ring will show a more complex pattern. Upon coupling to form the terphenyl 2 , the spectrum becomes more crowded, but new signals corresponding to the terminal phenyl group will appear, typically as a multiplet between δ 7.3-7.6 ppm.[6]
-
Methoxy Group (δ ~3.9 ppm): A sharp singlet integrating to three protons is a hallmark of the -OCH₃ group. Its chemical shift provides evidence of its electronic environment.[7]
-
Boronic Acid Protons (-B(OH)₂): These protons are often broad and may exchange with trace water in the solvent, making them difficult to observe. Their chemical shift can vary widely (δ 4-6 ppm or even higher) and they are often not integrated.[8]
-
-
¹³C NMR Spectroscopy: This spectrum reveals the number of unique carbon environments.
-
Aromatic Carbons (δ 110-160 ppm): Expect to see signals for all aromatic carbons. The carbon attached to the boron atom (C-B) is often broad and may have a lower intensity. Quaternary carbons (like the biphenyl linkage carbons and the methoxy-substituted carbon) will also be visible.
-
Methoxy Carbon (δ ~55 ppm): A sharp signal for the -OCH₃ carbon is expected in this region.[7]
-
-
¹¹B NMR Spectroscopy: The Boron-Specific Probe: This technique is highly valuable for confirming the state of the boron atom.[9]
-
sp²-hybridized Boronic Acids: Trigonal planar boronic acids typically show a broad signal in the range of δ 28-34 ppm.[10]
-
sp³-hybridized Boronate Esters/Adducts: If the boronic acid forms a tetrahedral boronate complex (e.g., with a diol or in certain basic solutions), the signal shifts significantly upfield to δ 5-15 ppm.[11][12] This is a key diagnostic tool for studying reaction mechanisms or the formation of derivatives.
-
A self-validating protocol ensures data integrity.
-
Sample Preparation:
-
Rationale: The choice of solvent is critical for sample solubility and to avoid interfering signals. Deuterated solvents with low residual water content are essential.
-
Step 1: Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Step 2: Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often an excellent choice for boronic acids due to its ability to dissolve polar compounds and slow the exchange of the -B(OH)₂ protons.
-
Step 3: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed and the spectrometer is not locked on the solvent signal.
-
Step 4: Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
-
Data Acquisition:
-
Rationale: Proper instrument setup is crucial for resolution and sensitivity.
-
Step 1: Insert the sample into the spectrometer.
-
Step 2: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of a well-shimmed field.
-
Step 3: Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the expected range (typically 0-12 ppm).
-
Step 4: Acquire ¹³C and ¹¹B spectra. These nuclei are less sensitive than ¹H, so a greater number of scans will be required to achieve a good signal-to-noise ratio.[10]
-
Step 5: For complex structures, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.
-
Mass Spectrometry (MS): Confirming Molecular Identity
MS provides the exact molecular weight of a compound, offering definitive confirmation of its elemental composition. However, boronic acids can behave unpredictably in a mass spectrometer.
-
Ionization Technique: Electrospray Ionization (ESI) is generally preferred for these moderately polar compounds. It is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, which is ideal for confirming molecular weight.[13]
-
The Boroxine Challenge: A significant and well-documented challenge in the MS analysis of boronic acids is their propensity to undergo dehydration and trimerize, forming cyclic boroxines.[14] This process can lead to confusing ions in the mass spectrum that do not correspond to the monomeric species, complicating data interpretation.
-
Derivatization as a Solution: To circumvent the issue of boroxine formation and improve analytical robustness, derivatization is often employed. For example, converting the boronic acid to its pinacol boronate ester provides a more stable compound that is less prone to dehydration and yields cleaner mass spectra.[14]
-
Sample Preparation (Direct Infusion):
-
Step 1: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Step 2: Add a small amount of an acid (e.g., 0.1% formic acid) to the solution to promote protonation for positive ion mode ESI.
-
Causality: The acid provides a source of protons, enhancing the formation of the desired [M+H]⁺ ion and improving signal intensity.
-
-
Data Acquisition (High-Resolution MS):
-
Step 1: Calibrate the mass spectrometer using a known standard immediately before analysis to ensure high mass accuracy.
-
Step 2: Introduce the sample into the ESI source at a constant flow rate.
-
Step 3: Acquire data in a full-scan mode over an appropriate m/z range. For high-resolution instruments (e.g., TOF or Orbitrap), the exact mass can be determined to within a few parts per million (ppm), allowing for the calculation of the elemental formula.
-
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups based on their characteristic vibrational frequencies.
For this compound and its derivatives, the following peaks are diagnostic:
-
O-H Stretch (Boronic Acid): A very broad and strong absorption band between 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups in the -B(OH)₂ moiety.[8][15] The disappearance of this band in derivatives where the boronic acid has reacted (e.g., in boronate esters) is a key piece of evidence for a successful transformation.
-
Aromatic C-H Stretch: A sharp peak just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (Methoxy): A peak just below 3000 cm⁻¹ (~2950-2850 cm⁻¹).
-
B-O Stretch: A strong, characteristic absorption between 1310-1380 cm⁻¹ is indicative of the boron-oxygen single bond.[16]
-
C-O Stretch (Methoxy Ether): A strong band typically found around 1250 cm⁻¹.[17]
Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.
-
Step 1: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum. The background should be a flat line.
-
Step 2: Place a small amount of the solid sample directly onto the crystal.
-
Step 3: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Step 4: Acquire the spectrum.
Comparative Data Analysis
Summarizing the expected data in a table allows for a clear comparison between the starting material and its derivatives, facilitating rapid assessment of reaction outcomes.
| Spectroscopic Feature | This compound (1) | 3'-Methoxy-1,1':4',1''-terphenyl (2) | Rationale for Change |
| ¹H NMR | |||
| -B(OH)₂ Protons | Broad signal, δ 4-6 ppm | Absent | The B(OH)₂ group has been replaced during the coupling reaction. |
| Aromatic Protons | Complex multiplets, δ 6.8-8.2 ppm | Additional multiplets, δ 7.3-7.6 ppm | Signals from the new terminal phenyl group appear. |
| ¹¹B NMR | Broad signal, δ ~28-34 ppm | Absent | The boron atom has been removed from the molecule. |
| MS (ESI+) | Expected [M+H]⁺ at m/z 229.09 | Expected [M+H]⁺ at m/z 261.13 | Increase in mass corresponds to the addition of a C₆H₅ group and loss of B(OH)₂. |
| IR Spectroscopy | |||
| O-H Stretch | Broad, strong band at 3200-3600 cm⁻¹ | Absent | The hydroxyl groups of the boronic acid are no longer present. |
| B-O Stretch | Strong band at ~1350 cm⁻¹ | Absent | The boron-oxygen bond has been eliminated. |
Trustworthiness and Data Reporting
To ensure the trustworthiness of your findings, all spectroscopic data must be reported according to established standards, such as those outlined by the American Chemical Society (ACS).[4][18] For publications, it is required to provide copies of the spectra for all new compounds. Data should be clearly labeled, and the experimental parameters used for acquisition must be detailed in the methods section.[19] Utilizing public databases like the Spectral Database for Organic Compounds (SDBS)[20][21] or the NIST Chemistry WebBook[22] can be valuable for finding reference spectra of related structures.
By adopting this comprehensive and methodologically sound approach, researchers can confidently access, interpret, and report spectroscopic data for this compound derivatives, ensuring the scientific integrity and advancing the progress of their research endeavors.
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Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available at: [Link]
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]
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Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Available at: [Link]
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3'-(methoxycarbonyl)biphenyl-4-boronic acid pinacol ester. PubChemLite. Available at: [Link]
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Author's Guide to Analytical Chemistry. ResearchGate. Available at: [Link]
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available at: [Link]
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]
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(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid. PubChem. Available at: [Link]
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“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry. Available at: [Link]
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The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]
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A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. MDPI. Available at: [Link]
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Top 53 papers published in the topic of Suzuki reaction in 2023. SciSpace. Available at: [Link]
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Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. SpringerLink. Available at: [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
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Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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(4-Methoxyphenyl)boronic acid. PubChem. Available at: [Link]
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Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 3'-Methoxy-biphenyl-4-boronic Acid: A Guide to Safety and Compliance
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, arylboronic acids, such as 3'-Methoxy-biphenyl-4-boronic acid, are invaluable reagents, particularly in the construction of complex molecules through cross-coupling reactions. However, with the power of these reagents comes the critical responsibility of their proper management and disposal. This guide provides a comprehensive framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Understanding the Compound: Hazard Profile and Rationale for Caution
This compound (CAS No. 1630264-43-5) is an organoboron compound that, like many of its class, presents specific hazards that must be understood to inform safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, it is imperative to be in an area with adequate ventilation, such as a chemical fume hood, to minimize the risk of inhaling dust or vapors.[4] The following personal protective equipment is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[4] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation.[4] |
| Body Protection | A standard laboratory coat. | Provides a barrier against accidental spills on clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if ventilation is inadequate. | Prevents respiratory tract irritation from inhalation of dust.[1][4] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. All disposal activities must be conducted in compliance with local, state, and federal regulations.[5]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for solid this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound". Note any other chemicals present in the waste mixture.
-
Segregation: Do not mix this waste with incompatible materials. Strong oxidizing agents, strong acids, and strong bases should be kept separate to avoid potentially vigorous reactions.[6]
Step 2: Managing Contaminated Materials
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) before being discarded. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Contaminated PPE and Labware: Any disposable items such as gloves, weighing papers, or pipette tips that are contaminated with the compound should be placed in the designated solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.
Step 3: Disposal of Small (Research-Scale) Quantities
For small quantities of pure this compound waste generated in a research setting, direct disposal into the designated hazardous waste container is the standard procedure.
-
Transfer: Carefully transfer the solid waste into the labeled hazardous waste container inside a chemical fume hood to control dust.
-
Secure: Tightly close the lid of the waste container.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Step 4: Disposal of Larger Quantities or Bulk Waste
Disposal of larger quantities follows the same principles of segregation and containment but requires more stringent adherence to institutional and regulatory limits on waste accumulation.
-
Consult EHS: Contact your institution's EHS department for specific guidance on the disposal of larger quantities. They will provide the appropriate containers and schedule a pickup.
-
Manifesting: For off-site disposal, the waste will need to be manifested in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA). Your EHS department will manage this process.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can mitigate risks and ensure compliance with all applicable regulations. Always consult your institution's specific chemical hygiene plan and environmental health and safety guidelines as the primary source of procedural information.
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Glen Research. (2018, May 3). Safety Data Sheet: 3'-BHQ-1 CPG (20-5931-xx). Retrieved from [Link]
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Khlebnikov, V. (2016, December 28). Can I remove boronic acid using Work up process? ResearchGate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
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MDPI. (n.d.). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 3'-Methoxy-biphenyl-4-boronic acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 3'-Methoxy-biphenyl-4-boronic acid, a common building block in organic synthesis, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven insights into the personal protective equipment (PPE) and handling procedures necessary to ensure a safe laboratory environment.
Hazard Identification: Understanding the Risks
Before any handling protocol can be established, a clear understanding of the compound's specific hazards is paramount. Based on safety data sheets for this compound and structurally similar compounds, the primary risks are:
-
Skin Irritation: The compound is classified as a skin irritant (Category 2).[1][2][3][4] Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation: It is a serious eye irritant (Category 2/2A).[1][2][3][4] Accidental contact with the eyes can lead to significant and potentially lasting damage.
-
Respiratory Irritation: As a fine powder, the dust may cause respiratory irritation.[2][3][4] Inhalation can lead to coughing, shortness of breath, and irritation of the nasal passages.
-
Ingestion: The substance may be harmful if swallowed.[1]
These hazards necessitate a multi-faceted approach to PPE, ensuring comprehensive protection for all potential routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not merely a checklist; it is a system designed to provide a barrier between the researcher and the chemical hazard. The causality behind each selection is critical for ensuring its effectiveness.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-rated chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>25g). | Protects against accidental splashes and airborne dust particles, preventing serious eye irritation.[1][3][4][5] The wraparound design of goggles is superior to safety glasses for dust and splash protection. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier to prevent skin contact and irritation.[1][6] Gloves should be inspected for tears or holes before each use and changed immediately if contaminated.[5] |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination with the chemical powder.[3][5] |
| Respiratory Protection | To be used within a certified chemical fume hood. | A fume hood is the primary engineering control to minimize inhalation of dust.[1][5] If a fume hood is unavailable, a NIOSH-approved N95 respirator is mandatory to prevent respiratory irritation from airborne particulates.[7][8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol minimizes the risk of exposure and cross-contamination. This workflow is a self-validating system, where each step logically follows the last to ensure containment and safety.
Preparation & Handling
-
Designate Work Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood.[5]
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware), cleanup materials (absorbent pads), and waste containers are inside the fume hood.
-
Don PPE: Put on all required PPE in the correct order: lab coat, then goggles and/or face shield, and finally, gloves.
-
Weighing and Transfer: Handle the solid carefully to minimize dust generation.[1][2][5] Use a micro-spatula for transfers and weigh the compound in a tared, disposable weigh boat.
-
Execution of Reaction: Once the reagent is added to the reaction vessel, ensure the container is tightly sealed.[1][3][5] Keep the sash of the fume hood at the lowest practical height throughout the experiment.
Cleanup & Decontamination 6. Initial Cleanup: Carefully wipe down the work surface, spatula, and any other equipment with a damp cloth or absorbent pad to collect any residual powder. 7. Decontaminate: Thoroughly clean the work surface with an appropriate laboratory detergent, followed by a rinse with 70% ethanol or isopropanol. 8. Dispose of Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, weigh boats, absorbent pads) must be placed in a designated hazardous waste container.
Safe Handling Workflow Diagram
The following diagram illustrates the critical steps for safely handling this compound, from preparation to disposal.
Caption: A workflow diagram outlining the key stages of safe handling.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the laboratory safety lifecycle. Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Solid Waste: All solid waste contaminated with this compound, including excess reagent, contaminated weigh boats, gloves, and absorbent pads, must be collected in a clearly labeled, sealed hazardous waste container.[1][3][9]
-
Liquid Waste: Reaction mixtures containing this compound should be disposed of in a designated non-halogenated or halogenated organic waste container, as appropriate for the solvents used.
-
Empty Containers: The original product container should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.
-
Prohibition on Drain Disposal: Never dispose of this compound or its waste solutions down the drain.[9] Boronic acids can have adverse effects on aquatic life.
By adhering to these comprehensive guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
Fisher Scientific. (2023, September 29). Safety Data Sheet: 4-Methoxyphenylboronic acid. Retrieved from [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
- Unknown Source. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ie [fishersci.ie]
- 3. fishersci.com [fishersci.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. quicktest.co.uk [quicktest.co.uk]
- 7. leelinework.com [leelinework.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

